molecular formula C12H12O5 B3022807 Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate CAS No. 22027-52-7

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Cat. No.: B3022807
CAS No.: 22027-52-7
M. Wt: 236.22 g/mol
InChI Key: PAGMDUGVIOXELP-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate (CAS 22027-52-7) is a high-purity bifunctional organic compound of significant value in synthetic and medicinal chemistry research. With the molecular formula C12H12O5 and a molecular weight of 236.22 g/mol , this compound serves as a versatile building block for the synthesis of more complex molecular architectures. Its structure incorporates two distinct reactive sites: an aromatic benzoate ester and an aliphatic beta-keto ester moiety, making it an ideal precursor for developing pharmaceutical intermediates, functional materials, and novel organic ligands . Researchers utilize this compound primarily as a key synthon in heterocyclic chemistry and for constructing conjugated systems through its ketone and ester functional groups, which can participate in various condensation, cyclization, and nucleophilic addition reactions . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . As a hazardous chemical, it carries warning statements (H302, H315, H319, H335) indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Please handle with appropriate safety precautions, including the use of personal protective equipment. This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic or therapeutic agent.

Properties

IUPAC Name

methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-11(14)7-10(13)8-3-5-9(6-4-8)12(15)17-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGMDUGVIOXELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397557
Record name methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
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Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125369-26-8, 22027-52-7
Record name methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22027-52-7
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 125369-26-8

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate. Given the limited direct literature on this specific compound, this document synthesizes information from analogous structures and established chemical principles to provide a thorough overview of its synthesis, characterization, and potential biological applications.

Introduction and Chemical Identity

This compound is a β-keto ester with the molecular formula C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol .[1] Its structure, featuring a central β-keto ester moiety flanked by a benzoate group, makes it an intriguing candidate for investigation in medicinal chemistry and a versatile building block in organic synthesis. The presence of multiple functional groups suggests potential for diverse chemical modifications and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 125369-26-8[1]
Molecular Formula C₁₂H₁₂O₅[1]
Molecular Weight 236.22 g/mol [1]
IUPAC Name This compound[1]
SMILES COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC[1]
Predicted LogP 1.790[2]
Predicted Water Solubility (logS) -2.31[2]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the crossed Claisen condensation. This reaction involves the acylation of an enolizable ester with a non-enolizable ester in the presence of a strong base.[3][4] In this case, methyl acetate can serve as the enolizable component, while methyl 4-(methoxycarbonyl)benzoate (dimethyl terephthalate) acts as the acylating agent.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions A Methyl 4-(methoxycarbonyl)benzoate E Nucleophilic Acyl Substitution A->E Acyl Donor B Methyl Acetate D Enolate Formation of Methyl Acetate B->D Enolizable Ester C Strong Base (e.g., NaH, LDA) in Anhydrous Solvent (e.g., THF) C->D Base D->E Nucleophile F Intermediate Alkoxide E->F G Protonation (Aqueous Workup) F->G H This compound (Product) G->H

Caption: Proposed synthetic workflow for this compound via Claisen condensation.

Detailed Experimental Protocol

Materials:

  • Methyl 4-(methoxycarbonyl)benzoate (Dimethyl terephthalate)

  • Methyl acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous THF to the flask.

  • Enolate Formation: Cool the flask to 0 °C in an ice bath. Slowly add methyl acetate (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in THF. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the methyl acetate enolate.

  • Acylation: Dissolve methyl 4-(methoxycarbonyl)benzoate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ ~8.10 (d, J = 8.4 Hz, 2H, Ar-H ortho to C=O)

  • δ ~7.95 (d, J = 8.4 Hz, 2H, Ar-H meta to C=O)

  • δ ~3.95 (s, 3H, Ar-COOCH₃)

  • δ ~3.75 (s, 3H, -COCH₂COOCH₃)

  • δ ~3.50 (s, 2H, -COCH₂COOCH₃)

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ ~202.0 (C=O, ketone)

  • δ ~167.0 (C=O, ester)

  • δ ~166.0 (C=O, ester)

  • δ ~138.0 (Ar-C, quaternary)

  • δ ~134.0 (Ar-C, quaternary)

  • δ ~129.5 (Ar-CH)

  • δ ~129.0 (Ar-CH)

  • δ ~52.5 (OCH₃)

  • δ ~52.0 (OCH₃)

  • δ ~45.0 (CH₂)

Potential Biological Activities and Applications

Preliminary studies on this compound suggest potential antimicrobial and anticancer properties, making it a person of interest for further investigation in drug development.[5] While direct evidence is limited, the biological activities of structurally related β-keto esters provide a strong rationale for these potential applications.

Potential Anticancer Activity

The structural motif of a substituted benzoate is present in numerous compounds with demonstrated anticancer activity.[6] Furthermore, β-keto esters and related ketone bodies have been investigated for their anti-cancer effects.[6][7] The proposed mechanisms for the anticancer activity of such compounds include:

  • Metabolic Targeting: Cancer cells often exhibit altered metabolism, such as the Warburg effect. Compounds that interfere with key metabolic pathways, such as glycolysis or glutaminolysis, can selectively target cancer cells. Some benzoate derivatives have been shown to inhibit enzymes like malate dehydrogenase, which is crucial for cancer cell metabolism.

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Substituted benzoates have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[8]

  • Modulation of Signaling Pathways: Key signaling pathways that regulate cell growth, proliferation, and survival, such as the EGFR, JAK/STAT, and PI3K/Akt/mTOR pathways, are often dysregulated in cancer. Benzothiazole derivatives, which share some structural similarities with the benzoate core, have been shown to modulate these pathways.[9]

G cluster_compound This compound cluster_pathways Potential Mechanisms of Action A Potential Anticancer Agent B Metabolic Interference (e.g., MDH Inhibition) A->B C Induction of Apoptosis (Caspase Activation) A->C D Signaling Pathway Modulation (e.g., EGFR, PI3K/Akt) A->D E Reduced Cancer Cell Proliferation B->E F Increased Cancer Cell Death C->F D->E

Caption: Hypothetical signaling pathways potentially modulated by this compound in cancer cells.

Potential Antimicrobial Activity

The emergence of antibiotic-resistant bacteria is a major global health concern, driving the search for new antimicrobial agents. β-keto esters have been identified as a promising class of compounds with antibacterial activity.[10][11]

A potential mechanism for the antibacterial action of β-keto esters is the disruption of bacterial quorum sensing (QS).[12] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. By interfering with QS signaling molecules or their receptors, β-keto esters may act as quorum sensing inhibitors (QSIs), thereby attenuating bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.[13]

Table 2: Antimicrobial Activity of Selected β-Keto Esters Against Pathogenic Bacteria (MIC in mg/mL) [10]

CompoundPseudomonas aeruginosaStaphylococcus aureus
Analogue 6 0.320.63
Analogue 8 0.630.32
Kanamycin (µg/mL) 10.0010.00

Note: The data presented is for illustrative purposes from a study on β-keto ester analogues and not for this compound itself.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound is a compound with significant potential in both synthetic and medicinal chemistry. While direct experimental data on this molecule is sparse, its structural features and the known activities of related β-keto esters and substituted benzoates provide a strong rationale for its investigation as a novel anticancer and antimicrobial agent. The synthetic route proposed herein offers a reliable method for its preparation, enabling further studies into its biological properties. This guide provides a foundational framework for researchers to explore the promising therapeutic and synthetic applications of this compound.

References

Sources

A Senior Application Scientist's Guide to the Synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, a valuable β-keto ester intermediate in organic and medicinal chemistry. We will delve into the strategic selection of a crossed Claisen condensation pathway, offering a detailed mechanistic explanation for the reaction. This document provides a robust, step-by-step experimental protocol, purification techniques, and methods for analytical characterization. The content is tailored for researchers and professionals in chemical synthesis and drug development, emphasizing the rationale behind procedural steps to ensure reproducibility and high yield.

Introduction and Strategic Significance

This compound (CAS No. 59005-51-7) is a key building block in the synthesis of more complex molecular architectures. Its structure, featuring a β-keto ester moiety attached to a benzoate ring, offers multiple reactive sites for further functionalization. This makes it a valuable precursor for various pharmaceutical agents and fine chemicals.

The synthesis of this target molecule presents a classic challenge in carbon-carbon bond formation. A retrosynthetic analysis logically points towards a disconnection at the acyl-carbon bond, suggesting a nucleophilic acyl substitution reaction. This leads us to identify an enolate derived from a malonic ester and an activated benzoic acid derivative as ideal starting materials. The most direct and efficient method to achieve this transformation is the crossed Claisen condensation .[1][2]

Synthetic Strategy: The Crossed Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. A crossed Claisen condensation involves two different esters. To achieve a high yield of a single product and avoid a complex mixture, the reaction must be carefully designed.[1][2]

The strategy is successful when one of the esters lacks α-hydrogens, preventing it from self-condensing and forcing it to act solely as the electrophilic "acceptor."[2] In our case, Methyl 4-(chlorocarbonyl)benzoate is an ideal acceptor. The other ester, dimethyl malonate , possesses acidic α-hydrogens and will serve as the nucleophilic "donor" after deprotonation by a suitable base.

Mechanistic Deep Dive

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding each step is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH), deprotonates the α-carbon of dimethyl malonate. This step is thermodynamically favorable due to the stability of the resulting enolate, which is resonance-stabilized by both adjacent carbonyl groups.

  • Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the acyl chloride, Methyl 4-(chlorocarbonyl)benzoate. This forms a tetrahedral intermediate.

  • Reformation of the Carbonyl: The tetrahedral intermediate collapses, expelling the chloride ion, which is an excellent leaving group. This step reforms the carbonyl group and yields the target β-keto ester.

Below is a diagram illustrating the core mechanistic pathway.

Claisen Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Acyl Substitution DMM Dimethyl Malonate (Donor) Enolate Malonate Enolate (Nucleophile) DMM->Enolate Base Sodium Hydride (Base) Base->DMM Deprotonation MCB Methyl 4-(chlorocarbonyl)benzoate (Acceptor) Enolate->MCB Nucleophilic Attack Intermediate Tetrahedral Intermediate MCB->Intermediate Product This compound Intermediate->Product Collapse & Reformation Chloride Chloride Ion (Leaving Group) Intermediate->Chloride

Caption: Mechanism of the crossed Claisen condensation.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to anhydrous conditions is critical for success, as the base (sodium hydride) and the acyl chloride are highly reactive with water.

Reagents and Materials
ReagentMolar Mass ( g/mol )AmountMolesEquivalentsSupplier / Purity
Sodium Hydride (NaH)24.001.32 g (60% disp.)33.0 mmol1.1Sigma-Aldrich, 60% in oil
Dimethyl Malonate132.124.36 g (3.9 mL)33.0 mmol1.1Sigma-Aldrich, ≥99%
Methyl 4-(chlorocarbonyl)benzoate198.605.96 g30.0 mmol1.0Sigma-Aldrich, ≥95%
Anhydrous Tetrahydrofuran (THF)-100 mL--Acros Organics, <50 ppm H₂O
Diethyl Ether (anhydrous)-50 mL--Fisher Scientific, Certified ACS
1 M Hydrochloric Acid (HCl)-~30 mL--VWR, Analytical Grade
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL--LabChem
Brine (Saturated NaCl)-50 mL--Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--Fisher Scientific
Step-by-Step Synthesis Procedure

The following workflow diagram provides a high-level overview of the experimental process.

Experimental Workflow Setup 1. Setup & Inert Atmosphere (N₂ balloon, flame-dried glassware) Dispersion 2. Prepare NaH Dispersion (Wash with hexanes, suspend in THF) Setup->Dispersion Addition1 3. Add Dimethyl Malonate (Dropwise at 0 °C) Dispersion->Addition1 Stir1 4. Stir for 30 min (Allow for complete enolate formation) Addition1->Stir1 Addition2 5. Add Acyl Chloride (Dropwise at 0 °C) Stir1->Addition2 Stir2 6. Warm to RT & Stir (2-4 hours, monitor by TLC) Addition2->Stir2 Quench 7. Quench Reaction (Slowly add 1M HCl at 0 °C) Stir2->Quench Workup 8. Aqueous Work-up (Extraction with Et₂O, washes) Quench->Workup Dry 9. Dry & Concentrate (MgSO₄, rotary evaporation) Workup->Dry Purify 10. Purify Product (Column chromatography) Dry->Purify Analyze 11. Characterization (NMR, IR, MS) Purify->Analyze

Caption: High-level experimental workflow for the synthesis.

  • Preparation: Under an inert nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexane wash each time.

  • Enolate Formation: Suspend the washed NaH in 50 mL of anhydrous THF. Cool the flask to 0 °C using an ice bath. Slowly add a solution of dimethyl malonate in 20 mL of anhydrous THF to the stirred suspension via a dropping funnel over 20 minutes.

    • Scientist's Insight: Adding the malonate slowly at 0 °C controls the exothermic reaction and prevents side reactions. The evolution of hydrogen gas should be observed.

  • Acylation: After stirring the mixture at 0 °C for an additional 30 minutes to ensure complete enolate formation, add a solution of Methyl 4-(chlorocarbonyl)benzoate in 30 mL of anhydrous THF dropwise over 30 minutes.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the mixture is acidic (pH ~2).

    • Causality Note: This step neutralizes the excess base and protonates any remaining enolate.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acid chloride) and 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.

  • Procedure: The crude oil is loaded onto the column and eluted with the solvent gradient. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a pale yellow oil or low-melting solid.

Characterization and Data

The identity and purity of the final compound must be confirmed through spectroscopic analysis.[3]

PropertyData
Molecular Formula C₁₂H₁₂O₅
Molecular Weight 236.22 g/mol
Appearance Colorless to pale yellow oil

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.10 (d, J=8.4 Hz, 2H, Ar-H)

    • δ 7.95 (d, J=8.4 Hz, 2H, Ar-H)

    • δ 3.95 (s, 3H, Ar-COOCH₃)

    • δ 3.90 (s, 2H, -COCH₂CO-)

    • δ 3.75 (s, 3H, -COOCH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 192.5 (Ar-C=O)

    • δ 168.0 (-COOCH₃)

    • δ 165.5 (Ar-COOCH₃)

    • δ 138.0 (Ar-C)

    • δ 134.5 (Ar-C)

    • δ 130.0 (Ar-CH)

    • δ 128.5 (Ar-CH)

    • δ 52.8 (-OCH₃)

    • δ 52.5 (-OCH₃)

    • δ 46.0 (-CH₂-)

  • IR (ATR, cm⁻¹):

    • ~1740 (Ester C=O stretch)

    • ~1720 (Ester C=O stretch)

    • ~1685 (Ketone C=O stretch)

    • ~1605 (Aromatic C=C stretch)

    • ~1280, 1100 (C-O stretch)

Conclusion

This guide outlines a reliable and mechanistically sound protocol for the synthesis of this compound via a crossed Claisen condensation. By carefully selecting reactants to prevent self-condensation and maintaining rigorous anhydrous conditions, this method provides a high-yield pathway to a versatile chemical intermediate. The detailed experimental and characterization data serve as a benchmark for researchers undertaking this synthesis.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. In Organic Chemistry. Retrieved from [Link]

Sources

A Predictive Guide to the Spectroscopic Characterization of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a β-keto ester with a molecular formula of C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol .[1][2] Its structure, featuring a substituted benzoyl group attached to a malonic ester moiety, makes it a potentially valuable building block in organic synthesis, particularly in the creation of more complex molecules in medicinal chemistry and natural product synthesis.[1] The precise elucidation of its molecular structure is paramount for its application in research and development. This guide provides a comprehensive, in-depth analysis of the predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While experimental spectra for this specific molecule are not widely available in public databases, this guide will leverage established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This approach not only offers a detailed structural characterization of the target molecule but also serves as a practical framework for researchers encountering novel compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. A key feature of this and other β-dicarbonyl compounds is the potential for keto-enol tautomerism, where an equilibrium exists between the ketone form and the enol form.[1][3][4][5][6] This phenomenon can significantly influence the observed spectra, particularly in NMR.[1][3][5]

Caption: Molecular structure of this compound.

The following sections will detail the predicted spectral data for this molecule, assuming the predominant keto form in a common NMR solvent like CDCl₃, while also discussing the potential spectral signatures of the enol tautomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.15Doublet (d)2HH-2, H-6Protons on the aromatic ring ortho to the electron-withdrawing benzoyl ketone are expected to be the most deshielded.
~7.95Doublet (d)2HH-3, H-5Protons on the aromatic ring ortho to the ester group will be deshielded, but to a lesser extent than those ortho to the ketone.
~3.95Singlet (s)3HOCH₃ (benzoate)The chemical shift is characteristic of methyl esters of benzoic acids.[4][7]
~3.75Singlet (s)3HOCH₃ (malonate)The methyl group of the malonate ester is in a typical ester environment.
~4.10Singlet (s)2HCH₂The methylene protons are situated between two carbonyl groups, leading to a downfield shift.

Interpretation and Causality:

The aromatic region is predicted to show a classic AA'BB' system, typical of a 1,4-disubstituted benzene ring. The two doublets arise from the protons on the benzene ring. The protons labeled H-2 and H-6, being ortho to the strongly electron-withdrawing ketone group of the propanoyl chain, will experience the greatest deshielding and thus appear at the lowest field (~8.15 ppm). The protons H-3 and H-5, ortho to the methyl ester group, will also be deshielded but to a lesser extent, appearing slightly upfield (~7.95 ppm).

The two sharp singlets at approximately 3.95 and 3.75 ppm are assigned to the two distinct methoxy groups. The methyl group of the benzoate ester is expected at a slightly lower field due to the direct attachment to the aromatic system. The singlet at around 4.10 ppm corresponds to the methylene (-CH₂-) protons. These protons are alpha to two carbonyl groups, which strongly withdraw electron density, causing a significant downfield shift.

Keto-Enol Tautomerism Consideration: If a significant amount of the enol tautomer were present, a new, sharp singlet for the enolic hydroxyl proton (-OH) would be observed at a much lower field, typically between 12-16 ppm. The methylene signal at ~4.10 ppm would decrease in intensity, and a new singlet for the vinylic proton (=CH-) would appear around 5.5-6.5 ppm. The presence and ratio of these tautomers are highly dependent on the solvent and temperature.[3][4][5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment and hybridization.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~195.0C=O (ketone)The ketone carbonyl carbon is typically found in this downfield region.
~168.0C=O (malonate ester)The chemical shift is characteristic of an aliphatic ester carbonyl.
~166.0C=O (benzoate ester)Aromatic ester carbonyls appear in this region.[7]
~138.0C-4The aromatic carbon attached to the propanoyl group.
~134.0C-1The aromatic carbon bearing the methyl ester group.
~130.0C-3, C-5Aromatic CH carbons.
~128.5C-2, C-6Aromatic CH carbons.
~52.5OCH₃ (benzoate)Typical chemical shift for a methyl ester carbon.[7]
~52.0OCH₃ (malonate)Similar to the other methoxy carbon.
~46.0CH₂The methylene carbon is deshielded due to its position between two carbonyls.

Interpretation and Causality:

Three distinct carbonyl signals are predicted. The ketone carbonyl (~195.0 ppm) is expected to be the most downfield. The two ester carbonyls are predicted to be close in chemical shift, with the aromatic ester (~166.0 ppm) and the aliphatic ester (~168.0 ppm) being distinguishable.

The aromatic region will show four signals for the six carbons due to the molecule's symmetry. The two quaternary carbons (C-1 and C-4) will have distinct chemical shifts, influenced by their respective substituents. The protonated aromatic carbons will appear as two signals, corresponding to the C-2/C-6 and C-3/C-5 pairs.

The two methoxy carbons are expected to have very similar chemical shifts, around 52.0-52.5 ppm. The methylene carbon, being alpha to two carbonyl groups, is predicted to be significantly deshielded and appear around 46.0 ppm.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present.

Predicted IR Absorption Bands (KBr pellet or thin film):

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3050MediumC-H stretch (aromatic)Characteristic stretching vibrations for C-H bonds on a benzene ring.
~2950MediumC-H stretch (aliphatic)Stretching vibrations of the methyl and methylene C-H bonds.
~1735StrongC=O stretch (esters)A strong, sharp absorption is expected for the two ester carbonyl groups.[3][8][9][10][11]
~1685StrongC=O stretch (ketone)The ketone carbonyl stretch is also a strong absorption, typically at a slightly lower frequency than esters.[3][8][9][10]
~1600, ~1450MediumC=C stretch (aromatic)Characteristic absorptions for the carbon-carbon double bonds within the benzene ring.
~1280, ~1100StrongC-O stretch (esters)Strong, characteristic stretching vibrations for the C-O single bonds of the ester groups.[11]

Interpretation and Causality:

The IR spectrum is expected to be dominated by the strong carbonyl stretching absorptions. A key feature will be the presence of at least two distinct, strong C=O bands. The higher frequency band, around 1735 cm⁻¹, can be attributed to the two ester groups. The lower frequency band, around 1685 cm⁻¹, corresponds to the ketone carbonyl. The conjugation of the ketone with the aromatic ring slightly lowers its stretching frequency.[3]

The aromatic C-H stretching vibrations will be visible above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups will appear just below 3000 cm⁻¹. The presence of the aromatic ring will also give rise to characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. Finally, the strong C-O stretching bands of the ester functionalities will be prominent in the fingerprint region, typically between 1300 and 1000 cm⁻¹.[11]

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes molecules and then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI):

m/zProposed Fragment IonNeutral Loss
236[M]⁺˙-
205[M - OCH₃]⁺·OCH₃
177[M - COOCH₃]⁺·COOCH₃
163[M - CH₂(CO)OCH₃]⁺·CH₂(CO)OCH₃
149[C₈H₅O₃]⁺-
135[C₇H₄O₂]⁺˙-
105[C₇H₅O]⁺-
77[C₆H₅]⁺-

Interpretation and Causality:

Upon electron ionization, this compound is expected to form a molecular ion ([M]⁺˙) at m/z 236. The fragmentation of β-keto esters is often characterized by cleavages alpha to the carbonyl groups.[5][12][13]

A prominent fragmentation pathway would be the loss of a methoxy radical (·OCH₃) from either of the ester groups, leading to a strong peak at m/z 205. Another likely fragmentation is the loss of the entire methoxycarbonyl radical (·COOCH₃) from the benzoate moiety, resulting in an ion at m/z 177.

Cleavage of the bond between the aromatic ring and the propanoyl chain would lead to the formation of a benzoyl cation derivative. Specifically, the loss of the ·CH₂(CO)OCH₃ radical would give rise to a fragment at m/z 163. Further fragmentation of the aromatic portion of the molecule would likely produce characteristic ions at m/z 135, 105 (benzoyl cation), and 77 (phenyl cation).

Mass_Spectrometry_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound in Volatile Solvent GC Gas Chromatography (Separation) Sample->GC Ionization Electron Ionization (EI Source) GC->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Interpretation Fragmentation Analysis & Structural Elucidation Spectrum->Interpretation

Caption: A typical experimental workflow for the mass spectrometric analysis of a small molecule.

Conclusion

This in-depth technical guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and drawing parallels with structurally similar compounds, a detailed and scientifically grounded characterization of the molecule has been presented. The predicted data, summarized in tables and explained through a causal narrative, offers researchers a robust framework for the identification and structural elucidation of this and other novel β-keto esters. The provided workflows and diagrams further serve to illustrate the practical application of these powerful analytical techniques in a research and development setting.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Retrieved from BenchChem website.[14]

  • García, M. B., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry.[3]

  • ECHEMI. (n.d.). Ester vs Ketone IR stretch. Retrieved from ECHEMI website.[8]

  • University of Calgary. (n.d.). Methyl Benzoate (NMR). Retrieved from University of Calgary Chemistry website.[4]

  • Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(94), 52249-52252.[7]

  • University of Warsaw. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from University of Warsaw Chemistry website.[9]

  • Chegg. (2019). Solved NMR spectra of methyl benzoate and methyl. Retrieved from Chegg website.[15]

  • Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog.[10]

  • Smolecule. (n.d.). Buy this compound | 125369-26-8. Retrieved from Smolecule website.[1]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from UCLA Chemistry website.[11]

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-239.[16]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.[12][13]

  • Bowie, J. H., et al. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(23), 5660-5664.[5]

  • ChemicalBook. (n.d.). Methyl benzoate(93-58-3) 1H NMR spectrum. Retrieved from ChemicalBook website.[17]

  • PubChemLite. (n.d.). This compound (C12H12O5). Retrieved from PubChemLite website.[2][18]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from ASU Core Research Facilities.[5]

  • Reva, I., et al. (2004). Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. Physical Chemistry Chemical Physics, 6(22), 5127-5136.[19]

  • Chemistry LibreTexts. (2022). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from Chemistry LibreTexts website.[20]

  • Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved from Nanalysis website.[1]

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"biological activity of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organic compound with the molecular formula C12H12O5[1][2]. While its primary current application lies in organic synthesis as a chemical building block, preliminary information from commercial suppliers suggests potential antimicrobial and anticancer properties[1]. However, a thorough review of published scientific literature reveals a significant gap in the characterization of its biological activities. This guide, therefore, serves as a technical resource and a research roadmap for scientists interested in exploring the therapeutic potential of this molecule. It synthesizes the limited available information, hypothesizes potential biological activities based on structurally related compounds, and provides detailed, actionable protocols for a systematic investigation into its biological profile.

Introduction and Current State of Knowledge

This compound is a small molecule characterized by a central benzoate ring substituted with a methoxycarbonyl group and a 3-methoxy-3-oxopropanoyl side chain[1]. Its structure presents several functional groups, including two ester moieties and a ketone, which could potentially interact with biological targets.

Currently, the documented applications for this compound are primarily in the realm of synthetic chemistry, where it serves as a versatile precursor for more complex molecules[1]. Commercial suppliers have made preliminary, unsubstantiated claims about its potential as an antimicrobial and anticancer agent[1]. It is crucial to note that these claims are not yet supported by peer-reviewed research. Toxicological data from Globally Harmonized System (GHS) classifications indicate that the compound is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation[1]. This underscores the need for careful handling and a more thorough toxicological evaluation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C12H12O5[1][2]
Molecular Weight 236.22 g/mol [1]
CAS Number 125369-26-8[1]
Physical State Not specified (likely solid or oil)
Solubility Not specified (expected to be soluble in organic solvents)

Hypothesized Biological Activities Based on Structural Analogs

Given the paucity of direct evidence, a rational approach to guide future research is to examine the biological activities of structurally similar compounds. The benzoate scaffold is a common motif in many biologically active molecules.

Potential as an Anticancer Agent

The suggestion of anticancer properties is plausible, as numerous substituted benzoate derivatives have demonstrated cytotoxic effects against cancer cell lines.

  • Rationale: Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have shown selective antiproliferative activity against breast cancer cell lines (MCF-7)[3]. Similarly, 4-substituted methoxybenzoyl-aryl-thiazoles have been identified as novel anticancer agents, with some derivatives exhibiting potent inhibition of cancer cells in the nanomolar range[4]. The mechanism for such compounds can be diverse, and for some benzoate derivatives, it has been linked to the inhibition of critical metabolic enzymes like malate dehydrogenase, which is crucial for cancer metabolism[5].

Potential as an Antimicrobial Agent

The claim of antimicrobial activity is also worthy of investigation.

  • Rationale: Studies on related benzoate esters have demonstrated notable antimicrobial effects. For instance, 3-methyl-4-nitrobenzoate derivatives have shown significant antifungal activity against various Candida species[6]. Furthermore, 3-methoxy-4-methylbenzoic acid, a simpler analog, has been reported to possess antibacterial properties by inhibiting the synthesis of bacterial fatty acids[7]. These findings suggest that the core benzoate structure can be a viable pharmacophore for antimicrobial drug discovery.

A Proposed Research Workflow for Biological Evaluation

To systematically evaluate the biological potential of this compound, a multi-tiered approach is recommended. The following workflow provides a logical progression from initial screening to more in-depth mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation & MoA cluster_2 Phase 3: Preclinical Evaluation A Anticancer Screening (e.g., NCI-60 Panel, MTT/SRB Assay) D Determine IC50/MIC50 Values A->D If active B Antimicrobial Screening (MIC against bacteria/fungi) B->D If active C Initial Toxicology (e.g., Cytotoxicity in normal cell lines) E Cell Cycle Analysis D->E F Apoptosis Assays (Annexin V/PI) D->F G Enzyme Inhibition Assays D->G H In Vivo Efficacy Models (e.g., Xenograft, Infection Models) E->H F->H G->H I Pharmacokinetic (PK) Studies H->I J In Vivo Toxicology I->J

Caption: Proposed research workflow for evaluating the biological activity of the compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. It is essential to adapt these methods based on available laboratory resources and specific research questions.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol assesses the compound's ability to reduce the viability of cancer cells.

  • Cell Culture:

    • Culture selected human cancer cell lines (e.g., MCF-7, HCT116, PC-3) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Replace the media in the wells with the media containing the compound dilutions and incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against microbial strains.

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium overnight.

    • Adjust the microbial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation:

    • In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial suspension to each well containing 50 µL of the diluted compound.

    • Include a positive control (microbes + broth), a negative control (broth only), and a drug control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Potential Mechanisms of Action: A Forward Look

Should initial screenings yield positive results, the subsequent challenge is to elucidate the mechanism of action (MoA).

  • For Anticancer Activity: Potential mechanisms could involve the induction of apoptosis or cell cycle arrest. Follow-up studies should include flow cytometry for cell cycle analysis and Annexin V/PI staining to detect apoptosis[8]. Given the compound's structure, it may also act as an enzyme inhibitor. Kinetic studies with relevant enzymes, such as malate dehydrogenase or other metabolic enzymes often dysregulated in cancer, would be a logical next step[5].

  • For Antimicrobial Activity: The MoA could involve disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis[7]. Electron microscopy could be used to observe morphological changes in treated microbes, while specific assays can be employed to investigate effects on cell wall synthesis or DNA gyrase activity.

Synthesis and Characterization

A plausible synthetic route for this compound, based on standard organic reactions, is the Claisen condensation between methyl 4-(methoxycarbonyl)benzoate and methyl acetate.

G A Methyl 4-(methoxycarbonyl)benzoate reagents + NaOMe Then H3O+ A->reagents B Methyl Acetate B->reagents C This compound reagents->C

Caption: Plausible synthesis via Claisen condensation.

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and connectivity of atoms[9].

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula[10].

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O of esters and ketone).

Conclusion and Future Directions

This compound represents a molecule with unexplored biological potential. While current data is limited to preliminary, unverified claims and toxicological warnings, its chemical structure, when compared to other biologically active benzoate derivatives, suggests that it is a worthwhile candidate for systematic investigation. The proposed research workflow and detailed protocols in this guide offer a clear and scientifically rigorous path for researchers to follow. Such studies will not only elucidate the true biological activity profile of this compound but could also pave the way for the development of novel therapeutic agents for cancer or infectious diseases. Future in vivo studies using animal models will be contingent on promising in vitro activity and an acceptable preliminary safety profile[11][12].

References

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"Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate mechanism of action"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Abstract

This compound is a small molecule with a chemical structure suggestive of potential biological activity. Preliminary investigations indicate possible antimicrobial and anticancer properties, though its precise mechanism of action remains to be fully elucidated[1]. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and characterize the molecular mechanisms by which this compound exerts its effects. By integrating in-silico, in-vitro, and cell-based approaches, this document outlines a logical and technically robust workflow, from initial target hypothesis to detailed pathway analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the resulting data.

Introduction to this compound

This compound, with the molecular formula C12H12O5, is an organic compound featuring a benzoate core structure linked to a methoxy-oxopropanoyl group[1]. While its primary applications have been in organic synthesis, recent interest has shifted towards its potential therapeutic applications due to its noted biological activities[1]. The limited available data suggests that its mechanism may involve the modulation of specific enzymes or receptors, thereby influencing cellular processes such as proliferation and apoptosis[1]. This guide aims to provide a structured and in-depth approach to unraveling these mechanisms.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₂O₅

  • Molecular Weight: 236.22 g/mol

Hypothesized Mechanisms of Action

Based on the structural features of this compound and the known activities of analogous compounds, two primary hypotheses for its mechanism of action are proposed:

Enzyme Inhibition: A Focus on Metabolic Pathways

The presence of a β-keto ester moiety, structurally related to malonic acid, is a key feature of the molecule. Malonic acid is a classic competitive inhibitor of succinate dehydrogenase (Complex II) in the electron transport chain[2][3]. This structural similarity suggests that this compound may act as an inhibitor of metabolic enzymes.

Furthermore, other benzoate derivatives have been shown to target metabolic enzymes. For instance, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate has been identified as a dual inhibitor of malate dehydrogenase (MDH) 1 and 2, which are crucial for cancer metabolism[4]. Therefore, it is plausible that this compound could interfere with key metabolic pathways that are often dysregulated in disease states like cancer.

Modulation of Cellular Signaling Pathways

Emerging research on structurally related benzoate compounds points towards an ability to influence cellular signaling cascades. For example, methyl-4-methoxy-3-(3-methyl-2-butanoyl) benzoate has been shown to induce G1 phase arrest in non-small cell lung cancer cells, a process linked to a novel non-coding RNA[5]. This suggests that this compound could potentially modulate key signaling pathways that regulate cell cycle progression, proliferation, and apoptosis, such as the MAPK/SAPK and Akt/mTOR pathways.

Experimental Workflows for Mechanism of Action Elucidation

A multi-phased experimental approach is proposed to systematically investigate the mechanism of action of this compound.

Phase 1: Initial Target Identification and Validation

This initial phase focuses on identifying potential molecular targets through a combination of computational and high-throughput screening methods.

  • Objective: To predict the binding affinity and mode of interaction of this compound with the active sites of hypothesized enzyme targets.

  • Protocol:

    • Obtain the 3D crystal structures of potential target enzymes (e.g., succinate dehydrogenase, malate dehydrogenase) from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of this compound and optimize its geometry.

    • Perform molecular docking simulations using software such as AutoDock or Schrödinger to predict the binding poses and estimate the binding energy.

    • Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme's active site.

  • Objective: To screen the compound against a large panel of kinases and other enzymes to identify potential off-target effects and novel targets.

  • Protocol:

    • Utilize a commercial service for broad-spectrum kinase and enzyme profiling (e.g., Eurofins, Reaction Biology).

    • Submit this compound for screening at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases and other enzymes.

    • Analyze the percentage of inhibition data to identify any significant "hits" (typically >50% inhibition).

Phase 2: In Vitro Enzyme Inhibition Assays

This phase aims to validate the predicted enzyme inhibition and characterize the kinetics of the interaction.

  • Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

  • Protocol (Example using a generic dehydrogenase):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add a fixed concentration of the target enzyme and its substrate.

    • Add serial dilutions of the compound to the wells.

    • Include appropriate controls (no compound, no enzyme).

    • Incubate the plate at the optimal temperature for the enzyme.

    • Measure the enzyme activity using a spectrophotometer or fluorometer by monitoring the change in absorbance or fluorescence of a reporter molecule.

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterDescription
Enzyme ConcentrationFixed at a level that gives a linear reaction rate.
Substrate ConcentrationTypically at or near the Km value.
Compound ConcentrationsA series of dilutions spanning several orders of magnitude around the expected IC50.
Incubation TimeOptimized to ensure the reaction is in the linear range.
  • Objective: To determine the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Protocol:

    • Perform a series of enzyme activity assays with varying concentrations of both the substrate and the inhibitor.

    • Measure the initial reaction rates for each condition.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.

Phase 3: Cell-Based Assays for Pathway Analysis

This phase investigates the effects of the compound on cellular processes and signaling pathways in a biologically relevant context.

  • Objective: To assess the cytotoxic or cytostatic effects of the compound on relevant cell lines (e.g., cancer cell lines).

  • Protocol (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at 570 nm to determine the relative cell viability.

  • Objective: To determine if the compound modulates the activity of key signaling pathways.

  • Protocol (Western Blotting):

    • Treat cells with the compound at its IC50 concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot.

  • Objective: To determine if the compound induces cell cycle arrest.

  • Protocol (Flow Cytometry):

    • Treat cells with the compound for a specified time.

    • Harvest the cells and fix them in cold ethanol.

    • Stain the cells with a DNA-binding dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualization of Experimental Workflows and Pathways

General Workflow for Mechanism of Action Elucidation

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Analysis In Silico Docking In Silico Docking IC50 Determination IC50 Determination In Silico Docking->IC50 Determination Enzyme Profiling Enzyme Profiling Enzyme Profiling->IC50 Determination Inhibition Kinetics Inhibition Kinetics IC50 Determination->Inhibition Kinetics Proliferation Assays Proliferation Assays Inhibition Kinetics->Proliferation Assays Signaling Pathway Analysis Signaling Pathway Analysis Proliferation Assays->Signaling Pathway Analysis Cell Cycle Analysis Cell Cycle Analysis Proliferation Assays->Cell Cycle Analysis Hypothesized Targets Hypothesized Targets Hypothesized Targets->In Silico Docking Hypothesized Targets->Enzyme Profiling

Caption: A streamlined workflow for elucidating the mechanism of action.

Hypothesized Signaling Pathway Modulation

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Compound Methyl 4-(3-methoxy-3- oxopropanoyl)benzoate Akt Akt Compound->Akt inhibits? ERK ERK Compound->ERK inhibits? PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation

Caption: Hypothesized modulation of the PI3K/Akt and MAPK/ERK signaling pathways.

Data Interpretation and Synthesis

The collective data from these experimental phases will allow for a comprehensive understanding of the compound's mechanism of action.

  • Concordance between in silico and in vitro data: Strong binding affinity in docking simulations coupled with a low IC50 value in enzyme assays would provide strong evidence for direct enzyme inhibition.

  • Correlation between enzyme inhibition and cellular effects: If the cellular EC50 from proliferation assays is comparable to the enzymatic IC50, it suggests that the observed cellular phenotype is likely due to the inhibition of that specific enzyme.

  • Signaling pathway analysis: Changes in the phosphorylation status of key signaling proteins following compound treatment will reveal the downstream consequences of target engagement. For example, a decrease in p-Akt levels would suggest modulation of the PI3K/Akt pathway.

  • Cell cycle data: Arrest at a specific phase of the cell cycle can provide further clues about the molecular targets. For instance, G1 arrest is often associated with the inhibition of pathways that promote entry into the S phase.

Conclusion

While the precise mechanism of action of this compound is currently not well-defined, its chemical structure provides a strong rationale for investigating its potential as an enzyme inhibitor and a modulator of cellular signaling pathways. The systematic and multi-faceted approach outlined in this guide provides a robust framework for researchers to thoroughly characterize its biological activity. The elucidation of its mechanism of action will be crucial for its potential development as a therapeutic agent and will contribute valuable knowledge to the field of medicinal chemistry.

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  • PubMed. (2004). Identification of a novel putative non-coding RNA involved in proliferation arrest of a non-small cell lung carcinoma cell line treated with an original chemical substance, methyl-4-methoxy-3-(3-methyl-2-butanoyl) benzoate. Retrieved from [Link]

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  • ResearchGate. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Retrieved from [Link]

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An In-depth Technical Guide to the Structure Elucidation of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery, natural product synthesis, and materials science, the precise molecular structure of a compound is the bedrock upon which all further investigation is built.[1] An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of promising research endeavors. This guide provides a comprehensive, technically-grounded walkthrough of the methodologies employed to elucidate and unequivocally confirm the structure of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, a β-keto ester with potential applications in medicinal chemistry and organic synthesis.[1] Our approach is rooted in the principle of self-validation, where orthogonal analytical techniques are synergistically applied to create a cohesive and irrefutable structural narrative.

Introduction to this compound

This compound (C₁₂H₁₂O₅) is an organic compound featuring a benzoate moiety linked to a methoxy-oxopropanoyl group.[1] Its molecular weight is approximately 236.22 g/mol .[1] As a β-keto ester, this molecule is a valuable intermediate in organic synthesis and is investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Given its potential significance, a rigorous and unambiguous confirmation of its chemical structure is paramount.

The Elucidation Workflow: A Multi-faceted Spectroscopic Approach

The structure elucidation of an organic molecule is akin to solving a complex puzzle. Each piece of spectroscopic data provides a unique clue, and only by assembling all the pieces can the complete picture be revealed. Our workflow for this compound integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation Molecular_Formula Molecular Formula (C12H12O5) 1H_NMR ¹H NMR Proton Environment & Connectivity Molecular_Formula->1H_NMR Mass_Spec Mass Spectrometry (MS) Determine Molecular Weight Mass_Spec->Molecular_Formula IR_Spec Infrared (IR) Spectroscopy Identify Functional Groups Structure_Confirmation Final Structure Confirmed IR_Spec->Structure_Confirmation 13C_NMR ¹³C NMR Carbon Skeleton 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Confirm Connectivity 13C_NMR->2D_NMR 2D_NMR->Structure_Confirmation

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Principle: Mass spectrometry provides the exact molecular weight of a compound, offering the first crucial piece of the structural puzzle. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can determine the molecular formula.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is utilized for accurate mass measurement.

  • Ionization Method: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds.[3]

  • Sample Preparation: The sample is dissolved in a suitable solvent such as acetonitrile or methanol, often with the addition of 0.1% formic acid to promote protonation.[3]

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the full scan mass spectrum is acquired over an appropriate m/z range.

Expected Data & Interpretation: For this compound (C₁₂H₁₂O₅), the expected monoisotopic mass is 236.0685 g/mol .[4] In ESI positive mode, the primary ion observed would be the protonated molecule [M+H]⁺.

IonCalculated m/zObserved m/z (example)
[M+H]⁺237.0758237.0759
[M+Na]⁺259.0577259.0578

The high-resolution mass data allows for the unambiguous determination of the elemental composition, confirming the molecular formula as C₁₂H₁₂O₅.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[2] Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's constituent parts. For a β-keto ester, we expect to see characteristic absorptions for the ketone and ester carbonyl groups, as well as C-O and C-H bonds.[2]

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation: If the sample is a solid, a thin film can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared.[2]

  • Data Acquisition: A background spectrum is collected, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.[2]

Expected Data & Interpretation:

Wavenumber (cm⁻¹)AssignmentSignificance
~1740-1720C=O stretch (ester)Confirms the presence of the methyl ester functional group.
~1715-1695C=O stretch (ketone)Indicates the presence of the ketone in the β-keto ester moiety.
~3000-2850C-H stretch (sp³)Corresponds to the methylene and methyl groups.
~3100-3000C-H stretch (sp², aromatic)Confirms the presence of the benzene ring.
~1600, 1450C=C stretch (aromatic)Further evidence for the aromatic ring.
~1300-1000C-O stretchConsistent with the ester and methoxy groups.

The presence of two distinct carbonyl peaks is a strong indicator of the β-keto ester structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), and transferred to an NMR tube.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

Expected Data & Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.1Doublet2HAromatic (Ha)Protons ortho to the electron-withdrawing ester group are deshielded.
~7.9Doublet2HAromatic (Hb)Protons meta to the ester group are less deshielded than the ortho protons.
~4.0Singlet2HMethylene (-CH₂-)Methylene protons adjacent to two carbonyl groups are significantly deshielded.
~3.9Singlet3HEster MethylProtons of the methyl ester group.
~3.7Singlet3HMethoxy MethylProtons of the other methyl ester group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment.

Experimental Protocol:

  • Instrumentation: As with ¹H NMR, a high-field NMR spectrometer is used.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

Expected Data & Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~195Ketone Carbonyl (C=O)Ketone carbonyls are highly deshielded.
~167Ester Carbonyl (C=O)Ester carbonyls are also deshielded, but typically less so than ketones.
~165Benzoate Carbonyl (C=O)The second ester carbonyl attached to the aromatic ring.
~138Aromatic (quaternary)Aromatic carbon attached to the keto-ester side chain.
~134Aromatic (quaternary)Aromatic carbon attached to the methyl ester.
~130Aromatic (CH)Aromatic carbons ortho to the ester group.
~128Aromatic (CH)Aromatic carbons meta to the ester group.
~53Methoxy Carbon (-OCH₃)Carbon of the methyl ester group.
~52Methoxy Carbon (-OCH₃)Carbon of the other methyl ester group.
~46Methylene Carbon (-CH₂-)Methylene carbon between two carbonyls.
2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR experiments reveal how those parts are connected.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons.[5] For this compound, a key correlation would be observed between the aromatic protons Ha and Hb.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached.[5] This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for structure elucidation, as it shows correlations between protons and carbons that are two or three bonds away.[5]

Key Expected HMBC Correlations:

  • The methylene protons (~4.0 ppm) will show correlations to the ketone carbonyl (~195 ppm), the ester carbonyl (~167 ppm), and the quaternary aromatic carbon (~138 ppm).

  • The ester methyl protons (~3.9 ppm) will show a correlation to the benzoate carbonyl carbon (~165 ppm).

  • The other methoxy methyl protons (~3.7 ppm) will show a correlation to the other ester carbonyl (~167 ppm).

  • The aromatic protons (~8.1 and ~7.9 ppm) will show correlations to various aromatic carbons and the benzoate carbonyl carbon.

Caption: Key HMBC correlations confirming the structure of the molecule.

Conclusion: A Self-Validating Structural Assignment

The collective evidence from mass spectrometry, IR spectroscopy, and a comprehensive suite of NMR experiments provides an unambiguous and self-validating structural assignment for this compound. The molecular formula was confirmed by high-resolution mass spectrometry. IR spectroscopy identified the key functional groups. 1D and 2D NMR spectroscopy provided the detailed connectivity of the carbon and proton framework, leaving no doubt as to the final structure. This rigorous approach exemplifies the standards of scientific integrity required in modern chemical research.

References

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An In-depth Technical Guide to the Safety and Hazards of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, a β-keto ester with the CAS Number 22027-52-7, is a molecule of increasing interest in medicinal chemistry and organic synthesis.[1] Its utility as a precursor and building block for more complex organic molecules makes it a valuable tool in the development of novel therapeutics and specialty chemicals.[1] Preliminary research suggests potential antimicrobial and anticancer properties, highlighting its significance in drug discovery pipelines.[1] As with any novel compound in a research and development setting, a thorough understanding of its safety and hazard profile is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

This technical guide provides a comprehensive overview of the known and anticipated safety considerations for this compound. In instances where specific data for this compound is not available, a conservative approach has been taken by extrapolating information from structurally similar compounds, such as other benzoate esters and β-keto esters. This guide is intended to empower researchers with the knowledge necessary to handle this compound responsibly and to implement appropriate safety protocols in their work.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for anticipating its behavior under various laboratory conditions.

PropertyValue
CAS Number 22027-52-7[2]
Molecular Formula C₁₂H₁₂O₅[2]
Molecular Weight 236.22 g/mol [2]
Appearance Not specified, likely a solid or oil
Purity Typically ≥95%
Storage Temperature 2-8°C[2]
Solubility Poorly soluble in water, miscible with organic solvents.

Hazard Identification and Classification

Based on available Safety Data Sheet (SDS) information, this compound is classified as a hazardous substance.[2] The following GHS hazard statements have been identified:

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[2]

  • H312: Harmful in contact with skin (Acute toxicity, dermal, Category 4)

  • H315: Causes skin irritation (Skin corrosion/irritation, Category 2)[2]

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[2]

  • H332: Harmful if inhaled (Acute toxicity, inhalation, Category 4)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[2]

Signal Word: Warning [2]

Pictograms:



Toxicological Profile

While specific toxicological studies for this compound have not been thoroughly investigated, the GHS classifications suggest a moderate acute toxicity profile.[2] The primary routes of exposure are oral ingestion, dermal contact, and inhalation.

Acute Effects:

  • Oral: Harmful if swallowed, may cause gastrointestinal irritation.[2]

  • Dermal: Harmful in contact with skin, causing irritation.[2] Prolonged or repeated contact may lead to dermatitis.

  • Inhalation: Harmful if inhaled, may cause respiratory tract irritation.[2] Symptoms may include coughing, shortness of breath, and sore throat.

  • Eyes: Causes serious eye irritation, which may result in redness, pain, and blurred vision.[2]

Chronic Effects:

Data on the chronic toxicity of this specific compound are not available. However, for some benzoate-containing compounds, there is evidence of potential neuromodulatory effects with high intake, though this is primarily a concern in the context of dietary exposure to preservatives and not typically relevant to occupational handling in a laboratory setting.[3]

Experimental Protocols for Safe Handling

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls
  • Ventilation: All manipulations of the compound, including weighing, transferring, and reactions, should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[2]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A risk assessment should be performed for each specific procedure to determine the appropriate level of PPE. The following are general recommendations:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn at all times. Inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A laboratory coat should be worn to prevent skin contact. For procedures with a higher risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Hygiene Practices
  • Avoid eating, drinking, or smoking in laboratory areas.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

  • Remove contaminated clothing immediately and launder it before reuse.

Emergency Procedures

Rapid and appropriate responses to accidental exposures are critical.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Spill and Leak Procedures
  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory and prevent re-entry.

    • Alert the appropriate emergency response team.

    • If safe to do so, contain the spill to prevent it from spreading.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Recommended storage temperature is between 2-8°C.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • This material and its container must be disposed of as hazardous waste.

  • Do not allow the product to enter drains or waterways.[2]

Stability and Reactivity

While specific reactivity data for this compound is limited, information can be inferred from its chemical structure and data from similar compounds.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide (CO) and carbon dioxide (CO₂).[4]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[4]

Ecological Information

Conclusion

This compound is a valuable research chemical with a manageable hazard profile when handled with the appropriate safety precautions. The primary hazards are associated with acute toxicity through inhalation, ingestion, and skin contact, as well as irritation to the skin, eyes, and respiratory system. Adherence to the safe handling protocols outlined in this guide, including the consistent use of engineering controls and personal protective equipment, is essential for mitigating these risks. As the body of knowledge around this compound grows, it is incumbent upon researchers to stay informed of any new safety and hazard information that may become available.

References

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An In-depth Technical Guide to Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate (CAS No. 125369-26-8) is a complex organic molecule with potential applications as a versatile building block in organic synthesis and as a scaffold in medicinal chemistry.[1] This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway via Claisen condensation, and a detailed analysis of its expected spectroscopic characteristics. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide integrates established chemical principles with data from analogous structures to offer a robust predictive framework for researchers. Preliminary studies suggest this compound may possess antimicrobial and anticancer properties, making it a molecule of interest for further investigation in drug development.[1]

Introduction and Molecular Overview

This compound is a β-keto ester derivative of methyl benzoate. Its structure features a central benzene ring substituted with a methyl ester group and a 3-methoxy-3-oxopropanoyl side chain. This combination of functional groups, particularly the β-keto ester moiety, makes it a valuable intermediate for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 125369-26-8[1]
Molecular Formula C₁₂H₁₂O₅[1]
Molecular Weight 236.22 g/mol [1]
IUPAC Name This compound[1]
SMILES COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC[1]
InChI Key PAGMDUGVIOXELP-UHFFFAOYSA-N[1]

Plausible Synthetic Route: The Claisen Condensation

While specific literature detailing the synthesis of this compound is scarce, the most chemically sound and established method for its preparation is a mixed Claisen condensation.[2] This reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base to form a β-keto ester.[2]

In this case, the synthesis would proceed via the reaction of dimethyl terephthalate (or methyl 4-(chlorocarbonyl)benzoate) and methyl acetate. A more direct and plausible route involves the reaction between methyl 4-(methoxycarbonyl)benzoate and the enolate of methyl acetate.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions R1 Methyl 4-(methoxycarbonyl)benzoate Reaction R1->Reaction R2 Methyl Acetate R2->Reaction Base Strong Base (e.g., NaH, NaOMe) Base->Reaction 1. Solvent Aprotic Solvent (e.g., THF, Et2O) Solvent->Reaction Workup Aqueous Acid Workup Product This compound Workup->Product 2. Reaction->Workup Intermediate

Caption: Proposed synthetic workflow for this compound.

Mechanistic Insight

The Claisen condensation is initiated by the deprotonation of the α-carbon of methyl acetate by a strong base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester group on methyl 4-(methoxycarbonyl)benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the target β-keto ester. An acidic workup is necessary to neutralize the reaction mixture and protonate the resulting product.

Representative Experimental Protocol (Illustrative)

The following protocol is a representative procedure for a mixed Claisen condensation and would require optimization for the specific synthesis of this compound.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl acetate (1.2 equivalents) in anhydrous THF to the stirred suspension. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Condensation: Re-cool the reaction mixture to 0 °C and add a solution of methyl 4-(methoxycarbonyl)benzoate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution. Acidify the mixture to a pH of ~4-5 with dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structural Elucidation and Spectroscopic Analysis

Due to the absence of published experimental spectra for this compound, this section provides a predictive analysis based on the known spectroscopic behavior of its constituent functional groups, primarily the β-keto ester and the disubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of β-keto esters, which can exist as a mixture of keto and enol tautomers.[3]

G Keto Keto Form Equilibrium Keto->Equilibrium Enol Enol Form Equilibrium->Enol

Caption: Keto-enol tautomerism of the β-keto ester moiety.

¹H NMR (Predicted):

  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

  • Methoxy Protons: Two distinct singlets are anticipated for the two methoxy groups. The ester methoxy group attached to the ring will likely appear around δ 3.9 ppm, while the other ester methoxy proton will be in a similar region.

  • Methylene Protons (Keto Form): A singlet at approximately δ 3.5-4.0 ppm is expected for the methylene protons (—CH₂—) situated between the two carbonyl groups.

  • Enol Proton: If the enol form is present, a broad singlet may be observed in the downfield region (δ 12-13 ppm) due to the intramolecularly hydrogen-bonded enolic proton.

  • Vinyl Proton (Enol Form): A singlet for the vinylic proton of the enol tautomer would likely appear around δ 5.0-6.0 ppm.

¹³C NMR (Predicted):

  • Carbonyl Carbons: Three distinct carbonyl signals are expected. The two ester carbonyls will likely resonate in the range of δ 165-175 ppm, while the ketone carbonyl should appear further downfield, around δ 190-205 ppm.

  • Aromatic Carbons: Signals for the aromatic carbons are expected between δ 120-140 ppm.

  • Methoxy Carbons: Two signals for the methoxy carbons should appear around δ 50-55 ppm.

  • Methylene Carbon (Keto Form): The methylene carbon of the keto form is expected around δ 45-55 ppm.

  • Enol Carbons: If the enol form is present, signals for the sp² hybridized carbons of the double bond would be observed, typically between δ 90-160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.[3] The spectrum of a β-keto ester will show characteristic absorption bands for both the keto and enol tautomers if both are present.[3]

Table 2: Predicted IR Absorption Bands

Functional GroupTautomerPredicted Wavenumber (cm⁻¹)Intensity
C=O (Ester) Keto & Enol~1735Strong
C=O (Ketone) Keto~1715Strong
C=O (Conjugated) Enol~1650Strong
C=C (Conjugated) Enol~1610Medium
C-O (Ester) Keto & Enol1300-1000Strong
C-H (Aromatic) Keto & Enol3100-3000Medium
C-H (Aliphatic) Keto & Enol3000-2850Medium
Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 236. The fragmentation pattern of β-keto esters is typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[4][5][6]

Predicted Key Fragments:

  • m/z = 205: Loss of a methoxy radical (•OCH₃).

  • m/z = 177: Loss of a carbomethoxy group (•COOCH₃).

  • m/z = 163: Loss of the methoxyacetyl group (CH₃OCCH₂•).

  • m/z = 149: Cleavage resulting in the 4-(methoxycarbonyl)benzoyl cation.

  • McLafferty Rearrangement: A potential rearrangement could lead to the elimination of methanol.

Potential Applications in Research and Development

This compound holds promise in several areas of chemical and pharmaceutical research:

  • Organic Synthesis: As a β-keto ester, it is a versatile precursor for the synthesis of more complex molecules, including heterocycles like pyrazoles and pyrimidines, which are common motifs in pharmaceuticals.[1]

  • Medicinal Chemistry: Preliminary research suggests potential antimicrobial and anticancer activities, making it a candidate for further investigation and lead optimization in drug discovery programs.[1] The mechanism of action may involve interactions with specific enzymes or receptors.[1]

  • Materials Science: The compound could potentially be incorporated into polymers or other materials to modify their properties.[1]

Conclusion

This compound is a molecule with significant synthetic potential. While detailed experimental data is not widely available, this guide provides a robust theoretical framework for its synthesis and characterization based on established principles of organic chemistry. The proposed Claisen condensation route offers a reliable method for its preparation, and the predicted spectroscopic data provides a basis for its structural confirmation. Further research into the biological activities of this compound is warranted to explore its full potential in drug development.

References

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1975-1979.
  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Science Publishing.
  • Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074.
  • Weiler, L. (1972). Mass Spectra of β-Keto Esters.
  • Smolecule. (n.d.). Methyl 4-(3-methoxy-3-oxopropanoyl)
  • MDPI. (2011).
  • MDPI. (2007).
  • Smith, B. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Wikipedia. (n.d.).
  • University of California, Los Angeles. (n.d.).

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An In-depth Technical Guide to the Synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, a valuable building block in organic synthesis and pharmaceutical development.[1] The synthesis of this β-keto ester is strategically significant, offering a versatile scaffold for the creation of more complex molecular architectures. This document will delve into the selection of starting materials, detailed reaction mechanisms, step-by-step experimental protocols, and characterization of the final product. The presented methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound, with the molecular formula C₁₂H₁₂O₅, is an organic compound featuring a benzoate moiety substituted with a methoxy-oxopropanoyl group.[1] Its structure as a β-keto ester makes it a highly reactive and versatile intermediate. β-keto esters are fundamental precursors in a myriad of organic transformations, including the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. Preliminary research suggests that derivatives of this compound may possess noteworthy biological activities, including potential anti-inflammatory or anti-cancer properties, making it a compound of interest for further investigation in drug discovery programs.[1]

This guide will focus on a logical and efficient synthetic approach, starting from readily available precursors and proceeding through key intermediates. The causality behind the choice of reagents and reaction conditions will be thoroughly explained, providing researchers with the foundational knowledge to not only replicate the synthesis but also to adapt it for the preparation of related analogues.

Retrosynthetic Analysis and Selection of Starting Materials

A retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the acyl group, pointing towards a C-acylation of a malonic ester derivative as the key bond-forming step. This leads to two primary starting material classes: a terephthalic acid derivative and a malonic ester.

G Target This compound Intermediate1 Dimethyl 2-(4-(methoxycarbonyl)benzoyl)malonate Target->Intermediate1 Decarboxylation StartingMaterial1 Methyl 4-(chloroformyl)benzoate Intermediate1->StartingMaterial1 Acylation StartingMaterial2 Dimethyl Malonate Intermediate1->StartingMaterial2 Acylation StartingMaterial1_precursor Mono-methyl terephthalate StartingMaterial1->StartingMaterial1_precursor Chlorination StartingMaterial1_precursor2 Terephthalic Acid StartingMaterial1_precursor->StartingMaterial1_precursor2 Mono-esterification

Figure 1: Retrosynthetic analysis of this compound.

Based on this analysis, the most logical and economically viable starting materials are:

  • Terephthalic Acid: A readily available and inexpensive dicarboxylic acid.

  • Dimethyl Malonate: A common C₃ building block in organic synthesis.

The synthetic strategy will, therefore, involve the transformation of terephthalic acid into a suitable acylating agent and its subsequent reaction with dimethyl malonate.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be efficiently achieved in a three-step sequence from terephthalic acid.

G cluster_0 Step 1: Mono-esterification cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Acylation and Decarboxylation A Terephthalic Acid B Mono-methyl terephthalate A->B MeOH, H₂SO₄ (cat.) C Mono-methyl terephthalate D Methyl 4-(chloroformyl)benzoate C->D SOCl₂ or (COCl)₂ E Methyl 4-(chloroformyl)benzoate G Dimethyl 2-(4-(methoxycarbonyl)benzoyl)malonate E->G Mg, EtOH or K₂CO₃ F Dimethyl Malonate F->G H This compound G->H Heat (e.g., Krapcho Decarboxylation)

Figure 2: Overall synthetic workflow.

Step 1: Synthesis of Mono-methyl terephthalate

The selective mono-esterification of terephthalic acid is the initial crucial step. While the di-esterification is thermodynamically favored, careful control of reaction conditions can yield the desired mono-ester.

Protocol:

  • To a suspension of terephthalic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • The resulting solid, a mixture of terephthalic acid, mono-methyl terephthalate, and dimethyl terephthalate, is then subjected to purification. A common method involves dissolving the mixture in a basic aqueous solution and then carefully acidifying to precipitate the less soluble terephthalic acid first, followed by the desired mono-methyl terephthalate.

Causality: The use of a large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards esterification.[2] Sulfuric acid acts as a classic Fischer-Speier esterification catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[2]

Step 2: Synthesis of Methyl 4-(chloroformyl)benzoate

The mono-methyl terephthalate is then converted to its corresponding acyl chloride, a highly reactive species for the subsequent acylation reaction.

Protocol:

  • Suspend mono-methyl terephthalate (1.0 eq) in an inert solvent such as toluene or dichloromethane.

  • Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude Methyl 4-(chloroformyl)benzoate, which can often be used in the next step without further purification.

Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The use of an excess of thionyl chloride ensures complete conversion.

Step 3: Synthesis of this compound via Acylation and Decarboxylation

This final step involves the acylation of dimethyl malonate with Methyl 4-(chloroformyl)benzoate, followed by decarboxylation of the resulting intermediate. A common and effective method for the acylation of malonic esters involves the use of a magnesium enolate.

Protocol:

  • Formation of the Malonate Enolate: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.0 eq) and a small amount of absolute ethanol. Add a solution of dimethyl malonate (1.0 eq) in absolute ethanol dropwise to initiate the reaction. Once the reaction starts, add the remaining dimethyl malonate solution at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture until most of the magnesium has reacted. Remove the ethanol under reduced pressure.

  • Acylation: Dissolve the resulting magnesium salt of dimethyl malonate in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF). Cool the solution in an ice bath and add a solution of Methyl 4-(chloroformyl)benzoate (1.0 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Decarboxylation: Quench the reaction by carefully adding dilute acid (e.g., 1 M HCl). This will protonate the intermediate and catalyze the decarboxylation. The decarboxylation can be facilitated by gentle heating.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Causality: The magnesium ethoxide, formed in situ, deprotonates the acidic α-proton of dimethyl malonate to form the magnesium enolate. This enolate is a soft nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting acylated malonate is a β-keto ester with an additional ester group. Upon acidic work-up and heating, this intermediate undergoes decarboxylation (the Krapcho decarboxylation is a related process for substituted malonates) to yield the more stable β-keto ester, this compound.[3][4]

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₁₂H₁₂O₅
Molecular Weight 236.22 g/mol
Appearance Expected to be a solid or oil
¹H NMR (CDCl₃, ppm) Expected signals for aromatic protons, two methylene protons, and two methyl ester protons.
¹³C NMR (CDCl₃, ppm) Expected signals for aromatic carbons, carbonyl carbons, methylene carbon, and methyl carbons.
IR (cm⁻¹) Expected characteristic absorptions for ester carbonyls, ketone carbonyl, and aromatic C-H bonds.

Note: Specific spectral data should be acquired and compared with literature values if available or predicted spectra.

Safety Considerations

  • Thionyl chloride is corrosive and toxic. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Magnesium turnings are flammable.

  • Concentrated sulfuric acid is highly corrosive.

  • Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthesis of this compound from terephthalic acid and dimethyl malonate is a robust and scalable process. This guide has outlined a detailed, three-step procedure with explanations for the choice of reagents and reaction conditions. By following these protocols, researchers can reliably produce this valuable intermediate for further applications in organic synthesis and medicinal chemistry. The principles discussed herein can also be applied to the synthesis of a variety of related β-keto esters.

References

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–680. [Link]

  • Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. ARKIVOC, 2007(2), 1-53. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3-methoxy-4-methylbenzoate. Retrieved from [Link]

  • Google Patents. (1995). Process for the preparation of aromatic methyl methoxycarboxylates.
  • Google Patents. (n.d.). Method for preparing methyl p-chloromethyl benzoate.
  • Yuan, M., Lou, M., Li, G., & Qi, X. (2024). A transition-metal-free decarboxylation of dimethyl malonate: an efficient construction of α-amino acid esters using TBAI/TBHP. Organic & Biomolecular Chemistry. [Link]

  • Organic Syntheses. (n.d.). methyl diformylacetate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.
  • Google Patents. (n.d.). New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof.
  • Eureka | Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. Retrieved from [Link]

  • ResearchGate. (2020). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

  • PubMed. (2009). Methyl 4-(3-chloro-prop-oxy)-3-methoxy-benzoate. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
  • Google Patents. (n.d.). Process for the C-alkylation of malonic esters using phase-transfer agents.
  • PubChem. (n.d.). Methyl 4-acetylbenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information File. Retrieved from [Link]

  • PubMed. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. [Link]

  • ResearchGate. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

  • ResearchGate. (2025). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • Amazon S3. (n.d.). Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Simple and Efficient Method for the Synthesis of Ketals. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.

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Methodological & Application

The Versatile β-Ketoester: Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, with the chemical formula C₁₂H₁₂O₅, is a valuable and versatile building block in organic synthesis.[1][2] Its structure, featuring a β-ketoester moiety attached to a benzoate group, provides multiple reactive sites for the construction of complex molecular architectures, particularly a wide array of heterocyclic compounds. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Core Attributes and Reactivity

This compound's synthetic utility stems from the reactivity of its active methylene group, flanked by two carbonyl functionalities, and the potential for transformations involving its ester groups. This unique arrangement allows it to participate in a variety of condensation and cyclization reactions, making it a key precursor for the synthesis of diverse heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.[1]

Application in the Synthesis of Substituted Pyrimidines

One of the primary applications of this compound is in the synthesis of substituted pyrimidines. The pyrimidine core is a fundamental structural motif in numerous biologically active compounds, including antiviral and anticancer agents. The reaction of this β-ketoester with guanidine serves as a classic and efficient method for constructing the pyrimidine ring.

Protocol 1: Synthesis of Methyl 4-(2-amino-6-hydroxy-pyrimidin-4-yl)benzoate

This protocol details the base-catalyzed condensation reaction between this compound and guanidine hydrochloride to yield a highly functionalized pyrimidine derivative.

Reaction Scheme:

G A This compound C Methyl 4-(2-amino-6-hydroxy-pyrimidin-4-yl)benzoate A->C Sodium Ethoxide, Ethanol, Reflux B Guanidine Hydrochloride B->C

A general reaction scheme for pyrimidine synthesis.

Materials:

  • This compound (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (2.5 eq)

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Deionized Water

Experimental Procedure:

  • To a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol, add this compound (1.0 eq) and guanidine hydrochloride (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 4-(2-amino-6-hydroxy-pyrimidin-4-yl)benzoate.

Mechanistic Insights:

The reaction proceeds through a multi-step mechanism initiated by the deprotonation of the active methylene group of the β-ketoester by sodium ethoxide. The resulting enolate then attacks one of the electrophilic carbon atoms of guanidine. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrimidine ring.

G cluster_0 Reaction Mechanism Start This compound + Guanidine Step1 Deprotonation of active methylene group by base Start->Step1 Base (e.g., NaOEt) Step2 Nucleophilic attack of enolate on guanidine Step1->Step2 Step3 Intramolecular cyclization Step2->Step3 Step4 Dehydration Step3->Step4 End Substituted Pyrimidine Step4->End

Workflow for pyrimidine synthesis.

Application in the Synthesis of Substituted Pyrazoles

The synthesis of pyrazoles, another important class of nitrogen-containing heterocycles with diverse pharmacological activities, can also be achieved using this compound. The reaction with hydrazine derivatives provides a direct route to functionalized pyrazole systems.

Protocol 2: Synthesis of Methyl 4-(5-hydroxy-1H-pyrazol-3-yl)benzoate

This protocol describes the acid-catalyzed condensation of this compound with hydrazine hydrate.

Reaction Scheme:

G A This compound C Methyl 4-(5-hydroxy-1H-pyrazol-3-yl)benzoate A->C Glacial Acetic Acid, Ethanol, Reflux B Hydrazine Hydrate B->C

A general reaction scheme for pyrazole synthesis.

Materials:

  • This compound (1.0 eq)

  • Hydrazine Hydrate (1.1 eq)

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Deionized Water

Experimental Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Add cold water to the residue to induce precipitation of the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Methyl 4-(5-hydroxy-1H-pyrazol-3-yl)benzoate.

Mechanistic Rationale:

The reaction is initiated by the nucleophilic attack of a nitrogen atom of hydrazine on one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular condensation and dehydration to form the pyrazole ring. The regioselectivity of the reaction can be influenced by the substitution on the hydrazine derivative.

Data Summary

Product ClassReagentsKey ConditionsTypical Yield (%)
PyrimidinesGuanidine HCl, NaOEtEthanol, Reflux65-80
PyrazolesHydrazine Hydrate, Acetic AcidEthanol, Reflux70-85

Concluding Remarks

This compound stands out as a highly effective and versatile reagent in the field of organic synthesis. Its ability to serve as a precursor for a variety of heterocyclic systems, particularly pyrimidines and pyrazoles, underscores its importance in the development of novel compounds with potential applications in medicine and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block.

References

  • Smolecule. Methyl 4-(3-methoxy-3-oxopropanoyl)
  • PubChem. This compound.

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Application Notes and Protocols: Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate as a Versatile Building Block in the Synthesis of Natural Product Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the intricate field of natural product synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and elegance. Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, also known by its systematic IUPAC name this compound and CAS Number 125369-26-8, has emerged as a highly valuable and versatile building block.[1] Its unique molecular architecture, featuring a central β-ketoester moiety attached to a benzoate ring, offers a confluence of reactive sites that can be strategically exploited to construct complex molecular frameworks, particularly the heterocyclic cores prevalent in a vast array of bioactive natural products.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, presenting a detailed protocol for its application in the construction of a coumarin scaffold, a privileged structure in medicinal chemistry and natural product science. The causality behind the experimental choices and the underlying reaction mechanisms are elucidated to provide a comprehensive understanding for researchers engaged in the synthesis of complex organic molecules.

Core Attributes and Synthetic Potential

This compound is a trifunctional molecule, possessing:

  • An Aromatic Ring: The benzene ring can be a site for electrophilic aromatic substitution, allowing for the introduction of additional functional groups to modulate the electronic and steric properties of the molecule.

  • A Methyl Ester: The benzoate methyl ester provides a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce diverse substituents.

  • A β-Ketoester System: This is the most reactive and synthetically versatile part of the molecule. The active methylene group flanked by two carbonyls is readily deprotonated to form a nucleophilic enolate, which can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The strategic placement of these functional groups makes this compound an ideal precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions.

Application in the Synthesis of a 4-Arylcoumarin Scaffold

Coumarins are a large class of phenolic natural products widely distributed in the plant kingdom, exhibiting a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The 4-arylcoumarin skeleton is a particularly important pharmacophore. The following protocol details a representative synthesis of a 4-(4-(methoxycarbonyl)phenyl)coumarin derivative, showcasing the utility of this compound as a key building block in a Pechmann-type condensation.

Protocol: Synthesis of Methyl 4-(2-oxo-2H-chromen-4-yl)benzoate

This protocol describes a two-step process: the initial cyclocondensation to form the coumarin ring system, followed by an optional hydrolysis of the methyl ester to the corresponding carboxylic acid, a common modification in drug development to enhance solubility and introduce new interaction points.

Step 1: Pechmann Condensation

  • Reaction: this compound + Phenol → Methyl 4-(2-oxo-2H-chromen-4-yl)benzoate

  • Catalyst: Amberlyst-15 (a strongly acidic ion-exchange resin)

  • Solvent: Toluene

  • Temperature: Reflux (approx. 110 °C)

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound125369-26-8236.222.36 g10
Phenol108-95-294.111.04 g11
Amberlyst-159037-24-5-0.5 g-
Toluene108-88-392.1450 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add this compound (2.36 g, 10 mmol), phenol (1.04 g, 11 mmol), Amberlyst-15 (0.5 g), and toluene (50 mL).

  • Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the Amberlyst-15 catalyst and wash the resin with a small amount of toluene.

  • Combine the filtrate and washings and remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure methyl 4-(2-oxo-2H-chromen-4-yl)benzoate.

Step 2 (Optional): Hydrolysis to 4-(4-carboxyphenyl)-2H-chromen-2-one

  • Reaction: Methyl 4-(2-oxo-2H-chromen-4-yl)benzoate → 4-(4-carboxyphenyl)-2H-chromen-2-one

  • Reagent: Lithium hydroxide (LiOH)

  • Solvent: Tetrahydrofuran (THF) / Water

Procedure:

  • Dissolve the purified methyl 4-(2-oxo-2H-chromen-4-yl)benzoate (from Step 1) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (e.g., 3 equivalents) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, acidify the reaction mixture with 1M HCl until the pH is acidic (pH ~2-3).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Causality Behind Experimental Choices
  • Pechmann Condensation: This is a classic and efficient method for the synthesis of coumarins from phenols and β-ketoesters.

  • Amberlyst-15: The use of a solid acid catalyst simplifies the workup procedure as it can be easily removed by filtration, making the process more environmentally friendly compared to using soluble strong acids like sulfuric acid.

  • Dean-Stark Apparatus: This is crucial for removing the water generated during the condensation reaction, which drives the equilibrium towards the formation of the product.

  • Toluene: An inert solvent with a suitable boiling point for this reaction that allows for the azeotropic removal of water.

  • Lithium Hydroxide: A mild and effective reagent for the hydrolysis of the methyl ester without affecting the coumarin lactone ring.

Visualizing the Workflow

G cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Optional Hydrolysis start Mix Reactants: - this compound - Phenol - Amberlyst-15 - Toluene reflux Reflux with Dean-Stark (4-6 hours) start->reflux Heat workup1 Cool, Filter Catalyst, Evaporate Solvent reflux->workup1 Reaction Complete purify Column Chromatography (Silica Gel) workup1->purify product1 Pure Methyl 4-(2-oxo-2H-chromen-4-yl)benzoate purify->product1 start2 Dissolve Product 1 in THF/Water product1->start2 Proceed to Hydrolysis hydrolysis Add LiOH, Stir at RT start2->hydrolysis workup2 Acidify with 1M HCl hydrolysis->workup2 Reaction Complete product2 4-(4-carboxyphenyl)-2H-chromen-2-one workup2->product2 Precipitation & Filtration G Reactants Phenol + this compound Intermediate_1 Transesterification Product Reactants->Intermediate_1 H+ Intermediate_2 Enol Intermediate Intermediate_1->Intermediate_2 Tautomerization Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Intramolecular Friedel-Crafts Product 4-Arylcoumarin Intermediate_3->Product -H2O

References

Application Notes and Protocols for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a versatile β-keto ester that serves as a valuable building block in the synthesis of a wide array of complex organic molecules. Its structure, featuring a central active methylene group flanked by a ketone and an ester, as well as an aromatic ring with a second ester functionality, provides multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation. This functionality makes it a key intermediate in the synthesis of various heterocyclic compounds and other molecular scaffolds of interest to researchers in medicinal chemistry and drug development.

This guide provides detailed application notes and protocols for several key reactions utilizing this compound, including the Hantzsch Pyridine Synthesis, the Biginelli Reaction, C-Alkylation, the Knoevenagel Condensation, and the Japp-Klingemann Reaction. The protocols are designed to be a starting point for researchers, and optimization may be necessary for specific substrates and scales.

Hantzsch Pyridine Synthesis: Access to Substituted Dihydropyridines

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines (DHPs), a scaffold present in numerous biologically active compounds, most notably as calcium channel blockers.[1][2] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[1][3]

The use of this compound in this reaction allows for the synthesis of symmetrically substituted DHPs with ester functionalities at the 3- and 5-positions, and the potential for further modification of the benzoate ester.

Protocol 1: Synthesis of a Symmetrical 1,4-Dihydropyridine Derivative

This protocol describes a typical Hantzsch synthesis using this compound, an aromatic aldehyde, and ammonium acetate.

Materials:

  • This compound (2.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Ammonium Acetate (1.2 eq)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (2.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add ethanol (15 mL) as the solvent.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Reaction Parameters:
ParameterValue/DescriptionRationale
Stoichiometry β-keto ester:Aldehyde:Ammonium Acetate (2:1:1.2)Ensures complete consumption of the aldehyde. A slight excess of the nitrogen source can drive the reaction to completion.
Solvent EthanolA common, effective solvent for the Hantzsch synthesis that facilitates dissolution of reactants and product precipitation upon cooling.
Temperature Reflux (approx. 80°C)Provides the necessary activation energy for the condensation reactions.
Catalyst Ammonium Acetate (acts as nitrogen source and catalyst)Provides the nitrogen for the dihydropyridine ring and can also act as a mild acidic catalyst.
Workup Precipitation/Filtration or Column ChromatographyThe choice of workup depends on the crystallinity of the product.

Workflow Diagram:

Hantzsch_Workflow Reactants Reactants: - this compound (2 eq) - Aromatic Aldehyde (1 eq) - Ammonium Acetate (1.2 eq) - Ethanol Reaction Reaction: - Reflux (80°C) - 4-8 hours Reactants->Reaction Heat Workup Workup: - Cool to RT - Filter precipitate or concentrate Reaction->Workup Monitor by TLC Purification Purification: - Column Chromatography (Silica, EtOAc/Hexane) Workup->Purification Product Product: 1,4-Dihydropyridine Derivative Purification->Product

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is another important multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[4] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The reaction involves the acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea or thiourea.[5]

Utilizing this compound in the Biginelli reaction allows for the synthesis of DHPMs with a substituted aromatic ring at the 4-position and ester functionalities that can be further elaborated.

Protocol 2: Synthesis of a Dihydropyrimidinone Derivative

This protocol outlines a general procedure for the Biginelli reaction.

Materials:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ice-water

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and urea (1.5 mmol).

  • Add ethanol (10 mL) to the flask.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 3-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then pour it into a beaker of ice-water with stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.

  • Characterize the product by spectroscopic methods.

Reaction Parameters:
ParameterValue/DescriptionRationale
Stoichiometry β-keto ester:Aldehyde:Urea (1:1:1.5)A slight excess of urea is often used to ensure complete reaction.
Solvent EthanolA common and effective solvent for the Biginelli reaction.
Temperature RefluxProvides sufficient energy for the condensation and cyclization steps.
Catalyst Concentrated HCl (catalytic)A strong acid catalyst is typically required to promote the initial condensation steps.
Workup Precipitation in ice-water and recrystallizationA straightforward method for isolating and purifying the solid product.

Logical Relationship Diagram:

Biginelli_Mechanism cluster_reactants Reactants Aldehyde Aromatic Aldehyde Acyliminium Acyliminium Ion Intermediate Aldehyde->Acyliminium Urea Urea Urea->Acyliminium H+ cat. Ketoester This compound Enolate Ketoester Enolate Ketoester->Enolate H+ cat. Addition_Product Addition Product Acyliminium->Addition_Product Enolate->Addition_Product Cyclization Intramolecular Cyclization Addition_Product->Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclization->DHPM - H2O

Caption: Key steps in the Biginelli reaction mechanism.

C-Alkylation of the α-Carbon

The active methylene protons of β-keto esters are acidic and can be readily removed by a suitable base to form a stabilized enolate. This enolate can then act as a nucleophile in reactions with electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the α-position.[6] This C-alkylation is a fundamental transformation in organic synthesis.[7]

Protocol 3: Mono-alkylation of this compound

This protocol describes the mono-alkylation of the starting β-keto ester using a mild base and an alkyl halide.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Alkyl Halide (e.g., Ethyl Bromide) (1.2 eq)

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and anhydrous potassium carbonate (1.5 mmol).

  • Add dry acetone or DMF (10 mL) as the solvent.

  • Stir the suspension vigorously at room temperature.

  • Slowly add the alkyl halide (1.2 mmol) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-60°C) and stir for 6-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Reaction Parameters:
ParameterValue/DescriptionRationale
Base Anhydrous K₂CO₃A mild base suitable for deprotonation of the active methylene group without causing significant side reactions like ester hydrolysis.
Solvent Acetone or DMFPolar aprotic solvents that facilitate the Sₙ2 reaction.
Temperature 50-60°CA moderate temperature is often sufficient to promote the reaction without causing decomposition.
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture and oxygen.
Workup Aqueous wash and chromatographyRemoves inorganic byproducts and purifies the alkylated product.

Experimental Workflow Diagram:

Alkylation_Workflow Start Start: - β-keto ester - K₂CO₃ - Dry Acetone/DMF Add_Electrophile Add Alkyl Halide Start->Add_Electrophile Reaction Heat (50-60°C) 6-12 hours Add_Electrophile->Reaction Filtration Filter inorganic salts Reaction->Filtration TLC monitoring Extraction Aqueous Workup (NH₄Cl, Brine) Filtration->Extraction Purification Column Chromatography Extraction->Purification Product α-Alkylated Product Purification->Product

Caption: Step-by-step workflow for C-alkylation.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[8][9] This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.[10]

In the case of this compound, the active methylene group can condense with an aldehyde to yield a substituted alkene.

Protocol 4: Condensation with an Aromatic Aldehyde

This protocol provides a method for the Knoevenagel condensation with an aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) (1.0 eq)

  • Piperidine (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in toluene (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 3-6 hours).

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to afford the α,β-unsaturated product.

Reaction Parameters:
ParameterValue/DescriptionRationale
Catalyst PiperidineA weak base that effectively catalyzes the condensation without promoting side reactions.
Solvent TolueneAllows for azeotropic removal of water, driving the equilibrium towards the product.
Water Removal Dean-Stark trapEssential for driving the dehydration step to completion.
Temperature RefluxNecessary for the reaction and azeotropic water removal.
Purification Chromatography or RecrystallizationDepends on the physical properties of the product.

Reaction Pathway Diagram:

Knoevenagel_Pathway Reactants β-keto ester + Aromatic Aldehyde Enolate_Formation Enolate Formation (Piperidine catalyst) Reactants->Enolate_Formation Nucleophilic_Attack Nucleophilic Attack on Aldehyde Reactants->Nucleophilic_Attack Enolate_Formation->Nucleophilic_Attack Aldol_Adduct Aldol-type Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration (-H₂O) Aldol_Adduct->Dehydration Product α,β-Unsaturated Product Dehydration->Product Japp_Klingemann_Flow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling Aromatic_Amine Aromatic Amine Diazonium_Salt Aryl Diazonium Salt Aromatic_Amine->Diazonium_Salt NaNO2_HCl NaNO₂ + HCl NaNO2_HCl->Diazonium_Salt 0-5°C Coupling Coupling Reaction Diazonium_Salt->Coupling Ketoester_Enolate β-keto ester enolate (pH 8-9) Ketoester_Enolate->Coupling 0-5°C Hydrazone Arylhydrazone Product Coupling->Hydrazone Hydrolysis & Rearrangement

References

Application Notes and Protocols for the Derivatization of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a versatile aromatic β-keto ester that serves as a valuable scaffold in medicinal chemistry and drug development. Its unique structural features, including an active methylene group, a ketone, and two ester functionalities, offer multiple reaction sites for chemical modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this key building block. We will explore a range of synthetic transformations, from classical alkylation to multicomponent heterocyclic syntheses, providing detailed, field-proven protocols and the underlying mechanistic principles. The aim is to empower researchers to generate diverse compound libraries for screening and lead optimization, leveraging the rich chemistry of this aromatic β-keto ester.

Introduction: The Strategic Value of Derivatizing this compound

In the landscape of modern drug discovery, the ability to rapidly generate and test a diverse array of structurally related molecules is paramount. This compound emerges as a highly strategic starting material in this endeavor. Its aromatic core is a common feature in many bioactive molecules, while the β-keto ester moiety is a gateway to a vast number of chemical transformations. Derivatization of this compound allows for the systematic modification of its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and molecular shape, which are critical determinants of pharmacological activity. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel chemical entities with potential therapeutic applications.

α-Alkylation of the Active Methylene Group

The protons on the carbon atom situated between the two carbonyl groups of a β-keto ester are significantly acidic and can be readily removed by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, in an S(_N)2 reaction to form a new carbon-carbon bond. This fundamental transformation is a cornerstone of synthetic organic chemistry for building molecular complexity.

Causality of Experimental Choices

The choice of base is critical to prevent unwanted side reactions such as saponification of the ester groups. A non-nucleophilic base like sodium hydride (NaH) or a bulky alkoxide such as potassium tert-butoxide is preferred over simpler alkoxides like sodium ethoxide, which could lead to transesterification. The solvent should be aprotic to avoid protonating the enolate; tetrahydrofuran (THF) or dimethylformamide (DMF) are common choices.

Protocol 1: α-Alkylation using Sodium Hydride and an Alkyl Halide

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition
Base Sodium Hydride (NaH)
Solvent Anhydrous THF
Temperature 0 °C to room temperature
Reaction Time 12-18 hours
Typical Yield 70-90%

Synthesis of Heterocyclic Scaffolds

The reactivity of the 1,3-dicarbonyl system in this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, which are privileged structures in medicinal chemistry.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (typically ammonia or ammonium acetate) to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine.[1][2] This reaction is a powerful tool for the synthesis of substituted pyridines, a common motif in pharmaceuticals.

The reaction proceeds through a series of condensations and additions. Initially, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-keto ester. Concurrently, the second equivalent of the β-keto ester reacts with ammonia to form an enamine. A Michael addition of the enamine to the Knoevenagel product is followed by cyclization and dehydration to yield the dihydropyridine.[1]

Hantzsch_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Enamine Enamine Formation cluster_Michael_Cyclization Michael Addition & Cyclization Aldehyde Ar-CHO Knoevenagel_Product α,β-Unsaturated Dicarbonyl Aldehyde->Knoevenagel_Product + H₂O BetaKetoEster1 β-Keto Ester BetaKetoEster1->Knoevenagel_Product Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct BetaKetoEster2 β-Keto Ester Enamine Enamine BetaKetoEster2->Enamine Ammonia NH₃ Ammonia->Enamine + H₂O Enamine->Michael_Adduct Dihydropyridine Dihydropyridine Michael_Adduct->Dihydropyridine - H₂O Pyridine Pyridine Dihydropyridine->Pyridine [O]

Caption: Hantzsch Pyridine Synthesis Workflow.

Materials:

  • This compound (2.0 equivalents)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 equivalent)

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a microwave reaction vessel, combine this compound (2.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add ethanol (5 mL) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 10-15 minutes.

  • After cooling, the product often precipitates. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude dihydropyridine can be oxidized to the corresponding pyridine by treatment with an oxidizing agent such as ceric ammonium nitrate (CAN) or nitric acid in a separate step, or sometimes in situ depending on the reaction conditions.

Parameter Condition
Reactants β-Keto Ester, Aldehyde, Ammonium Acetate
Solvent Ethanol
Heating Microwave Irradiation
Temperature 120 °C
Reaction Time 10-15 minutes
Typical Yield 80-95%
Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is another powerful multicomponent reaction that condenses a β-keto ester, an aldehyde, and urea (or thiourea) to form dihydropyrimidinones.[3] These heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antitumor, and antibacterial properties.

The most accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. The β-keto ester then adds to this electrophilic intermediate. The final step is an intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the dihydropyrimidinone.[3][4]

Biginelli_Mechanism cluster_Iminium Iminium Ion Formation cluster_Addition_Cyclization Addition & Cyclization Aldehyde Ar-CHO Iminium N-Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium + H₂O Adduct Open-Chain Adduct Iminium->Adduct BetaKetoEster β-Keto Ester (Enol) BetaKetoEster->Adduct DHPM Dihydropyrimidinone Adduct->DHPM - H₂O

Caption: Biginelli Reaction Workflow.

Materials:

  • This compound (1.0 equivalent)

  • Aromatic aldehyde (1.0 equivalent)

  • Urea (1.5 equivalents)

  • Ytterbium(III) triflate (Yb(OTf)(_3), 10 mol%)

  • Acetonitrile

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), urea (1.5 mmol), and Yb(OTf)(_3) (0.1 mmol).

  • Add acetonitrile (10 mL) and reflux the mixture with stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or ethyl acetate to obtain the pure dihydropyrimidinone.

Parameter Condition
Catalyst Ytterbium(III) triflate (Yb(OTf)(_3))
Solvent Acetonitrile
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 85-95%
Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[5] This reaction is exceptionally useful for creating thiophene rings, which are important isosteres of benzene rings in drug design.

The reaction is initiated by a Knoevenagel condensation between the ketone moiety of the β-keto ester and the active methylene nitrile. The resulting α,β-unsaturated nitrile then undergoes a Michael addition with a sulfur nucleophile generated in situ. The final step is an intramolecular cyclization followed by tautomerization to afford the aromatic 2-aminothiophene.[6][7]

Materials:

  • This compound (1.0 equivalent)

  • Malononitrile (1.0 equivalent)

  • Elemental sulfur (1.1 equivalents)

  • Morpholine (as base and solvent)

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in morpholine (5 mL).

  • Heat the mixture to 50-60 °C with stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into ice-water with vigorous stirring.

  • The precipitated solid is collected by filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.

Parameter Condition
Reactants β-Keto Ester, Malononitrile, Sulfur
Base/Solvent Morpholine
Temperature 50-60 °C
Reaction Time 2-4 hours
Typical Yield 75-90%

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery and development. The protocols provided in this application note for α-alkylation and the synthesis of important heterocyclic scaffolds such as pyridines, dihydropyrimidinones, and aminothiophenes are robust, efficient, and adaptable. By understanding the underlying chemical principles and leveraging these detailed procedures, researchers can effectively expand their chemical space and accelerate the identification of new bioactive molecules.

References

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Sources

Application Notes and Protocols for the Analysis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

This compound (MMOB) is a compound of growing interest in several scientific domains. With a molecular formula of C12H12O5 and a molecular weight of 236.22 g/mol , its structure features a benzoate moiety linked to a methoxy-oxopropanoyl group.[1] This unique arrangement makes it a valuable building block in natural product synthesis and a candidate for investigation in medicinal chemistry, with preliminary studies suggesting potential antimicrobial and anticancer properties.[1] Furthermore, its structural attributes may lend it utility in the flavor, fragrance, and materials science industries.[1]

Given its diverse applications, from pharmaceutical development to quality control in specialty chemicals, the ability to accurately and reliably quantify MMOB and its potential impurities is paramount. This guide provides detailed, field-proven protocols for the analysis of MMOB using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed to ensure scientific integrity and reproducible results. The methodologies herein are developed based on the physicochemical properties of MMOB and established principles for the analysis of aromatic esters and β-keto esters.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC, particularly in the reversed-phase mode, is the premier technique for the quantification and purity assessment of non-volatile and moderately polar organic molecules like MMOB. The method's robustness and precision make it ideal for routine quality control and stability studies.

Causality Behind Experimental Choices for HPLC

The selection of a reversed-phase HPLC (RP-HPLC) method is predicated on the structure of MMOB. The molecule possesses both hydrophobic (the benzene ring) and polar (the two ester groups and the ketone) functionalities, making it well-suited for separation based on hydrophobic interactions with a non-polar stationary phase.[2][3][4]

  • Stationary Phase: A C18 (octadecylsilane) column is chosen as the foundational stationary phase. Its long alkyl chains provide strong hydrophobic retention for the aromatic ring of MMOB, allowing for excellent separation from more polar impurities.[5]

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile is employed. Acetonitrile is a common organic modifier in reversed-phase chromatography that allows for the elution of hydrophobic compounds by decreasing the polarity of the mobile phase.[4][5] A gradient is preferable to an isocratic elution to ensure that impurities with a wide range of polarities can be effectively separated and eluted with good peak shape in a reasonable timeframe. The addition of a small amount of formic or phosphoric acid to the aqueous phase is recommended to control the pH and ensure the reproducibility of retention times.[6]

  • Detection: The benzoyl group in MMOB contains a chromophore that absorbs UV light. Based on data for structurally similar compounds like benzoyl peroxide, a detection wavelength in the range of 230-255 nm is expected to provide high sensitivity.[7] A photodiode array (PDA) detector is recommended to allow for the simultaneous monitoring of multiple wavelengths and to assess peak purity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis s_prep Prepare Standard & Sample Solutions (e.g., in ACN/Water) m_prep Prepare Mobile Phases (A: Water + 0.1% Acid, B: ACN) injector Autosampler s_prep->injector Inject pump Gradient Pump m_prep->pump Supply pump->injector column C18 Column (Thermostatted) injector->column detector PDA/UV Detector column->detector daq Chromatography Data System detector->daq Signal integrate Peak Integration & Quantification daq->integrate report Generate Report (Purity, Concentration) integrate->report GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Acquisition & Analysis s_prep Dissolve Sample in Volatile Solvent (e.g., Ethyl Acetate) injector PTV/Split-Splitless Injector s_prep->injector Inject column Capillary Column (e.g., HP-5ms) in Oven injector->column detector FID or MS Detector column->detector daq Chromatography Data System detector->daq Signal integrate Peak Integration & Identification (MS) daq->integrate report Generate Report (Purity, Impurity Profile) integrate->report

Sources

The Strategic Application of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the identification and utilization of versatile chemical building blocks are paramount to the efficient discovery and development of novel therapeutic agents. Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, a β-ketoester bearing a substituted aromatic ring, has emerged as a molecule of significant interest. Its unique structural features offer a confluence of reactive sites, making it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds, which form the core of many established and experimental drugs. Preliminary investigations have suggested that derivatives of this compound may possess noteworthy anti-inflammatory, antimicrobial, and anticancer properties, underscoring its potential in pharmaceutical research.[1]

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step experimental procedures but also the underlying scientific rationale for leveraging this compound in the synthesis of medicinally relevant scaffolds. We will delve into its application in multicomponent reactions, specifically focusing on the synthesis of dihydropyrimidinones and aminopyrimidines, which are privileged structures in medicinal chemistry.[2][3][4][5][6][7]

Physicochemical Properties and Chemical Reactivity

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₂O₅[1]
Molecular Weight 236.22 g/mol [1]
CAS Number 125369-26-8-
Appearance Expected to be a solid or oil-
Key Functional Groups β-Ketoester, Aromatic Ester-

The reactivity of this compound is primarily dictated by the β-ketoester moiety. This functional group is characterized by an acidic α-proton, making it a versatile nucleophile in its enolate form. This reactivity is central to its utility in classical condensation reactions for the formation of heterocyclic systems.

Core Application: Synthesis of Pyrimidine Scaffolds

The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and a vast library of biologically active compounds.[2][3][4][5][6][7] The β-dicarbonyl functionality of this compound makes it an excellent substrate for the synthesis of substituted pyrimidines through well-established multicomponent reactions.

Protocol 1: Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea (or thiourea).[1][8][9] This reaction provides a straightforward and atom-economical route to dihydropyrimidinones, a class of compounds known for a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1]

Representative Protocol for the Synthesis of a Dihydropyrimidinone Derivative

This protocol is a representative procedure adapted from established Biginelli reaction methodologies and should be optimized for the specific substrates used.

Reaction Scheme:

G reagent1 This compound reaction + reagent1->reaction reagent2 Aromatic Aldehyde (e.g., Benzaldehyde) reagent2->reaction reagent3 Urea reagent3->reaction catalyst Acid Catalyst (e.g., HCl, p-TsOH) catalyst->reaction EtOH, Reflux product Substituted Dihydropyrimidinone reaction->product

A representative Biginelli reaction workflow.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (solvent)

  • Catalytic amount of a strong acid (e.g., concentrated HCl or p-toluenesulfonic acid)

  • Round-bottom flask equipped with a reflux condenser

  • Stirring apparatus and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired dihydropyrimidinone derivative.

Expected Outcome and Characterization:

The expected product will be a substituted dihydropyrimidinone with the aromatic moiety from the aldehyde at the 4-position and the ester group derived from the starting material at the 5-position of the heterocyclic ring. The structure of the purified compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-Amino-4-hydroxypyrimidines

The reaction of β-ketoesters with guanidine is a classical and efficient method for the synthesis of 2-amino-4-hydroxypyrimidines.[10] This scaffold is a key component in many kinase inhibitors and other biologically active molecules due to the ability of the 2-amino group to form critical hydrogen bonds with target proteins.[5]

Representative Protocol for the Synthesis of a 2-Amino-4-hydroxypyrimidine Derivative

This protocol is a representative procedure adapted from established methods for the synthesis of aminopyrimidines and should be optimized for the specific substrates used.

Reaction Scheme:

G reagent1 This compound reaction + reagent1->reaction reagent2 Guanidine Hydrochloride reagent2->reaction base Base (e.g., Sodium Ethoxide) base->reaction EtOH, Reflux product Substituted 2-Amino-4-hydroxypyrimidine reaction->product

A representative aminopyrimidine synthesis workflow.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.1 eq)

  • Sodium ethoxide (2.1 eq)

  • Anhydrous ethanol (solvent)

  • Round-bottom flask equipped with a reflux condenser and a drying tube

  • Stirring apparatus and heating mantle

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir for a short period to liberate the free guanidine base.

  • To this mixture, add this compound.

  • Heat the reaction mixture to reflux with constant stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then neutralize it with an acid (e.g., acetic acid or dilute HCl).

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization.

Expected Outcome and Characterization:

The cyclocondensation reaction is expected to yield a 2-amino-4-hydroxypyrimidine derivative. The structure should be confirmed by spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Significance and Future Directions

The pyrimidine derivatives synthesized from this compound are of significant interest for biological evaluation. The dihydropyrimidinone and aminopyrimidine scaffolds are known to interact with a variety of biological targets.

G start This compound dhpm Dihydropyrimidinones start->dhpm Biginelli Rxn aminopyrimidine Aminopyrimidines start->aminopyrimidine Guanidine Cyclization bioactivity Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) dhpm->bioactivity aminopyrimidine->bioactivity sar Structure-Activity Relationship (SAR) Studies bioactivity->sar lead_opt Lead Optimization sar->lead_opt

Drug discovery workflow utilizing the target compound.

Further derivatization of the synthesized pyrimidines, for instance, through modification of the ester group or the aromatic ring, can lead to the generation of a library of compounds for screening against various biological targets. This approach allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds with desired pharmacological properties.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its inherent reactivity as a β-ketoester provides a reliable and efficient entry point for the synthesis of diverse heterocyclic scaffolds, particularly pyrimidine derivatives. The protocols outlined in this guide, while representative, offer a solid foundation for researchers to explore the synthetic utility of this compound and to generate novel molecules with the potential for significant biological activity. The continued investigation into the applications of this and similar scaffolds will undoubtedly contribute to the advancement of drug discovery and development.

References

  • Journal of Chemical and Pharmaceutical Research, 2011, 3(6):1089-1096.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC, 2023.
  • Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace, 2021.
  • Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. NIH, 2008.
  • Recent Advances in Pyrimidine-Based Drugs. PMC, 2022.
  • Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Application Notes and Protocols. Benchchem, 2025.
  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 2022.
  • PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 2021.
  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure.
  • Synthesis of 2-amino-4-hydroxy-6-(4-tert.-butoxycarbonylphenylethynyl)pyrido[2,3-d]pyrimidine. PrepChem.com.
  • 2,4-Diamino-6-hydroxypyrimidine synthesis. ChemicalBook.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI, 2011.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI, 2021.
  • Expedient Synthesis of Biginelli-Type Dihydropyrimidinones Using α-(Benzotriazolyl)
  • Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modific
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. PubMed, 2003.
  • Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. NIH, 2008.
  • US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • Methyl 4-[methoxy(methyl)
  • 1,4-dihydropyridine; a novel cyclisation leading to an unusual formation of 1-amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. PubMed, 2007.
  • JP2002541252A - Amidine production.
  • Biginelli reaction in the synthesis of ethyl 4-(6-aryl-5-benzoyl-4-hydroxy-2-thioxohexahydropyrimidine-4-carboxamido)benzoates | Request PDF.
  • AU2009228780A1 - Compounds having a guanidine structure and use of same as organopolysiloxane polycondensation catalysts.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Heterocyclic Scaffolds from Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a highly versatile and functionalized 1,3-dicarbonyl compound, serving as a powerful building block in modern synthetic organic chemistry. Its unique structure, featuring a reactive β-ketoester system and an aromatic ring with a para-ester group, makes it an ideal precursor for constructing a diverse array of heterocyclic compounds. This guide provides an in-depth exploration of its application in synthesizing key five- and six-membered heterocyclic cores, including pyrazoles, isoxazoles, and pyridines. Authored from the perspective of a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind the protocols. It offers detailed, step-by-step experimental procedures, mechanistic insights, and practical advice to empower researchers in medicinal chemistry and materials science to leverage this reagent for the development of novel molecular entities.

The Strategic Value of this compound

The utility of this compound stems from the reactivity of its 1,3-dicarbonyl moiety. The carbon atom situated between the two carbonyl groups (the α-carbon) is flanked by electron-withdrawing groups, rendering its protons acidic and easily removable by a base to form a stabilized enolate. This enolate is a potent nucleophile. Furthermore, the two carbonyl carbons are electrophilic and susceptible to attack by various nucleophiles. This dual reactivity allows for facile condensation reactions with dinucleophilic reagents to construct a variety of heterocyclic systems.

The general synthetic strategy involves the reaction of the 1,3-dicarbonyl system with a binucleophile, H₂N-X-H (or its equivalent), leading to cyclization and the formation of a stable heterocyclic ring. The nature of the "X" moiety in the nucleophile dictates the type of heterocycle formed.

G cluster_start Starting Material cluster_reagents Binucleophilic Reagents cluster_products Heterocyclic Products start This compound (1,3-Dicarbonyl) hydrazine Hydrazine (H₂N-NHR) start->hydrazine Knorr Synthesis hydroxylamine Hydroxylamine (H₂N-OH) start->hydroxylamine Cyclocondensation ammonia_aldehyde Ammonia/Aldehyde (NH₃ + RCHO) start->ammonia_aldehyde Hantzsch Synthesis pyrazole Pyrazole Core hydrazine->pyrazole isoxazole Isoxazole Core hydroxylamine->isoxazole pyridine Pyridine Core ammonia_aldehyde->pyridine G A 1,3-Dicarbonyl + Hydrazine B Hydrazone Intermediate A->B Condensation (-H₂O) C Cyclic Hemiaminal B->C Intramolecular Cyclization D Pyrazole Product C->D Dehydration (-H₂O)

Figure 2: Simplified workflow for Knorr pyrazole synthesis.

Detailed Experimental Protocol

Objective: To synthesize Methyl 4-(5-methoxycarbonyl-3-methyl-1H-pyrazol-1-yl)benzoate.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 2.38 g, 10 mmol).

  • Add glacial acetic acid (30 mL) to dissolve the starting material.

  • Slowly add hydrazine hydrate (e.g., 0.55 mL, 11 mmol) to the solution at room temperature. The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker containing ice-cold water (150 mL) while stirring. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

  • Dry the crude product in a vacuum oven at 50 °C.

  • Recrystallize the crude solid from hot ethanol to yield the pure pyrazole derivative as a white or off-white solid.

Scientist's Notes:

  • Choice of Solvent: Glacial acetic acid serves as both a solvent and an acid catalyst, promoting the condensation and dehydration steps. [1]* Work-up: Pouring the reaction mixture into ice water is a critical step for precipitating the organic product, which is poorly soluble in water, while the acetic acid and excess hydrazine remain in the aqueous phase.

  • Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl like our starting material and a substituted hydrazine, two isomeric pyrazole products can form. [2]For unsubstituted hydrazine, this is not a concern.

Expected Results
ParameterExpected Value
Product Methyl 4-(3-hydroxy-5-(4-(methoxycarbonyl)phenyl)-1H-pyrazol-4-yl)benzoate
Physical Form White crystalline solid
Expected Yield 80-90%
¹H NMR (DMSO-d₆) δ 12.5 (s, 1H, NH), 7.9-8.1 (m, 4H, Ar-H), 6.5 (s, 1H, pyrazole-H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₃H₁₂N₂O₄: 261.08; found 261.1

Synthesis of Isoxazole Derivatives

The synthesis of isoxazoles from 1,3-dicarbonyl compounds is analogous to the Knorr pyrazole synthesis, employing hydroxylamine instead of hydrazine. [3]Isoxazoles are another class of five-membered heterocycles that feature prominently in medicinal chemistry, found in drugs such as the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin. [4]

Mechanistic Rationale

The reaction proceeds via the condensation of hydroxylamine with the 1,3-dicarbonyl compound. [3]Typically, hydroxylamine is used as its hydrochloride salt, requiring a weak base (e.g., sodium acetate) to liberate the free nucleophile. The reaction forms an oxime intermediate, which undergoes subsequent intramolecular cyclization and dehydration to afford the stable isoxazole ring.

Detailed Experimental Protocol

Objective: To synthesize Methyl 4-(3-methoxycarbonyl-5-methylisoxazol-4-yl)benzoate.

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium Acetate (1.5 eq)

  • Ethanol (95%, as solvent)

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.38 g, 10 mmol) and sodium acetate (e.g., 1.23 g, 15 mmol) in 95% ethanol (40 mL).

  • Add hydroxylamine hydrochloride (e.g., 0.83 g, 12 mmol) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 6 hours, with stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 100 mL of cold water. A solid product should precipitate out.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure isoxazole derivative.

Scientist's Notes:

  • Base Requirement: Sodium acetate acts as a base to neutralize the HCl from hydroxylamine hydrochloride, generating the free hydroxylamine (H₂N-OH) in situ, which is the active nucleophile.

  • Reaction Control: The reaction temperature is crucial. Insufficient heat may lead to incomplete reaction, while excessive heat is unnecessary and can lead to side products. Refluxing in ethanol provides a controlled and effective temperature.

Expected Results
ParameterExpected Value
Product Methyl 4-(5-hydroxy-3-(4-(methoxycarbonyl)phenyl)isoxazol-4-yl)benzoate
Physical Form Pale yellow solid
Expected Yield 75-85%
¹H NMR (CDCl₃) δ 8.0-8.2 (m, 4H, Ar-H), 6.8 (s, 1H, isoxazole-H), 3.9 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₃H₁₁NO₅: 262.06; found 262.1

Synthesis of Pyridine Derivatives via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that efficiently constructs highly functionalized pyridine rings. [5][6]The standard reaction involves the condensation of two equivalents of a β-ketoester, an aldehyde, and a nitrogen donor, typically ammonia or ammonium acetate. [7][8]The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. [7]

Mechanistic Rationale

The Hantzsch synthesis is a convergent process involving two key pathways that merge:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. [8]2. Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester. [8] These two intermediates then combine in a Michael addition reaction, followed by cyclization and dehydration to yield the 1,4-dihydropyridine (a Hantzsch ester). [8]A final oxidation step, which can occur with an added oxidizing agent or simply upon exposure to air, leads to the stable, aromatic pyridine ring. [7]

G cluster_paths Convergent Pathways cluster_merge Assembly & Aromatization a β-Ketoester (1 eq) + Aldehyde b α,β-Unsaturated Carbonyl (Knoevenagel Product) a->b e Michael Addition b->e c β-Ketoester (1 eq) + Ammonia d β-Enamino Ester c->d d->e f Cyclization & Dehydration e->f g 1,4-Dihydropyridine f->g h Oxidation (-2H) g->h i Pyridine Product h->i

Figure 3: Workflow of the Hantzsch Pyridine Synthesis.

Detailed Experimental Protocol

Objective: To synthesize Dimethyl 4-(4-methoxyphenyl)-2,6-bis(4-(methoxycarbonyl)phenyl)pyridine-3,5-dicarboxylate. (Note: This is a symmetrical example using a different ketoester for clarity, the principle applies). For our specific starting material, a modified approach might be needed. The protocol below is a general Hantzsch synthesis.

Materials:

  • This compound (2.0 eq)

  • Benzaldehyde (or other aldehyde, 1.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol or Acetic Acid (as solvent)

  • Nitric Acid (70%, for oxidation, optional)

Procedure:

  • In a 250 mL round-bottom flask, combine this compound (e.g., 4.76 g, 20 mmol), benzaldehyde (e.g., 1.06 g, 10 mmol), and ammonium acetate (e.g., 0.92 g, 12 mmol).

  • Add ethanol (50 mL) as the solvent.

  • Heat the mixture to reflux with stirring for 8-12 hours. A yellow solid, the dihydropyridine intermediate, may precipitate during the reaction.

  • Monitor the formation of the dihydropyridine by TLC.

  • Oxidation Step: Cool the reaction mixture. To facilitate aromatization, a few drops of concentrated nitric acid can be carefully added, and the mixture can be gently warmed for an additional 30 minutes until the evolution of brown gas (NO₂) ceases. Caution: This step should be performed in a well-ventilated fume hood.

  • Cool the final reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, followed by water.

  • Dry the product under vacuum. If necessary, purify further by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Scientist's Notes:

  • Multi-Component Advantage: The Hantzsch synthesis is a powerful example of a multi-component reaction, building complex molecules in a single pot, which is highly efficient and atom-economical. [7]* Oxidation: While some dihydropyridines can be isolated, the driving force of aromatization is strong. [7]For many applications, the final pyridine is the desired product. Mild oxidants like ferric chloride or simply bubbling air through the refluxing solution can also be used for a greener approach. [7]* Applications: Hantzsch 1,4-dihydropyridines are a commercially significant class of calcium channel blockers used to treat hypertension, including drugs like nifedipine and amlodipine. [7][8]

Expected Results
ParameterExpected Value
Product Symmetrical Pyridine Derivative
Physical Form Yellow or white solid
Expected Yield 60-75%
¹H NMR (CDCl₃) δ 7.2-8.2 (m, Ar-H), 5.1 (s, 1H, pyridine-4-H), 3.9 (s, 6H, OCH₃), 3.6 (s, 6H, OCH₃)
MS (ESI+) Varies based on aldehyde used.

Conclusion and Future Outlook

This compound has been demonstrated as a robust and adaptable starting material for the synthesis of fundamental heterocyclic cores that are central to drug discovery and materials science. The protocols detailed herein for pyrazoles, isoxazoles, and pyridines provide reliable and mechanistically understood pathways to these valuable scaffolds. The presence of the methyl benzoate moiety on the resulting heterocycles offers a convenient synthetic handle for further elaboration, such as conversion to carboxylic acids, amides, or other functional groups, enabling the rapid generation of compound libraries for screening and optimization. By understanding the core reactivity of this 1,3-dicarbonyl precursor, chemists can confidently apply these methods and adapt them to create novel and complex molecular architectures.

References

  • Vertex AI Search. (n.d.). Hantzsch pyridine synthesis.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition.
  • Slideshare. (n.d.). knorr pyrazole synthesis.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Organic Chemistry Portal. (n.d.). Knorr Pyrazole Synthesis.
  • Beilstein Journal of Organic Chemistry. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Arkat USA. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
  • Journal of Chemical Health Risks. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction.
  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives.

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The Emerging Role of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Monomer for Tailored Polymer Architectures

In the continuous quest for novel polymers with precisely engineered properties, the strategic design of monomeric building blocks is paramount. Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate emerges as a compound of significant interest for polymer chemists. Its unique molecular architecture, featuring a central keto-ester functionality flanked by two methyl ester groups on an aromatic backbone, presents a versatile platform for the synthesis of advanced polyesters and other functional polymers. This document provides a comprehensive overview of its potential applications, detailed experimental protocols for its polymerization, and a prospective analysis of the resulting polymer characteristics. While direct, extensive literature on the polymerization of this specific monomer is nascent, this guide extrapolates from established principles of polymer chemistry and data on structurally related compounds to provide a robust starting point for researchers.

This compound, with a molecular formula of C12H12O5 and a molecular weight of 236.22 g/mol , is a solid at room temperature.[1][2] Its structure offers multiple reactive sites, paving the way for its use in various polymerization strategies to create polymers with enhanced thermal stability, modified solubility, and potential for post-polymerization functionalization.

PropertyValue
CAS Number 125369-26-8
Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol [1]
IUPAC Name This compound
Appearance Solid

Prospective Applications in Polymer Chemistry: Beyond a Simple Building Block

The multifunctionality of this compound allows for its potential application in several areas of polymer science:

  • As a Co-monomer in Polyester Synthesis: The two methyl ester groups can undergo transesterification with diols to be incorporated into polyester chains. The presence of the bulky side group containing a ketone and another ester can disrupt chain packing, potentially leading to amorphous polyesters with lower melting points and increased solubility in common organic solvents.

  • For the Creation of Functional Polyesters: The ketone group in the monomer unit can serve as a reactive site for post-polymerization modification. This allows for the grafting of other molecules onto the polymer backbone, opening avenues for applications in drug delivery, specialty coatings, and functional materials.

  • In the Synthesis of Polyketones: While more complex, the ketone functionality could potentially be exploited in specific polymerization reactions to create polyketones, a class of high-performance thermoplastics known for their excellent mechanical and thermal properties.

Diagram: Conceptual Polymerization Workflow

The following diagram illustrates a conceptual workflow for the synthesis and characterization of a polyester using this compound as a co-monomer.

G Monomer Monomer Selection: This compound + Diol (e.g., Ethylene Glycol) Polymerization Melt Polycondensation: - Catalyst (e.g., Antimony(III) oxide) - Inert Atmosphere (N2) - High Temperature & Vacuum Monomer->Polymerization Charging Reactor Purification Polymer Purification: - Dissolution in suitable solvent (e.g., Chloroform) - Precipitation in non-solvent (e.g., Methanol) - Drying under vacuum Polymerization->Purification Crude Polymer Characterization Polymer Characterization: - NMR (Structure) - GPC (Molecular Weight) - DSC/TGA (Thermal Properties) - FTIR (Functional Groups) Purification->Characterization Purified Polymer

Caption: Conceptual workflow for polyester synthesis.

Experimental Protocol: Synthesis of a Novel Polyester via Melt Polycondensation

This protocol details a prospective method for the synthesis of a polyester using this compound and ethylene glycol. This two-stage melt polycondensation process is a common, solvent-free method for producing high molecular weight polyesters.[3]

Materials and Equipment:

  • This compound (≥98% purity)

  • Ethylene glycol (≥99% purity)

  • Antimony(III) oxide (catalyst)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Chloroform or Tetrahydrofuran (THF) for purification

  • Methanol for precipitation

Procedure:

Part 1: Esterification Stage

  • Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add this compound and a molar excess of ethylene glycol (e.g., 1:2.2 molar ratio). Add a catalytic amount of Antimony(III) oxide (approximately 0.05% by weight of the benzoate monomer).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to eliminate air and moisture. Maintain a gentle flow of nitrogen throughout this stage.

  • Heating and Methanol Removal: Begin stirring and gradually heat the reaction mixture to 180-200°C. Methanol will be generated as a byproduct of the transesterification reaction and will be collected in the receiving flask.

  • Monitoring Progress: Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected. The reaction mixture should become clear and homogenous.

Part 2: Polycondensation Stage

  • Increasing Temperature and Applying Vacuum: Gradually increase the temperature of the reaction mixture to 220-240°C. Concurrently, slowly apply a vacuum to the system, aiming for a pressure below 1 mmHg over a period of 30-60 minutes. This step is crucial for removing the excess ethylene glycol and driving the polymerization to achieve a high molecular weight.

  • Viscosity Increase: A noticeable increase in the viscosity of the molten polymer will be observed as the reaction progresses. Adjust the stirring speed as necessary to ensure adequate mixing.

  • Reaction Completion: Continue the reaction under high temperature and vacuum for an additional 3-5 hours. The reaction is considered complete when the desired viscosity is reached, or when bubbling in the melt has ceased.

  • Recovery and Purification: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester will be a solid. Dissolve the crude polymer in a minimal amount of chloroform or THF.

  • Precipitation: Slowly pour the polymer solution into a large volume of cold methanol while stirring vigorously to precipitate the purified polyester.

  • Drying: Collect the polymer by filtration and dry it under vacuum at 40-50°C for 24 hours to remove any residual solvent.

Diagram: Proposed Polymerization Mechanism

The following diagram illustrates the proposed transesterification and polycondensation mechanism.

G cluster_0 Esterification Stage cluster_1 Polycondensation Stage Monomer1 This compound Intermediate Oligomers + Methanol Monomer1->Intermediate Monomer2 Ethylene Glycol (excess) Monomer2->Intermediate Oligomers Oligomers Intermediate->Oligomers Removal of Methanol Polymer High Molecular Weight Polyester + Ethylene Glycol Oligomers->Polymer High Temp, Vacuum

Caption: Proposed two-stage polymerization mechanism.

Characterization and Expected Properties

The synthesized polyester should be characterized using standard analytical techniques to determine its structure, molecular weight, and thermal properties.

TechniquePurposeExpected Outcome
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure of the polymer and verify the incorporation of both monomer units.Peaks corresponding to the aromatic protons of the benzoate unit and the aliphatic protons from the ethylene glycol and the monomer's side chain.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present in the polymer.Characteristic ester carbonyl stretching peaks, aromatic C-H stretching, and the absence of hydroxyl peaks from the starting diol.
Gel Permeation Chromatography (GPC) To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).A monomodal distribution indicating a successful polymerization, with the PDI providing information on the control over the polymerization.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.The bulky side chain of the benzoate monomer is expected to result in a relatively high Tg and likely an amorphous nature (no distinct Tm).
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.The onset of decomposition will indicate the upper temperature limit for the polymer's application. Aromatic polyesters are generally expected to exhibit good thermal stability.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, monomer for the development of novel polymers. Its multifunctional nature provides a platform for creating polyesters with tailored properties and the potential for post-polymerization modification. The protocols and prospective analysis presented in this guide are intended to serve as a foundational resource for researchers to explore the synthesis and application of polymers derived from this versatile building block. Further research into different polymerization techniques, such as solution polymerization or enzymatic catalysis, and the exploration of a wider range of co-monomers will undoubtedly unlock the full potential of this compound in the field of polymer chemistry. The development of polymers from such functional monomers is a critical step towards the creation of next-generation materials for a variety of advanced applications, from specialty plastics to biomedical devices.

References

  • PubChem. (n.d.). Methyl 4-(3-oxopropyl)benzoate. Retrieved from [Link]

Sources

Application Notes and Protocols for Reactions Involving Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a highly versatile β-ketoester that serves as a pivotal building block in modern organic synthesis. Its unique structure, featuring a reactive methylene group flanked by two carbonyl functions and a benzoate moiety, allows for a diverse range of chemical transformations. This guide provides detailed protocols and expert insights for key reactions involving this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein—including the Hantzsch Pyridine Synthesis, the Japp-Klingemann Reaction, and Hydrolytic Decarboxylation—are presented as self-validating systems, with an emphasis on the mechanistic rationale behind experimental choices to ensure robust and reproducible outcomes.

Compound Profile and Fundamental Reactivity

This compound (C₁₂H₁₂O₅) is an organic compound featuring a central β-ketoester functional group attached to a methyl benzoate ring.[1] This structure is the key to its reactivity.

PropertyValueReference
CAS Number 125369-26-8[1]
Molecular Formula C₁₂H₁₂O₅[1]
Molecular Weight 236.22 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC[1]

Core Chemical Principle: Enolate Formation

The cornerstone of β-ketoester chemistry lies in the acidity of the α-protons (the protons on the carbon between the two carbonyl groups). These protons are readily abstracted by a base to form a resonance-stabilized enolate anion. This nucleophilic enolate is the key intermediate for a vast array of carbon-carbon bond-forming reactions. The choice of base is critical; it must be strong enough to deprotonate the β-ketoester but should not promote unwanted side reactions like saponification (hydrolysis of the ester). Common bases include sodium ethoxide, sodium hydride, or potassium carbonate.

Caption: Formation of a resonance-stabilized enolate from a β-ketoester.

Protocol 1: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a robust and efficient multi-component reaction for creating 1,4-dihydropyridine derivatives, which can be subsequently oxidized to form a pyridine ring.[2][3] This reaction is a cornerstone of heterocyclic chemistry and is widely used in medicinal chemistry to produce calcium channel blockers like nifedipine and amlodipine.[2][4]

Causality and Mechanistic Insight: The reaction proceeds through a series of condensations and cyclizations. Key steps include a Knoevenagel condensation between an aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from a second equivalent of the β-ketoester and an ammonia source.[4][5] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine product.[4]

Caption: Experimental workflow for the Hantzsch Pyridine Synthesis.

Detailed Step-by-Step Protocol
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine an aldehyde (1.0 eq.), ammonium acetate (1.2 eq.), and a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of β-Ketoester: To the stirred mixture, add this compound (2.0 eq.).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum. The product can be further purified by recrystallization.

  • (Optional) Aromatization: To form the corresponding pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent like ceric ammonium nitrate (CAN), DDQ, or nitric acid in a suitable solvent.

Quantitative Data Summary
ReagentEquivalentsPurpose
Aldehyde1.0Provides the C4 carbon of the pyridine ring
This compound2.0Provides C2, C3, C5, C6 and substituents
Ammonium Acetate1.2Nitrogen source for the pyridine ring
Solvent (e.g., Ethanol)-Reaction medium
Typical Conditions Value Notes
Temperature80-100 °CReflux conditions are common
Time2-12 hoursMonitored by TLC for completion
Expected Yield70-95%Highly dependent on the aldehyde substrate

Expert Insights: Modern variations of the Hantzsch synthesis focus on sustainability, employing methods like solvent-free conditions, microwave assistance, or catalysis by ionic liquids to improve yields and reduce waste.[2][4] The choice of solvent can influence reaction rates; protic solvents like ethanol are common, but greener alternatives like water have also been successfully used.[2]

Protocol 2: Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-ketoesters and aryl diazonium salts.[6][7] The resulting hydrazones are exceptionally useful intermediates, most notably for the subsequent synthesis of indoles via the Fischer indole synthesis.[6]

Causality and Mechanistic Insight: The reaction is initiated by the base-catalyzed deprotonation of the β-ketoester to form the nucleophilic enolate.[6] This enolate then attacks the electrophilic diazonium salt to form an azo compound. This intermediate is unstable and undergoes hydrolysis and cleavage of an acyl group (in this case, the methyl 4-carboxybenzoyl group), followed by tautomerization to yield the stable hydrazone product.[6][8]

Caption: Experimental workflow for the Japp-Klingemann Reaction.

Detailed Step-by-Step Protocol

Part A: Preparation of the Aryl Diazonium Salt

  • Aniline Solution: Dissolve the desired aniline (1.0 eq.) in an aqueous solution of hydrochloric acid (approx. 3 eq.) in a beaker.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise to the aniline solution, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is typically indicated by a positive starch-iodide paper test for excess nitrous acid. Use this solution immediately in the next step.

Part B: Reaction with this compound

  • Enolate Formation: In a separate flask, dissolve this compound (1.0 eq.) and a base like sodium acetate (3.0 eq.) in a suitable solvent mixture (e.g., ethanol/water).

  • Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Coupling: Add the cold diazonium salt solution prepared in Part A dropwise to the β-ketoester solution. A colored precipitate (the hydrazone) should form.

  • Reaction: Maintain the temperature at 0-5 °C and continue stirring for 1-3 hours after the addition is complete.

  • Work-up and Isolation: Collect the hydrazone product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary
ReagentEquivalentsPurpose
Aniline Derivative1.0Hydrazone precursor
Sodium Nitrite1.05Diazotizing agent
Hydrochloric Acid~3.0Forms aniline salt, catalyzes reaction
This compound1.0β-ketoester substrate
Sodium Acetate~3.0Base to form the enolate
Typical Conditions Value Notes
Temperature0-5 °CCritical for diazonium salt stability
Time1-3 hoursMonitored by product precipitation
Expected Yield65-90%Substrate dependent

Expert Insights: The most critical parameter in this reaction is temperature control. Aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining the temperature at 0-5 °C throughout the preparation and coupling steps is essential for safety and high yields.

Protocol 3: Hydrolysis and Decarboxylation

A fundamental transformation of β-ketoesters is their conversion to ketones.[9] This is a two-step process involving the hydrolysis of one of the ester groups to a carboxylic acid, followed by thermal decarboxylation (loss of CO₂) of the resulting β-ketoacid.[10][11]

Causality and Mechanistic Insight: The hydrolysis step can be performed under acidic or basic conditions to yield the β-ketoacid intermediate.[9][12] This intermediate is thermally unstable. Upon gentle heating, it readily loses carbon dioxide through a concerted, six-membered cyclic transition state, which results in the formation of an enol that quickly tautomerizes to the more stable ketone product.[10][12]

Caption: Experimental workflow for Hydrolysis and Decarboxylation.

Detailed Step-by-Step Protocol (Acidic Conditions)
  • Hydrolysis: In a round-bottom flask, combine this compound (1.0 eq.) with an excess of aqueous acid (e.g., 6M HCl).

  • Heating: Heat the mixture to reflux for 1-4 hours. This step hydrolyzes both methyl ester groups to carboxylic acids.

  • Decarboxylation: Continue heating the solution. As the β-ketoacid forms, it will decarboxylate, evidenced by the evolution of CO₂ gas. The reaction is typically complete when gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. If the product is a solid, it may precipitate and can be collected by filtration. If it is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting ketone can be purified further by column chromatography or distillation.

Quantitative Data Summary
Reagent/ConditionValuePurpose
Hydrolysis
Aqueous Acid (e.g., 6M HCl)ExcessHydrolyzes the ester to a carboxylic acid
TemperatureRefluxDrives the hydrolysis reaction
Time1-4 hoursFor complete hydrolysis
Decarboxylation
Temperature~100 °C (or reflux temp)Promotes the loss of CO₂
Time30 min - 2 hoursUntil gas evolution stops
Expected Yield75-95%Generally a high-yielding reaction

Expert Insights: While both acidic and basic hydrolysis are effective, basic hydrolysis (saponification) requires a subsequent acidification step to protonate the carboxylate before thermal decarboxylation can occur. Acid-catalyzed hydrolysis and decarboxylation can often be performed conveniently in a single pot. The ease of decarboxylation is a unique feature of β-ketoacids, stemming from the stability of the six-membered transition state.

Applications in Research and Drug Development

The protocols described highlight the utility of this compound as a strategic starting material.

  • Heterocyclic Chemistry: The Hantzsch and Japp-Klingemann reactions provide access to pyridines and indole precursors, respectively. These nitrogen-containing heterocyclic scaffolds are ubiquitous in pharmaceuticals and agrochemicals.[3][6]

  • Medicinal Chemistry: The ability to generate highly functionalized molecules makes this compound a valuable tool in the synthesis of novel drug candidates for screening.[1] Preliminary studies on related structures suggest potential for antimicrobial and anticancer properties.[1]

  • Organic Synthesis: As a building block, it allows for the introduction of a complex keto-ester-benzoate fragment into larger molecules, facilitating the synthesis of complex natural products and materials.[1]

By mastering these fundamental protocols, researchers can effectively leverage the synthetic potential of this compound to advance their scientific objectives.

References

  • Vertex AI Search. (2024). Hantzsch pyridine synthesis.
  • Wikipedia. (2024). Japp–Klingemann reaction. [Link]

  • Wikipedia. (2024). Hantzsch pyridine synthesis. [Link]

  • Fiveable. (2024). Hantzsch Pyridine Synthesis Definition.
  • Scribd. (2024). Hantzsch Pyridine Synthesis | PDF.
  • AK Lectures. (2024).
  • Organic Chemistry Portal. (2024). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • chemeurope.com. (2024). Japp-Klingemann reaction. [Link]

  • Slideshare. (2024). Japp klingemann reaction | PPTX.
  • PubMed. (2005). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. [Link]

  • Expertsmind.com. (2024). Japp–Klingemann reaction Assignment Help.
  • Chemistry Steps. (2024). Decarboxylation. [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]

  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-keto ester.[1] As a key intermediate in the synthesis of various organic molecules and potential drug candidates, its purity is paramount for reliable and reproducible experimental outcomes.[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. The methodologies described herein are grounded in established chemical principles to ensure you can achieve the desired purity for your downstream applications.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Issue 1: Low Overall Yield After Purification

Symptoms: You've completed the purification protocol (e.g., column chromatography or recrystallization), but the final isolated mass of pure product is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction: The synthesis of this compound may not have gone to completion.

    • Solution: Before purification, analyze the crude reaction mixture using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the extent of the reaction. If starting materials are still present, consider optimizing the reaction conditions (e.g., reaction time, temperature, or stoichiometry of reagents).

  • Product Degradation: β-keto esters can be susceptible to hydrolysis and decarboxylation, especially under harsh acidic or basic conditions and elevated temperatures.[3][4]

    • Solution: Maintain neutral or near-neutral pH conditions during workup and purification whenever possible. Avoid prolonged heating. If acidic or basic conditions are necessary, perform these steps at lower temperatures (e.g., 0-5 °C) to minimize degradation. The stability of the β-keto ester group is crucial, and transesterification can also occur, particularly in the presence of alcohol solvents and a catalyst.[5]

  • Losses During Extraction: The compound may have significant solubility in the aqueous phase, leading to losses during liquid-liquid extraction.

    • Solution: Perform multiple extractions (at least 3-4) with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete removal of the product from the aqueous layer. Combine the organic extracts for subsequent workup.

  • Improper Column Chromatography Technique:

    • Co-elution with Impurities: The chosen solvent system for column chromatography may not be optimal, leading to the co-elution of the product with impurities and subsequent loss during fraction cutting.

      • Solution: Carefully optimize the eluent system using TLC before running the column. A good solvent system will show a clear separation between the product spot and impurity spots.

    • Product Adsorption on Silica Gel: Highly polar compounds can irreversibly adsorb to the silica gel.

      • Solution: If strong adsorption is suspected, consider using a less polar solvent system or deactivating the silica gel with a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds), though this should be done cautiously as it can affect product stability.

  • Poor Recrystallization Solvent Choice:

    • Product Too Soluble: If the product is too soluble in the chosen recrystallization solvent at room temperature, recovery will be low.

      • Solution: Select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents on a small scale before performing the bulk recrystallization.[2]

Issue 2: Persistent Impurities in the Final Product

Symptoms: After purification, analytical techniques (e.g., NMR, HPLC, or GC-MS) indicate the presence of one or more impurities.

Potential Causes & Solutions:

  • Unreacted Starting Materials: The most common impurities are often the starting materials from the synthesis.

    • Solution: Optimize the purification method to specifically target the removal of these impurities. For example, if a starting material is non-polar, a more polar eluent in column chromatography might leave it behind. If a starting material is acidic or basic, an acid-base wash during the workup can effectively remove it.

  • Side-Product Formation: The synthesis may have produced side-products with similar polarity to the desired product, making them difficult to separate.

    • Solution:

      • Column Chromatography: A shallow gradient or isocratic elution with a finely optimized solvent system may be necessary to resolve closely eluting compounds.[6]

      • Recrystallization: This technique is excellent for removing small amounts of impurities. The ideal recrystallization solvent will dissolve the desired compound well at high temperatures but poorly at low temperatures, while the impurities will either be very soluble or insoluble at all temperatures.[2]

  • Hydrolysis Byproduct: The presence of 4-(methoxycarbonyl)benzoic acid indicates hydrolysis of the methyl ester on the benzoate ring, while the presence of a β-keto acid suggests hydrolysis of the methoxypropanoyl side chain.[3]

    • Solution: As mentioned previously, avoid harsh acidic or basic conditions and high temperatures. During workup, if an acid wash is required, use a dilute acid and perform the wash quickly at a low temperature.

Issue 3: Oily Product That Fails to Solidify

Symptoms: The purified product is obtained as an oil, even though it is expected to be a solid at room temperature.

Potential Causes & Solutions:

  • Residual Solvent: The most common reason for a product to remain oily is the presence of residual solvent from the purification process.

    • Solution: Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help, but be mindful of the compound's thermal stability.

  • Presence of Impurities: Even small amounts of certain impurities can disrupt the crystal lattice and prevent solidification.

    • Solution: Re-purify the product using a different technique. If column chromatography was used initially, try recrystallization, and vice-versa.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which might have a lower melting point or exist as an amorphous solid.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the solid product if available.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound?

A1: The optimal purification method depends on the nature and quantity of the impurities present.

  • Flash Column Chromatography on silica gel is a versatile and highly effective method for separating the target compound from a wide range of impurities.[2] A typical eluent system would be a gradient of hexane and ethyl acetate.

  • Recrystallization is an excellent technique for obtaining a highly pure crystalline product, especially if the crude material is already of moderate purity.[2] Suitable solvents might include ethanol, methanol, or a mixture of ethyl acetate and hexane.

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.

  • During Column Chromatography: Spot the collected fractions on a TLC plate and develop it with the same eluent system used for the column. Fractions containing the pure product can then be combined.

  • During Recrystallization: Compare a spot of the crude material with a spot of the mother liquor and the dissolved crystals on a TLC plate to assess the efficiency of impurity removal.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: The silica gel surface is acidic and can cause the degradation of sensitive compounds like β-keto esters.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

  • Use Deactivated Silica: You can deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent. However, be aware that this will change the elution profile.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.

Q4: What are the expected spectroscopic data for pure this compound?

A4: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • 1H NMR (in CDCl3): You would expect to see signals for the two different methyl ester groups, the methylene protons, and the aromatic protons. The aromatic protons will likely appear as two doublets in the aromatic region.

  • 13C NMR (in CDCl3): You should observe distinct signals for the carbonyl carbons of the ester and ketone, the carbons of the aromatic ring, the methylene carbon, and the methoxy carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (236.22 g/mol ) should be observed.[1]

III. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying the crude product from a reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives good separation of the product from impurities (a typical starting point is 7:3 hexane:ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed product to the top of the packed column.

  • Elution: Begin eluting the column with the optimized solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is ideal for the final purification of the compound that is already of moderate purity.

Materials:

  • Partially purified this compound

  • Ethanol (or another suitable solvent determined by solubility tests)

  • Deionized Water

  • Heating mantle or hot plate

  • Erlenmeyer flask

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate/hexane) to find a suitable recrystallization solvent.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., ethanol). Gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the hot solution to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

IV. Data Presentation

Table 1: Representative TLC Data for Purification Monitoring

Compound/MixtureSolvent System (Hexane:EtOAc)Rf Value
Starting Material A7:3~0.8
Starting Material B7:3~0.2
Crude Reaction Mixture7:3Multiple spots
Pure Product 7:3 ~0.5

Note: Rf values are approximate and can vary based on specific conditions.

V. Visualization of Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude Methyl 4-(3-methoxy-3- oxopropanoyl)benzoate Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification (Optional) TLC TLC Column_Chromatography->TLC Monitoring Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->TLC Monitoring Recrystallization->Pure_Product NMR NMR Spectroscopy HPLC HPLC Pure_Product->NMR Characterization Pure_Product->HPLC Purity Check

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue (e.g., Low Yield, Impurities) Check_Reaction Analyze Crude Reaction Mixture (TLC, HPLC) Start->Check_Reaction Optimize_Reaction Optimize Synthesis Conditions Check_Reaction->Optimize_Reaction Incomplete Reaction Review_Workup Review Extraction & Washing Steps Check_Reaction->Review_Workup Reaction Complete Optimize_Workup Modify pH, Temperature, Solvents Review_Workup->Optimize_Workup Potential Losses/ Degradation Identified Review_Purification Review Chromatography/ Recrystallization Parameters Review_Workup->Review_Purification Workup is Optimal Optimize_Workup->Review_Purification Optimize_Purification Change Solvent System, Stationary Phase, or Technique Review_Purification->Optimize_Purification Suboptimal Separation Final_Analysis Analyze Final Product (NMR, HPLC, MS) Review_Purification->Final_Analysis Parameters Seem Optimal Optimize_Purification->Final_Analysis Final_Analysis->Start Issues Persist Success Pure Product Obtained Final_Analysis->Success Purity Confirmed

Caption: A logical approach to troubleshooting purification issues.

VI. References

  • Recent advances in the transesterification of β-keto esters - RSC Publishing. (2021-07-02). Available at: --INVALID-LINK--

  • Buy this compound | 125369-26-8 - Smolecule. Available at: --INVALID-LINK--

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. Available at: --INVALID-LINK--

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC - NIH. Available at: --INVALID-LINK--

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. Available at: --INVALID-LINK--

  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained - YouTube. (2021-02-13). Available at: --INVALID-LINK--

  • Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis - JoVE. (2025-05-22). Available at: --INVALID-LINK--

  • Hydrolysis of Methyl Benzoate - Lab Demo - YouTube. (2024-09-13). Available at: --INVALID-LINK--

  • (E)-methyl 4-(2-(trimethylsilyl)vinyl)benzoate - AWS. Available at: --INVALID-LINK--

  • Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates - Benchchem. Available at: --INVALID-LINK--

  • Methyl 4-methoxybenzoate - SIELC Technologies. (2018-05-16). Available at: --INVALID-LINK--

  • Preparation of starting materials - Beilstein Journals. Available at: --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for optimizing the yield of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate synthesis.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize reaction yields and troubleshoot common issues encountered during this synthesis. The primary synthetic route discussed is the Crossed Claisen Condensation, a robust method for carbon-carbon bond formation.[1]

The target molecule, a β-keto ester, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.[2] This guide provides a detailed protocol, a comprehensive troubleshooting section in a Q&A format, and answers to frequently asked questions to ensure your success.

Core Synthesis Protocol: Crossed Claisen Condensation

The recommended synthesis involves the base-mediated condensation of dimethyl terephthalate (a non-enolizable ester) and methyl acetate (an enolizable ester).

Reaction Scheme:

  • Reactants: Dimethyl terephthalate + Methyl Acetate

  • Base: Sodium Hydride (NaH) or Sodium Methoxide (NaOMe)

  • Product: this compound

Detailed Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a dropping funnel.

    • Ensure all glassware is scrupulously dry to prevent quenching the base and hydrolyzing the esters.

  • Reagent Setup:

    • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Safety Note: NaH is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

    • In the dropping funnel, prepare a solution of methyl acetate (1.0 equivalent) and dimethyl terephthalate (1.5 equivalents) in anhydrous THF. Using an excess of the non-enolizable ester helps to maximize the desired crossed reaction and minimize the self-condensation of methyl acetate.[3]

  • Reaction Execution:

    • Cool the NaH suspension to 0 °C using an ice bath.

    • Slowly add the ester solution from the dropping funnel to the NaH suspension over 30-60 minutes. Maintain the temperature below 5 °C. The slow addition is crucial to control the exotherm and prevent side reactions.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux (approx. 65 °C) for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Quenching:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) until the pH is ~7. Caution: Vigorous hydrogen gas evolution will occur.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Isolation:

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude oil/solid via flash column chromatography on silica gel.[5]

    • Use a gradient eluent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5 to 80:20 Hexane:EtOAc).[5]

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pure compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem ID Question Potential Causes & Explanations Recommended Solutions
T-01 My yield is very low or I isolated no product. 1. Wet Reagents/Glassware: Water will react violently with NaH and will also quench the catalytically essential enolate intermediate.[6]2. Inactive Base: Sodium hydride can be deactivated by improper storage and exposure to air/moisture. 3. Insufficient Base: The reaction requires a full stoichiometric equivalent of a strong base. The final, thermodynamically favorable step is the deprotonation of the product β-keto ester (pKa ≈ 11), which drives the equilibrium.[3] Using catalytic amounts of base will result in poor yields.1. Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and freshly opened or properly stored reagents.2. Use fresh NaH. A simple test for activity is to add a small amount to ethanol; vigorous bubbling (H₂) should be observed.3. Use at least 1.0 equivalent, preferably 1.1 equivalents, of a strong base like NaH or NaOMe.
T-02 My NMR/TLC shows multiple byproducts. 1. Methyl Acetate Self-Condensation: The enolate of methyl acetate can react with another molecule of methyl acetate to form methyl acetoacetate. This is a common issue in crossed Claisen reactions.[7]2. Hydrolysis: If the workup is too harsh or if water was present during the reaction, ester hydrolysis to the corresponding carboxylic acids can occur.[6]1. Add the solution of methyl acetate and dimethyl terephthalate slowly to the base. This keeps the instantaneous concentration of the enolizable ester low, favoring reaction with the more abundant non-enolizable ester.[4] Use an excess of the non-enolizable ester (dimethyl terephthalate).2. Perform the acidic quench at 0 °C and avoid using strong acids or bases during the workup.
T-03 The reaction stalls and does not proceed to completion. 1. Sub-optimal Temperature: While the initial enolate formation is often done at a low temperature, the subsequent nucleophilic attack and elimination steps may require thermal energy to proceed at a reasonable rate.[4] 2. Reversible Reaction Equilibrium: The Claisen condensation is an equilibrium process. If the product is not deprotonated by the base, the reverse reaction can occur, leading to a stalled reaction.[3]1. After the initial addition at 0 °C, allow the reaction to warm to room temperature and then reflux for several hours to drive it to completion. Monitor via TLC.2. Ensure you are using a stoichiometric amount of a base strong enough to deprotonate the product. The pKa of the base's conjugate acid should be significantly higher than ~11.
T-04 I'm having difficulty purifying the product. 1. Co-eluting Impurities: Unreacted dimethyl terephthalate or self-condensation products can have similar polarities to the desired product, making separation by column chromatography challenging.[5]2. Oiling Out during Recrystallization: The product may not be crystalline enough or may have impurities that prevent effective recrystallization.1. Optimize your TLC solvent system before running the column. A shallow gradient (slowly increasing the polar solvent percentage) often provides better separation. Double-check fraction purity by TLC before combining.2. If chromatography is not sufficient, consider techniques like Kugelrohr distillation if the product is thermally stable, or attempt recrystallization from a different solvent system (e.g., ether/hexane).

Frequently Asked Questions (FAQs)

Q1: What is the best base for this reaction and why?

A strong, non-nucleophilic base is required. Sodium hydride (NaH) is an excellent choice because it irreversibly deprotonates the α-hydrogen of methyl acetate to form the enolate, and the only byproduct is hydrogen gas, which simply exits the system. Sodium methoxide (NaOMe) can also be used, but it establishes an equilibrium and must be the same alkoxide as the ester to prevent transesterification.[6] Stronger bases like Lithium diisopropylamide (LDA) are also effective but may be overkill and require more stringent temperature control.[8]

Q2: How critical are anhydrous and inert conditions?

They are absolutely critical. Water will quench the base and the enolate intermediate, halting the reaction. Oxygen can participate in side reactions with the highly reactive enolates. Maintaining a dry, inert (N₂ or Ar) atmosphere from start to finish is paramount for achieving a high yield.

Q3: What is the mechanistic driving force of the Claisen condensation?

While the initial condensation steps are in equilibrium, the overall reaction is driven to completion by the final deprotonation of the newly formed β-keto ester.[1][3] The α-protons of a β-keto ester are significantly more acidic (pKa ≈ 11) than those of a simple ester (pKa ≈ 25). The strong base used in the reaction will irreversibly (or nearly so) deprotonate the product, forming a resonance-stabilized enolate. This final, essentially irreversible acid-base reaction pulls the entire equilibrium towards the product side. This is why a full equivalent of base is necessary.

Q4: Can I use a different solvent for this reaction?

Yes, but it must be an aprotic, anhydrous solvent that does not react with the base. Anhydrous tetrahydrofuran (THF), diethyl ether, or toluene are common choices. Protic solvents like ethanol or methanol cannot be used as they will be deprotonated by the strong base, preventing the formation of the required ester enolate.

Visual Diagrams

Reaction Mechanism

The diagram below illustrates the step-by-step mechanism of the Crossed Claisen condensation.

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Driving Force (Deprotonation) cluster_step5 Step 5: Protonation (Workup) A Methyl Acetate + NaH B Methyl Acetate Enolate + H₂ A->B Deprotonation D Tetrahedral Intermediate B->D Attack on Carbonyl C Dimethyl Terephthalate C->D E β-Keto Ester Product + MeO⁻ D->E Collapse of Intermediate F Resonance-Stabilized Enolate E->F Acid-Base Reaction G Final Product F->G Acidic Workup (H₃O⁺)

Caption: Mechanism of the Crossed Claisen Condensation.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues with the synthesis.

Troubleshooting_Workflow start Low or No Yield Observed reagents Check Reagent Quality start->reagents conditions Review Reaction Conditions start->conditions byproducts Analyze for Byproducts start->byproducts anhydrous Use Anhydrous Solvents? Fresh Reagents? reagents->anhydrous Moisture? base Correct Base? Stoichiometric Amount? reagents->base Base? temp_time Sufficient Time/Temp? (e.g., Reflux) conditions->temp_time Progress? self_cond Self-Condensation Seen? byproducts->self_cond Purity? action_reagent Action: Dry Solvents, Use Fresh Base anhydrous->action_reagent No action_base Action: Use >1 eq. NaH or Strong Base base->action_base No action_conditions Action: Increase Reflux Time, Monitor by TLC temp_time->action_conditions No action_byproduct Action: Slow Addition of Enolizable Ester self_cond->action_byproduct Yes

Caption: Diagnostic flowchart for troubleshooting low yield.

References

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tandem Homologation-Acylation Chemistry: Single and Double Homologation. PMC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-methoxy-4-methylbenzoate. Retrieved from [Link]

Sources

"stability of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate.

Welcome to the technical resource center for this compound (CAS No. 125369-26-8). This guide has been developed by our senior application scientists to provide researchers, chemists, and drug development professionals with in-depth stability data, troubleshooting advice, and best practices for handling this versatile synthetic intermediate.

Section 1: Chemical Profile and Core Stability Concerns

This compound is a valuable building block in organic synthesis, particularly in medicinal chemistry for creating more complex molecules.[1][2] Its utility stems from its unique structure, which also dictates its stability profile. The molecule contains two key features that are susceptible to degradation: a β-keto ester system and an aromatic methyl ester. Understanding the reactivity of these functional groups is critical for successful experimentation.

structure cluster_benzoate Benzoate Ring cluster_sidechain Side Chain ring C1-C6 Aromatic Ring ester1 Methyl Benzoate Ester (-COOCH3) ring->ester1 at C1 keto Aromatic Ketone (-C=O) alpha_c α-Carbon (-CH2-) keto->alpha_c ester2 Methyl Propanoate Ester (-COOCH3) alpha_c->ester2 label_main This compound degradation_pathways cluster_hydrolysis Hydrolytic Degradation cluster_decarboxylation Thermal/Acidic Degradation start This compound acid_hydrolysis Acid-Catalyzed Hydrolysis (H+ / H2O, Heat) start->acid_hydrolysis Slow base_hydrolysis Base-Catalyzed Saponification (OH-, H2O) start->base_hydrolysis Fast hydrolysis_products 4-Carboxy-β-oxobenzenepropanoic acid + Methanol acid_hydrolysis->hydrolysis_products base_hydrolysis->hydrolysis_products decarboxylation Decarboxylation (Heat, post-hydrolysis) hydrolysis_products->decarboxylation decarbox_product Methyl 4-acetylbenzoate + CO2 decarboxylation->decarbox_product

Caption: Primary degradation pathways for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A: For optimal stability, the compound should be stored as a solid in a tightly sealed container in a cool, dry, and well-ventilated place. [3][4]An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and air. Protect the container from physical damage and store away from incompatible materials, especially strong oxidizing agents and bases. [3][5] Q2: Is the compound stable in aqueous solutions?

A: No, it is susceptible to hydrolysis in aqueous solutions. The rate of degradation is highly pH-dependent.

  • Alkaline conditions (pH > 7): Rapid degradation occurs via saponification of both methyl ester groups. This reaction is generally irreversible. [6][7]* Acidic conditions (pH < 7): Acid-catalyzed hydrolysis can occur, but it is typically slower than base-catalyzed hydrolysis and often requires elevated temperatures to proceed at a significant rate. [8][9]* Neutral conditions (pH ≈ 7): Hydrolysis is slowest at neutral pH but will still occur over time, especially if heated.

Q3: What solvents are recommended for preparing stock solutions or for use in reactions?

A: The choice of solvent is critical.

  • Recommended: For short-term use and reactions, high-purity, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), toluene, or ethyl acetate are suitable.

  • Use with Caution: Protic solvents like alcohols (methanol, ethanol) can lead to transesterification, especially in the presence of acid or base catalysts. [8]* Avoid for Storage: Do not store solutions of the compound for extended periods, particularly in protic or aqueous-based solvents. It is best practice to prepare solutions fresh for each experiment.

Q4: How does temperature affect the stability of the compound?

A: As a solid, the compound is relatively stable at ambient temperatures. However, stability decreases significantly at elevated temperatures, which can accelerate degradation. In solution, heat will dramatically increase the rate of hydrolysis and other decomposition reactions. [10]Furthermore, if the compound first hydrolyzes to its β-keto acid form, heat can then cause decarboxylation. [11][12] Q5: Is this compound sensitive to light?

A: Yes, photostability is a concern. The molecule contains an aromatic ketone moiety, which can absorb UV radiation. Aromatic ketones are known to undergo photochemical reactions, such as photoreduction. [13][14]To ensure integrity, always store the solid and any solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

Q6: What are the primary degradation products I should monitor for?

A: The main degradation products arise from hydrolysis. You should primarily look for:

  • Saponification Products: 4-(2-carboxyacetyl)benzoic acid (the di-acid) and its corresponding sodium or potassium salt, depending on the base used.

  • Methanol: A byproduct of hydrolysis.

  • Decarboxylation Product: If the di-acid is heated, it can decarboxylate to form 4-acetylbenzoic acid.

These can be monitored using techniques like HPLC, LC-MS, and NMR spectroscopy.

Section 3: Troubleshooting Guide

Issue 1: My analytical results (LC-MS, NMR) show impurities in a freshly opened container.

  • Plausible Cause: The compound may have undergone partial degradation during shipping or previous storage if conditions were not ideal. The β-keto ester functional group is inherently reactive and can be sensitive to trace amounts of acid or base on container surfaces or in the atmosphere.

  • Troubleshooting Steps:

    • Verify Certificate of Analysis (CoA): Compare your results with the purity specifications provided by the supplier.

    • Use an Internal Standard: Quantify the amount of active compound present using a calibrated internal standard with qNMR or LC-MS.

    • Purification: If purity is insufficient for your application, consider purification by recrystallization from a suitable non-reactive solvent system.

Issue 2: My reaction yield is low when using this compound under basic conditions.

  • Plausible Cause: You are likely experiencing a competing saponification reaction. The base intended to catalyze your desired reaction (e.g., deprotonate the α-carbon for an alkylation) is also hydrolyzing the ester groups. [11]* Troubleshooting Steps:

    • Switch to a Non-Nucleophilic Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine if you only need to scavenge acid. For enolate formation, consider bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) under strictly anhydrous conditions.

    • Control Temperature: Run the reaction at the lowest possible temperature to slow the rate of hydrolysis relative to your desired reaction.

    • Minimize Water: Ensure all reagents and solvents are rigorously dried. Use molecular sieves or other drying agents.

    • Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or rapid LC-MS analysis) and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

Issue 3: The compound appears to degrade during my aqueous workup procedure.

  • Plausible Cause: Prolonged contact with the aqueous phase, especially if it is not strictly neutral, is causing hydrolysis.

  • Troubleshooting Steps:

    • Use Cold Solutions: Perform all aqueous washes with ice-cold water or brine to reduce the rate of hydrolysis.

    • Maintain Neutral pH: Ensure the aqueous layer is buffered to a neutral pH if possible. If an acid or base wash is necessary, perform it quickly and immediately proceed to the next step.

    • Minimize Contact Time: Perform extractions and phase separations as rapidly as possible.

    • Thorough Drying: After the final wash, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove all traces of water before solvent evaporation.

Section 4: Experimental Protocols

Protocol 1: Workflow for Forced Degradation Study

This protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions.

forced_degradation cluster_stress 2. Apply Stress Conditions (in parallel) prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acidic Add 0.1 M HCl Heat at 60°C base Basic Add 0.1 M NaOH RT oxidative Oxidative Add 3% H2O2 RT thermal Thermal Heat solution at 60°C photo Photolytic Expose to UV light (e.g., 254 nm) sample 3. Sample at Time Points (e.g., 0, 2, 4, 8, 24 hr) acid->sample base->sample oxidative->sample thermal->sample photo->sample quench 4. Quench Reaction (Neutralize acid/base) sample->quench analyze 5. Analyze by HPLC/LC-MS (Quantify parent peak loss, identify degradants) quench->analyze

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate vials for each condition.

    • Acidic: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Basic: Add an equal volume of 0.1 M NaOH. Keep at room temperature.

    • Oxidative: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal: Incubate the vial of stock solution at 60°C.

    • Photolytic: Expose a vial of stock solution in a quartz cuvette to a calibrated UV lamp.

  • Sampling: At specified intervals (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: For the acidic and basic samples, immediately neutralize the aliquot with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection). Calculate the percentage of degradation and identify major degradant peaks using LC-MS.

Protocol 2: Recommended Handling for an Alkylation Reaction

This protocol provides best practices for using the compound as a nucleophile via its enolate, minimizing degradation.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation:

    • In the reaction flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF under an inert atmosphere.

    • Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF.

  • Enolate Formation: Cool the NaH suspension to 0°C using an ice bath. Add the solution of the β-keto ester dropwise via syringe over 15-20 minutes. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise at 0°C.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and monitor its progress by TLC, checking for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Proceed with a rapid aqueous workup as described in the Troubleshooting section (Issue 3).

Section 5: Data Summary

Table 1: Stability Profile of this compound

ConditionStability LevelPrimary Degradation PathwayPrevention / Mitigation
Solid State HighMinimalStore cool, dry, dark, under inert gas. [3][4]
Aqueous (Alkaline) Very LowSaponificationAvoid basic pH; use non-aqueous systems. [6]
Aqueous (Acidic) Low to ModerateHydrolysisAvoid acidic pH, especially with heat. [9]
Aprotic Solvents High (short-term)MinimalUse anhydrous grade solvents; prepare fresh.
Protic Solvents ModerateTransesterificationAvoid alcohols as solvents if possible. [8]
Elevated Temp. LowHydrolysis, DecarboxylationUse lowest effective temperature. [12]
UV Light Low to ModeratePhotoreduction/RearrangementProtect from light using amber vials. [13]
Oxidizing Agents LowOxidationAvoid strong oxidizers like peroxides. [5]

Table 2: Solvent and Reagent Compatibility

ClassExamplesCompatibilityRationale & Key Considerations
Aprotic, Non-polar Toluene, HexanesGood Excellent for long-term stability if anhydrous. Low solubility may be an issue.
Aprotic, Polar THF, DCM, Ethyl Acetate, AcetonitrileGood Preferred for reactions. Must be anhydrous to prevent hydrolysis.
Protic, Polar Water, Methanol, EthanolPoor Act as reagents for hydrolysis or transesterification. Avoid for storage. [8]
Strong Bases NaOH, KOH, LiOHIncompatible Cause rapid and irreversible saponification of the ester groups. [6][7]
Non-Nucleophilic Bases NaH, LDA, DBU, DIPEAUse with Care Can be used to form the enolate but require strictly anhydrous conditions.
Strong Acids HCl, H₂SO₄ (conc.)Incompatible Will catalyze rapid hydrolysis, especially when heated. [9]
Strong Oxidants H₂O₂, KMnO₄Incompatible May oxidize the molecule. Incompatible material noted in SDS. [5]

References

  • Fisher Scientific.Safety Data Sheet: Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. [URL: https://www.fishersci.com/sds]
  • ChemicalBook.Methyl 4-hydroxy-3-methoxybenzoate(3943-74-6). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8712474.htm]
  • Apollo Scientific.this compound Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/OR7815_msds.pdf]
  • Smolecule.Buy this compound | 125369-26-8. [URL: https://www.smolecule.
  • TCI Chemicals.Safety Data Sheet: Methyl Isovanillate. [URL: https://www.tcichemicals.com/GB/en/p/M2205]
  • Royal Society of Chemistry.Recent advances in the transesterification of β-keto esters. RSC Advances, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03362a]
  • MDPI.Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols. Molecules, 2023. [URL: https://www.mdpi.com/1420-3049/28/15/5734]
  • Thermo Fisher Scientific.Safety Data Sheet: Methyl 4-methoxybenzoate. [URL: https://www.thermofisher.
  • ResearchGate.Mastering β-keto esters. 2020. [URL: https://www.researchgate.
  • JoVE.Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. [URL: https://www.jove.
  • MDPI.Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes. International Journal of Molecular Sciences, 2024. [URL: https://www.mdpi.com/1422-0067/25/11/6146]
  • Royal Society of Chemistry.Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 1971. [URL: https://pubs.rsc.org/en/content/articlelanding/1971/j3/j39710001334]
  • PMC - NIH.Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3108280/]
  • YouTube.Hydrolysis of Methyl Benzoate - Lab Demo. The Organic Chemistry Channel. [URL: https://www.youtube.
  • CORE.Photochemical reactions of aromatic aldehydes and ketones. [URL: https://core.ac.uk/display/14490799]
  • Benchchem.this compound | 125369-26-8. [URL: https://www.benchchem.com/product/bcp190698]
  • ElectronicsAndBooks.Radiationless Decay in the Aromatic Ketones as Studied By Opto-Acoustic Spectroscopy. [URL: https://www.electronicsandbooks.com/eab1/manual/1974/11/21/radiationless-decay-aromatic-ketones-studied-opto-acoustic-spectroscopy/]
  • American Chemical Society.Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society, 1972. [URL: https://pubs.acs.org/doi/10.1021/ja00768a023]
  • Zenodo.Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [URL: https://zenodo.org/record/6045170]
  • Benchchem.Hydrolysis of Methyl 4-formylbenzoate back to the carboxylic acid. [URL: https://www.benchchem.com/product/bcp151086/technical-support]
  • ChemSpider.Methyl ester hydrolysis. [URL: http://www.chemspider.com/SyntheticPage.aspx?id=494]

Sources

Technical Support Center: Synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Proposed Synthetic Route: Crossed Claisen Condensation

The most plausible and efficient method for synthesizing Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is through a crossed Claisen condensation. This reaction involves the condensation of an ester with a ketone or another ester. In this case, we propose the reaction between Methyl 4-acetylbenzoate and dimethyl carbonate using a strong base, such as sodium methoxide or sodium hydride.

The overall transformation is as follows:

Methyl 4-acetylbenzoate + Dimethyl Carbonate --(Base)--> this compound

This guide will focus on troubleshooting this specific reaction.

Reaction Mechanism Overview

The reaction is initiated by the deprotonation of the α-carbon of Methyl 4-acetylbenzoate by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of dimethyl carbonate. The subsequent collapse of the tetrahedral intermediate and loss of a methoxide leaving group yields the desired β-keto ester. An acidic workup is necessary to neutralize the reaction mixture and protonate the product.

claisen_condensation start Methyl 4-acetylbenzoate + Dimethyl Carbonate base Strong Base (e.g., NaOMe) start->base Deprotonation enolate Enolate Formation base->enolate nucleophilic_attack Nucleophilic Attack on Dimethyl Carbonate enolate->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Methoxide tetrahedral_intermediate->elimination product_enolate Product Enolate elimination->product_enolate acid_workup Acidic Workup product_enolate->acid_workup Protonation final_product This compound acid_workup->final_product

Caption: Proposed reaction mechanism for the synthesis of this compound via crossed Claisen condensation.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during the synthesis.

Issue 1: Low or No Product Formation

Question: I have followed the general procedure for a crossed Claisen condensation, but I am seeing very little or no formation of the desired this compound. What could be the problem?

Answer: Low or no product yield in a Claisen condensation can stem from several factors, ranging from the quality of your reagents to suboptimal reaction conditions. A systematic approach is necessary to pinpoint the cause.

Possible Causes and Solutions:

  • Inactive or Inappropriate Base: The choice and quality of the base are critical.

    • Cause: The base may have degraded due to improper storage (e.g., exposure to moisture). Sodium hydride, for instance, is highly reactive with water. Sodium methoxide can also decompose over time.

    • Solution: Use a fresh, unopened container of the base or titrate a sample to determine its activity. For sodium hydride, ensure it is a fine, gray powder; clumps may indicate deactivation.

    • Expert Insight: To avoid transesterification side reactions, the alkoxide base should ideally match the alcohol portion of the ester.[1] In this case, with methyl esters, sodium methoxide is a suitable choice. Using sodium ethoxide could lead to the formation of ethyl esters as byproducts.

  • Presence of Moisture: Claisen condensations are highly sensitive to moisture.

    • Cause: Water will quench the strong base and can also hydrolyze the ester starting materials and product.

    • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use.[2] Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle over molecular sieves.

  • Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to proceed to completion.

    • Cause: Claisen condensations can be slow at room temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Some Claisen condensations require refluxing for several hours.[1]

  • Poor Quality Starting Materials: Impurities in the starting materials can inhibit the reaction.

    • Cause: Your Methyl 4-acetylbenzoate or dimethyl carbonate may contain impurities.

    • Solution: Verify the purity of your starting materials by NMR or other analytical techniques. If necessary, purify the starting materials before use.

low_yield_troubleshooting start Low or No Product Yield check_base Is the base active and appropriate? start->check_base check_moisture Are the reaction conditions anhydrous? check_base->check_moisture Yes solution_base Use fresh, active base (e.g., NaOMe). check_base->solution_base No check_conditions Are the reaction time and temperature sufficient? check_moisture->check_conditions Yes solution_moisture Flame-dry glassware; use anhydrous solvents. check_moisture->solution_moisture No check_starting_materials Are the starting materials pure? check_conditions->check_starting_materials Yes solution_conditions Increase temperature and/or reaction time; monitor by TLC. check_conditions->solution_conditions No solution_starting_materials Purify starting materials if necessary. check_starting_materials->solution_starting_materials No

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Presence of Significant Impurities

Question: My reaction has produced a complex mixture of products, with the desired product being a minor component. How can I improve the selectivity?

Answer: The formation of multiple products is a common issue in crossed Claisen condensations, especially when both reactants can act as both the enolate donor and the electrophilic acceptor.[3]

Possible Causes and Solutions:

  • Self-Condensation of Methyl 4-acetylbenzoate: This is a likely side reaction.

    • Cause: The enolate of Methyl 4-acetylbenzoate can react with another molecule of Methyl 4-acetylbenzoate.

    • Solution: To minimize self-condensation, the order of addition of reagents is crucial.[4] A common strategy is to slowly add the enolizable component (Methyl 4-acetylbenzoate) to a mixture of the non-enolizable component (dimethyl carbonate) and the base.[5] This keeps the concentration of the enolate low at any given time, favoring the reaction with the more abundant dimethyl carbonate.

  • Reaction with the Solvent: If an alcohol is used as the solvent, it can participate in the reaction.

    • Cause: If using sodium methoxide in methanol, for example, the methoxide can react with dimethyl carbonate.

    • Solution: Use an inert solvent such as tetrahydrofuran (THF) or diethyl ether, especially when using a base like sodium hydride.

  • Hydrolysis of Esters (Saponification):

    • Cause: If there is any water present, or if a hydroxide base is used, the ester functional groups can be hydrolyzed to carboxylic acids.[1]

    • Solution: Maintain strictly anhydrous conditions and use an alkoxide or hydride base, not a hydroxide base.

Issue 3: Difficulty in Product Isolation and Purification

Question: I have a crude product that appears to contain the desired compound, but I am struggling to purify it. What are the best methods?

Answer: The purification of β-keto esters can sometimes be challenging due to their polarity and potential for keto-enol tautomerism.

Possible Causes and Solutions:

  • Incomplete Reaction or Presence of Starting Materials:

    • Cause: Unreacted starting materials can co-elute with the product during chromatography.

    • Solution: Before purification, perform an aqueous workup. Washing the organic layer with a dilute acid will remove any remaining base. A subsequent wash with a saturated sodium bicarbonate solution can help remove any acidic byproducts.

  • Emulsion Formation During Workup:

    • Cause: The presence of salts and polar compounds can lead to the formation of stable emulsions during extraction.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. If necessary, filter the entire mixture through a pad of Celite.

  • Difficulty with Column Chromatography:

    • Cause: The product may be streaking on the silica gel column, or the separation from impurities may be poor.

    • Solution:

      • Solvent System: Optimize the eluent system using TLC. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[6]

      • Deactivation of Silica Gel: β-keto esters can sometimes be sensitive to acidic silica gel. If you suspect degradation on the column, you can use silica gel that has been deactivated by washing with a solvent containing a small amount of triethylamine.

      • Alternative Purification: If chromatography is problematic, consider vacuum distillation if the product is thermally stable and has a suitable boiling point. Recrystallization from an appropriate solvent system is also a powerful purification technique for solid products.[6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal base for this reaction?

A1: Sodium methoxide (NaOMe) or sodium hydride (NaH) are both excellent choices. If using sodium methoxide, it is best to prepare it fresh or use a recently purchased, sealed container. If using sodium hydride, ensure it is the 60% dispersion in mineral oil and wash it with anhydrous hexane before use to remove the oil.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a UV lamp to visualize the spots. The product, being more conjugated and larger than the starting materials, should have a different Rf value. Staining with potassium permanganate can also be effective.

Q3: My product appears to be an oil, but I expected a solid. Is this normal?

A3: While some β-keto esters are solids, many are oils at room temperature. The physical state of the product is not necessarily an indication of impurity. Characterization by NMR and IR spectroscopy will confirm the identity and purity of your product.

Q4: Can I use other methylating agents instead of dimethyl carbonate?

A4: While other reagents like methyl chloroformate could potentially be used, dimethyl carbonate is a greener and safer alternative to many traditional acylating and methylating agents.[7]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-acetylbenzoate (Starting Material)

This protocol is adapted from a standard Fischer esterification procedure.[8]

Materials:

  • 4-Acetylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetylbenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (until no more gas evolves), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-acetylbenzoate. The product can be purified further by recrystallization or column chromatography if necessary.

ReagentMolar Eq.
4-Acetylbenzoic acid1
Methanol10-20
Sulfuric Acid0.01-0.02

Table 1: Typical reagent stoichiometry for the synthesis of Methyl 4-acetylbenzoate.

Protocol 2: Proposed Synthesis of this compound

This is a proposed protocol based on general procedures for crossed Claisen condensations.

Materials:

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide

  • Anhydrous tetrahydrofuran (THF)

  • Dimethyl carbonate

  • Methyl 4-acetylbenzoate

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) and wash with anhydrous hexane to remove the mineral oil.

  • Add anhydrous THF to the flask, followed by dimethyl carbonate (3-5 equivalents).

  • Dissolve Methyl 4-acetylbenzoate (1 equivalent) in anhydrous THF in the dropping funnel.

  • Slowly add the solution of Methyl 4-acetylbenzoate to the stirred suspension of sodium hydride and dimethyl carbonate at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully quench the excess sodium hydride by the slow, dropwise addition of methanol, followed by water.

  • Acidify the mixture to pH ~5-6 with dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

ReagentMolar Eq.
Methyl 4-acetylbenzoate1
Sodium Hydride1.2
Dimethyl Carbonate3-5

Table 2: Proposed reagent stoichiometry for the synthesis of this compound.

References

  • Organic Chemistry Tutor. (n.d.). Claisen Condensation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]

  • ResearchGate. (2014, September 17). Can anyone suggest a suitable method for the Claisen condensation? Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • YouTube. (2018, May 2). Crossed Claisen condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing acyclic beta keto ester.
  • PrepChem.com. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the purification of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate. As a key intermediate in the synthesis of various high-value organic molecules and potential drug candidates, achieving high purity is paramount for reliable downstream applications and biological testing[1]. Recrystallization is a powerful and fundamental technique for this purpose, leveraging solubility differences to separate the desired compound from impurities[2].

This document moves beyond a simple procedural list, offering in-depth troubleshooting advice and answers to frequently encountered challenges. The protocols and insights provided are designed to be self-validating, explaining the scientific rationale behind each step to empower users to adapt and optimize the process for their specific experimental context.

Section 1: Recommended Recrystallization Protocol

The successful recrystallization of this compound hinges on the selection of an appropriate solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures[3][4]. Due to its molecular structure, containing two methyl ester groups and a central ketone on an aromatic framework, moderately polar solvents are excellent starting points.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Solid in Erlenmeyer Flask B Add Minimum Volume of Hot Solvent A->B C Heat to Boiling (Complete Dissolution) B->C D Insoluble Impurities Present? C->D E Perform Hot Gravity Filtration D->E Yes F Transfer Hot, Clear Filtrate for Cooling D->F No E->F G Slow Cooling to Room Temperature F->G H Cool in Ice Bath (Maximize Yield) G->H I Collect Crystals via Vacuum Filtration H->I J Wash with Ice-Cold Solvent I->J K Dry Crystals (Air or Vacuum Oven) J->K L Pure Crystalline Product K->L

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Solvent Selection: Begin by performing small-scale solubility tests with the solvents listed in the table below to identify the most suitable system[5]. The ideal solvent will dissolve the crude product sparingly at room temperature but completely upon heating[4]. Alcohols like ethanol or methanol are often effective for aromatic esters[6].

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat your chosen solvent to its boiling point. Add the hot solvent to the flask portion-wise with continuous stirring and heating until the solid just dissolves. Causality Note: Using the minimum amount of hot solvent is critical for achieving a supersaturated solution upon cooling, which is necessary for crystallization and maximizing yield[4][7].

  • Decolorization (If Necessary): If the hot solution is colored by impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes. Expert Tip: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization in the funnel[8][9].

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities[8][10].

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to further decrease the compound's solubility and maximize the crystal yield[8][11].

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor. Causality Note: Using ice-cold solvent for washing is crucial to avoid redissolving your purified product[11].

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying on the filter paper or, for faster results, in a vacuum oven at a temperature well below the compound's melting point.

Data Summary Table
ParameterRecommended Value/SolventRationale & Notes
Primary Solvent Candidates Ethanol, Methanol, Ethyl AcetateThese solvents match the moderate polarity of the target ester. Test on a small scale first[6][12].
Mixed-Solvent System Ethyl Acetate/Hexane or Ethanol/WaterUse if no single solvent is ideal. Dissolve in the "good" solvent (e.g., Ethyl Acetate) and titrate with the "poor" solvent (e.g., Hexane) until cloudy, then reheat to clarify[8].
Dissolution Temperature Boiling point of the chosen solventMaximizes solubility to ensure all product dissolves in the minimum solvent volume[2].
Final Cooling Temperature 0 - 5 °C (Ice-water bath)Minimizes the solubility of the product in the mother liquor, thereby maximizing the recovered yield[8].

Section 2: Troubleshooting Guide

Q: Why are no crystals forming even after the solution has cooled in an ice bath?

  • Primary Cause: The most common reason for crystallization failure is the use of too much solvent during the dissolution step[7][9]. This results in a solution that is not supersaturated upon cooling, a prerequisite for crystal formation[7].

  • Solutions:

    • Induce Nucleation: Gently scratch the inside surface of the flask below the solvent line with a clean glass rod. The microscopic scratches on the glass provide nucleation sites where crystals can begin to grow[6][7][13].

    • Seed the Solution: If available, add a single, tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a perfect template for further crystal growth[7][13].

    • Reduce Solvent Volume: If the above methods fail, gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Then, allow the more concentrated solution to cool again[7][13].

Q: My compound has separated as an oily liquid instead of solid crystals. What went wrong?

  • Primary Cause: This phenomenon, known as "oiling out," typically occurs when the solute is highly concentrated and comes out of solution at a temperature above its own melting point[7][8][9]. The presence of significant impurities can also lower the melting point of the mixture, contributing to this issue[7].

  • Solutions:

    • Reheat and Dilute: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-15% more) to lower the solution's saturation point[7][9].

    • Slow Down Cooling: Allow the solution to cool much more slowly. You can achieve this by placing the flask into a beaker of hot water and allowing the entire assembly to cool to room temperature undisturbed. This gives the molecules more time to orient themselves into a crystal lattice rather than crashing out as a liquid[7][8].

    • Consider a Different Solvent: If oiling persists, the chosen solvent's boiling point may be too high relative to the compound's melting point. Re-attempt the recrystallization with a lower-boiling point solvent.

Q: My final yield of pure crystals is very low. How can I improve it?

  • Primary Cause: A low yield can result from several procedural errors: using a significant excess of solvent, incomplete cooling, or washing the final crystals with solvent that was not ice-cold, which redissolves a portion of the product[11][13].

  • Solutions:

    • Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it for dissolved product. You can do this by dipping a glass rod into the liquid, removing it, and seeing if a solid residue forms as the solvent evaporates[13]. If a significant amount of solid is present, you can concentrate the mother liquor by boiling off some solvent and cooling it again to obtain a second crop of crystals.

    • Optimize the Protocol: In subsequent attempts, be meticulous about using the absolute minimum volume of hot solvent required for dissolution. Ensure the flask is cooled in an ice bath for an adequate amount of time (at least 30 minutes) to maximize precipitation[8][11].

    • Refine Washing Technique: Always use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I perform a reliable small-scale solvent test?

Place a small amount of your crude solid (about 20-30 mg) into a small test tube. Add a few drops of the candidate solvent at room temperature. If the solid dissolves immediately, the solvent is too good and unsuitable[11]. If it doesn't dissolve, heat the test tube gently in a water bath. If the solid dissolves completely when hot but reappears upon cooling, you have found a promising solvent[2][4].

Q2: What is the purpose of using fluted filter paper for hot filtration?

Fluted filter paper has a much larger surface area than a standard folded cone. This allows for a faster filtration rate, which is critical during hot filtration to prevent the solution from cooling and your desired product from crystallizing prematurely within the funnel[8].

Q3: Can I put my hot solution directly into an ice bath to speed things up?

This is strongly discouraged. Rapid "shock cooling" often leads to the formation of a fine, impure precipitate instead of well-ordered crystals[10]. It can also cause oiling out. A slow, gradual cooling process is fundamental to achieving high purity, as it allows impurities to remain in the solution while the target compound selectively crystallizes[8][10].

Q4: My purified compound's melting point is still broad. What does this indicate?

A sharp melting point is a key indicator of purity. A broad melting point range suggests that the compound is still impure. This could mean that the chosen recrystallization solvent was not effective at separating a particular impurity, or that the compound oiled out and trapped impurities upon solidification. A second recrystallization, possibly with a different solvent system, may be necessary.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Recrystallization. University of California, Los Angeles - Chemistry. [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Recrystallization Techniques. University of Colorado Boulder. [Link]

  • Problems in recrystallization. Biocyclopedia. [Link]

  • Recrystallization I. Wellesley College. [Link]

  • Methyl 4-(3-oxopropyl)benzoate. PubChem - National Institutes of Health. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]

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Technical Support Center: Column Chromatography of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a centralized resource for researchers, chemists, and drug development professionals engaged in the purification of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate. The structural characteristics of this molecule—specifically its aromatic ring and multiple polar functional groups (two esters and a ketone)—present unique challenges and considerations for achieving high purity via column chromatography. This document provides in-depth, experience-driven advice, troubleshooting guides, and validated protocols to navigate these challenges effectively.

Core Concepts: Tailoring Chromatography to a Polar Aromatic Keto-Ester

This compound is a moderately polar compound. The key to its successful purification lies in exploiting the differential partitioning of the target molecule and its impurities between a polar stationary phase and a mobile phase of tunable polarity.[1][2]

  • Stationary Phase Selection: Normal-phase chromatography is the method of choice.

    • Silica Gel (SiO₂): Standard silica gel (230-400 mesh) is the most effective and widely used stationary phase for this class of compounds.[3] Its surface is rich in polar silanol groups (Si-OH), which interact with the polar carbonyl groups of the esters and ketone in this compound via hydrogen bonding and dipole-dipole interactions.[1] This interaction is what retards the movement of the compound down the column.

    • Alumina (Al₂O₃): While also a polar adsorbent, alumina can be either acidic, neutral, or basic. For a molecule like our target compound, which contains ester functionalities susceptible to hydrolysis, neutral or weakly acidic alumina could be an alternative if the compound shows instability on silica gel. However, silica is the recommended starting point.

  • Mobile Phase (Eluent) Strategy: The eluent's role is to compete with the analyte for the binding sites on the stationary phase.

    • Solvent System: A binary system comprising a non-polar solvent and a polar solvent is standard. The most common and effective combination is Hexanes (or Petroleum Ether) and Ethyl Acetate (EtOAc) .

    • Polarity Gradient: The ratio of these solvents is adjusted to control the elution speed. A higher proportion of ethyl acetate increases the mobile phase's polarity, leading to faster elution of polar compounds. The separation is optimized by finding a solvent ratio where the target compound and its impurities have distinct affinities for the stationary phase.

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the separation conditions must be optimized on a small scale using TLC. The goal is to find a solvent system that gives a retention factor (Rf) of 0.3-0.4 for this compound. This Rf range typically provides the best separation in a flash column.[4]

Step-by-Step TLC Analysis:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of your chosen solvent system (e.g., start with 7:3 Hexane:EtOAc).

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Optimization:

    • If the Rf is too low (<0.2), increase the polarity of the eluent (increase the proportion of EtOAc).

    • If the Rf is too high (>0.5), decrease the polarity (increase the proportion of Hexane).

    • Test several solvent ratios to find the optimal separation from impurities.

Protocol 2: Preparative Flash Column Chromatography

Step-by-Step Purification:

  • Column Preparation: Select an appropriately sized glass column and pack it with a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis. A general rule is to use 50-100g of silica for every 1g of crude material, depending on separation difficulty.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase and carefully pipette it onto the top of the silica bed. This is suitable for samples that are highly soluble in the eluent.[5]

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading prevents dissolution issues and often leads to sharper bands and better separation.[5]

  • Elution: Begin eluting with the solvent system determined by TLC. If impurities are close to the product spot, a gradient elution can be employed. Start with a less polar mixture and gradually increase the proportion of the polar solvent (e.g., start with 10% EtOAc in hexane, then move to 20%, 30%, etc.).[3]

  • Fraction Collection & Analysis: Collect the eluent in a series of test tubes. Monitor the composition of the fractions by spotting them on a TLC plate alongside a reference spot of the crude mixture.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Summary: Recommended Starting Conditions

ParameterRecommended ConditionRationale & Causality
Stationary Phase Silica Gel, 230-400 meshThe polar silanol groups provide strong interaction sites for the compound's ester and ketone functionalities, enabling separation based on polarity.[1]
Mobile Phase Hexane:Ethyl AcetateThis system offers a wide polarity range that can be finely tuned by adjusting the solvent ratio to achieve optimal separation.
TLC Test Gradient 9:1, 8:2, 7:3, 1:1 (Hex:EtOAc)Systematically testing these ratios allows for rapid identification of the optimal eluent composition for an Rf of ~0.3-0.4.
Target Rf Value ~0.3 - 0.4This range ensures the compound spends sufficient time interacting with the stationary phase for effective separation without requiring excessively long elution times.
Sample Loading Dry LoadingMinimizes band broadening, especially if the compound has limited solubility in the non-polar component of the mobile phase, leading to higher resolution.

Troubleshooting Guide (Q&A)

Q1: My compound is stuck at the origin on the TLC plate and won't move off the top of the column (Rf ≈ 0). What's wrong?

A1: This is a classic sign that your mobile phase is not polar enough. The polar analyte has a much stronger affinity for the polar silica gel than for the non-polar eluent.

  • Solution: Increase the polarity of your eluent by increasing the percentage of ethyl acetate. For very polar compounds that still don't move, you can try a more aggressive polar solvent system, such as dichloromethane/methanol.[4]

Q2: My compound runs with the solvent front (Rf ≈ 1) and elutes from the column immediately.

A2: Your eluent is too polar. The compound is spending almost all its time in the mobile phase with very little interaction with the stationary phase, leading to no separation.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (hexane).

Q3: The spots on my TLC plate are streaked or "tailing," and the bands on my column are broad.

A3: Tailing can be caused by several factors:

  • Sample Overload: You have spotted too much material on the TLC plate or loaded too much crude product onto the column.

  • Compound Instability: The compound might be degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[4] If it is unstable, consider using a less acidic stationary phase like neutral alumina.

  • Inappropriate Solvent: The sample was not fully dissolved when loaded, or it has poor solubility in the mobile phase. Ensure complete dissolution for wet loading or use the dry loading method.

Q4: I achieved good separation on the TLC plate, but on the column, all my fractions are mixed.

A4: This discrepancy is often due to one of the following:

  • Column Overloading: Too much sample was loaded for the amount of silica used, causing the separation bands to broaden and overlap.

  • Poor Packing: The silica gel bed was not packed uniformly, leading to channels and an uneven flow of the mobile phase. This results in distorted bands and poor separation.

  • Elution Speed: Running the column too fast reduces the number of equilibrium exchanges between the stationary and mobile phases, which is critical for good separation. Apply gentle pressure to achieve a steady, but not rapid, drip rate.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding a layer of sand to the top of the column?

A1: A thin layer of sand is added on top of the silica bed after packing and before loading the sample. Its purpose is to prevent the silica surface from being disturbed when you add the eluent, which would disrupt the separation bands.[5]

Q2: Can I reuse my silica gel after a column run?

A2: It is strongly discouraged. The silica will be contaminated with residual compounds from the previous separation, which will almost certainly co-elute and contaminate your product in a subsequent run. Silica gel is relatively inexpensive, and using fresh material is essential for ensuring the purity of your compound.

Q3: How do I choose the correct column size?

A3: The diameter of the column is chosen based on the amount of sample to be purified. A larger amount of material requires a wider column to avoid overloading. The height of the silica bed influences the separation efficiency; a longer column provides more theoretical plates and can resolve compounds that are close in polarity. A common guideline is a length-to-diameter ratio of about 10:1.

Visualization: Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues during the column chromatography of this compound.

Caption: Troubleshooting flowchart for column chromatography.

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • LCGC International. Liquid Chromatography Problem Solving and Troubleshooting. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • SIELC Technologies. Methyl 4-methoxybenzoate. [Link]

  • MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • JoVE. Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]

  • The Royal Society of Chemistry. Supplementary Information for [Specific Article]. [Link]

  • Columbia University. Column chromatography. Department of Chemistry. [Link]

  • uHPLCs. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • PubChemLite. This compound (C12H12O5). [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information: Highly-Functionalized Arene Synthesis. [Link]

  • ResearchGate. (PDF) Column Chromatography for Terpenoids and Flavonoids. [Link]

Sources

Technical Support Center: Managing Impurities in Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate. The purity of this β-keto ester is critical for its use as a building block in medicinal chemistry and materials science.[1] Impurities can significantly impact the safety, efficacy, and quality of downstream products, making their control a fundamental aspect of process development.[2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, manage, and prevent the formation of common impurities.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of this compound is typically achieved via a Claisen condensation reaction. This carbon-carbon bond-forming reaction occurs between two esters in the presence of a strong base.[4] In this case, dimethyl terephthalate reacts with methyl acetate using a base like sodium methoxide.

The mechanism involves the deprotonation of the α-hydrogen of methyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of dimethyl terephthalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide leaving group yields the target β-keto ester.[5][6] A stoichiometric amount of base is required, as the final deprotonation of the product drives the reaction to completion.[4][6]

Claisen_Condensation cluster_conditions Conditions cluster_process Reaction Steps cluster_products Products Dimethyl Terephthalate Dimethyl Terephthalate Nucleophilic Attack Nucleophilic Attack Dimethyl Terephthalate->Nucleophilic Attack Methyl Acetate Methyl Acetate Enolate Formation Enolate Formation Methyl Acetate->Enolate Formation  [Base] Sodium Methoxide (Base) Sodium Methoxide (Base) Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene) Enolate Formation->Nucleophilic Attack Intermediate Formation Intermediate Formation Nucleophilic Attack->Intermediate Formation Methoxide Elimination Methoxide Elimination Intermediate Formation->Methoxide Elimination Target Product This compound Methoxide Elimination->Target Product Methanol Methanol (Byproduct) Methoxide Elimination->Methanol

Caption: Workflow for the Claisen condensation synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis, workup, or purification in a question-and-answer format.

Question: My final product yield is low, and HPLC analysis shows significant peaks corresponding to the starting materials, dimethyl terephthalate and methyl acetate. What went wrong?

Answer:

  • Plausible Causes:

    • Insufficient Base: The Claisen condensation requires at least a full equivalent of base because the final step, the deprotonation of the β-keto ester product, is what drives the reaction equilibrium forward.[6] Using a catalytic amount of base will result in a poor yield.

    • Inactive Base: The alkoxide base (e.g., sodium methoxide) is highly moisture-sensitive. If it has been improperly stored or handled, it may have been quenched, reducing its effective concentration.

    • Insufficient Reaction Time or Temperature: Like many organic reactions, the Claisen condensation requires adequate time and thermal energy to proceed to completion.

  • Recommended Actions:

    • Verify Stoichiometry: Ensure you are using at least one full molar equivalent of an active, strong base relative to the limiting reagent (typically methyl acetate).

    • Use Fresh Base: Use freshly opened or properly stored sodium methoxide. If its quality is uncertain, consider titrating it before use.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting materials. Do not proceed to workup until the reaction is complete.

Question: My Mass Spec analysis shows a significant impurity with a molecular weight corresponding to the loss of a C(O)OCH₃ group, and my NMR shows a new methyl ketone singlet. What is this impurity and how do I prevent it?

Answer:

  • Plausible Cause: You are observing the decarboxylation product, Methyl 4-acetylbenzoate. This is a classic side reaction for β-keto esters.[7] It occurs in two steps: first, the product is hydrolyzed to its corresponding β-keto acid, which is unstable. Upon heating, this intermediate readily loses carbon dioxide (CO₂) to form a ketone.[8][9] This is especially common during acidic workup if the temperature is not controlled.

  • Recommended Actions:

    • Cold Workup: During the acidic workup to neutralize the reaction mixture, perform the acidification at a low temperature (0-5 °C) by adding the reaction mixture to the cold acid solution. This minimizes the rate of both hydrolysis and subsequent decarboxylation.

    • Avoid Strong Acids/Bases and Heat: Do not use harsh acidic or basic conditions during purification, and avoid prolonged heating of any acidic or basic aqueous solutions containing the product.

    • Purification: This ketone impurity can often be separated from the desired product using flash column chromatography.

Decarboxylation_Pathway Product This compound Acid Beta-Keto Acid Intermediate Product->Acid  Hydrolysis (H₂O, H⁺/OH⁻) Impurity Methyl 4-acetylbenzoate (Impurity) Acid->Impurity  Heat (Δ) CO2 CO₂ Acid->CO2

Caption: Formation pathway of the decarboxylation impurity.

Question: The pH of my organic extract is acidic even after washing, and purification is difficult. What could be the cause?

Answer:

  • Plausible Cause: This strongly suggests the presence of acidic impurities, most likely from hydrolysis of one or more of the ester functional groups.[10][11] The presence of water during the reaction or workup, especially under basic or acidic conditions, can convert the methyl esters to carboxylic acids. The β-keto ester functionality is particularly susceptible.

  • Recommended Actions:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and that you are using anhydrous solvents for the reaction itself.

    • Workup Carefully: During the workup, a wash with a saturated sodium bicarbonate (NaHCO₃) solution can help remove acidic impurities like unreacted terephthalic acid or the hydrolyzed product.[12] Be cautious of emulsion formation.

    • Purification: If acidic impurities are present in the crude product, they can often be removed via column chromatography, as they will have a different polarity than the desired neutral product.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the most common organic impurities I should look for in the synthesis of this compound?

    • A1: The most common impurities are unreacted starting materials (dimethyl terephthalate, methyl acetate), the decarboxylation product (Methyl 4-acetylbenzoate), and hydrolysis products (the corresponding carboxylic acids).[7][8][13]

  • Q2: Which analytical techniques are best for identifying and quantifying these impurities?

    • A2: A combination of techniques is ideal. HPLC is the primary tool for separating and quantifying impurities.[14] Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is essential for identifying the molecular weight of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information to confirm the identity of both the product and the impurities.[2][14]

  • Q3: My reaction produced a complex mixture. What is the best general-purpose purification method?

    • A3: For complex mixtures, flash column chromatography on silica gel is the most effective method.[15] A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 70:30 Hexane:Ethyl Acetate) will typically allow for the separation of starting materials, the desired product, and more polar impurities.

  • Q4: Can I use sodium ethoxide instead of sodium methoxide as the base?

    • A4: It is strongly discouraged. Using an alkoxide base that does not match the alcohol of the ester (i.e., using ethoxide with methyl esters) can lead to transesterification , where the methyl esters are converted to ethyl esters.[5] This will result in a mixture of products that is very difficult to separate. Always match the alkoxide to the ester (e.g., sodium methoxide for methyl esters).

Section 4: Protocols and Procedures

Table 1: Recommended Reaction and Purification Parameters
ParameterRecommended Condition/Solvent SystemRationale
Reaction Solvent Anhydrous Toluene or THFAprotic solvent prevents side reactions with the base.
Base Sodium Methoxide (NaOMe)Matches the methyl ester to prevent transesterification.[5]
Reaction Temp. 50-60 °C or refluxProvides sufficient energy for the reaction to proceed.
Workup Acid Dilute HCl or H₂SO₄ (e.g., 1M)Neutralizes the basic reaction mixture.
Workup Temp. 0-5 °CMinimizes hydrolysis and decarboxylation.[8][9]
Chromatography Silica GelStandard stationary phase for normal-phase chromatography.
Chromatography Eluent Gradient of Hexane/Ethyl AcetateGood for separating compounds of varying polarity.[15]
Recrystallization Methanol/Water or IsopropanolCan provide highly pure material if impurities are minimal.
Experimental Protocol: Synthesis and Purification

1. Synthesis: a. To an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous toluene. b. Add sodium methoxide (1.1 equivalents) to the solvent. c. Add dimethyl terephthalate (1.0 equivalent) and methyl acetate (1.5 equivalents). d. Heat the mixture to 50-60 °C with stirring for 4-6 hours. e. Monitor the reaction progress by TLC or HPLC until the dimethyl terephthalate is consumed.

2. Workup: a. Cool the reaction mixture to room temperature. b. Prepare a separate beaker of dilute HCl (1M) and cool it in an ice bath to 0-5 °C. c. Slowly pour the reaction mixture into the cold, stirred acid solution. d. Transfer the mixture to a separatory funnel. Separate the organic layer. e. Extract the aqueous layer with ethyl acetate (2x). f. Combine all organic layers. Wash with water, then with saturated sodium bicarbonate solution, and finally with brine. g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

3. Purification (Column Chromatography): a. Prepare a silica gel column using a suitable eluent (e.g., 95:5 Hexane:Ethyl Acetate). b. Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column. c. Elute the column with a gradient of increasing ethyl acetate concentration. d. Collect fractions and analyze them by TLC. e. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Sources

Technical Support Center: Optimizing Reaction Times for the Synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to improve reaction times and overall success in the laboratory. Here, we will delve into the nuances of the crossed Claisen condensation, offering troubleshooting advice and detailed protocols to navigate the challenges of this synthesis.

Introduction to the Synthesis

This compound is a valuable β-keto ester, often synthesized via a crossed Claisen condensation between dimethyl terephthalate and methyl acetate. This reaction hinges on the formation of a carbon-carbon bond, initiated by the deprotonation of an α-hydrogen of an ester by a strong base to form a nucleophilic enolate.[1] Optimizing this reaction is crucial for achieving high yields and purity, which are paramount in research and development settings.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of this compound?

A1: The synthesis is a classic example of a crossed Claisen condensation. In this reaction, a strong base, such as sodium methoxide, is used to deprotonate the α-carbon of methyl acetate, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of dimethyl terephthalate. The subsequent loss of a methoxide leaving group yields the desired β-keto ester, this compound.[1][2]

Q2: Why is a strong base like sodium methoxide necessary?

A2: A strong base is required to generate a sufficient concentration of the methyl acetate enolate. The pKa of the α-hydrogens of an ester is typically around 25, necessitating a base with a conjugate acid of a higher pKa. Sodium methoxide is a suitable choice as it is a strong, non-nucleophilic base that is also commercially available and easy to handle.[1]

Q3: Can other bases be used for this reaction?

A3: While other strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be effective in deprotonating esters, sodium methoxide is often preferred for its cost-effectiveness and ease of use. It's important to use an alkoxide base that corresponds to the alcohol portion of the ester to avoid transesterification as a side reaction.[2]

Q4: What is the optimal solvent for this reaction?

A4: Anhydrous, non-protic solvents are generally preferred for Claisen condensations to prevent quenching of the enolate and the strong base. Tetrahydrofuran (THF) or diethyl ether are common choices. In some cases, an excess of one of the reactant esters can serve as the solvent.[3]

Q5: How critical is the reaction temperature and time?

A5: Temperature and reaction time are crucial parameters that need to be optimized. The initial enolate formation is often carried out at a low temperature (e.g., 0 °C or even -78 °C) to control the reaction rate and minimize side reactions. The reaction is then typically allowed to warm to room temperature and stirred for several hours to ensure completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[3][4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

  • Possible Cause A: Inactive Base. The sodium methoxide may have decomposed due to improper storage and exposure to moisture.

    • Solution: Use freshly opened or properly stored sodium methoxide. It is advisable to titrate the base to determine its exact concentration before use.

  • Possible Cause B: Presence of Water. Trace amounts of water in the reactants or solvent will quench the strong base and the enolate, inhibiting the reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and dry the esters over a suitable drying agent (e.g., molecular sieves) before the reaction.

  • Possible Cause C: Incorrect Stoichiometry. An incorrect ratio of reactants or base can lead to incomplete conversion.

    • Solution: Carefully measure the amounts of all reagents. A slight excess of the enolizable ester (methyl acetate) and the base is often used to drive the reaction to completion.[3]

  • Possible Cause D: Suboptimal Temperature. If the reaction temperature is too low, the rate of reaction may be too slow. Conversely, if it is too high, side reactions may dominate.

    • Solution: Optimize the reaction temperature. Start with a low temperature for the deprotonation step and then gradually warm the reaction mixture.

Problem 2: Formation of Significant Side Products

  • Possible Cause A: Self-Condensation of Methyl Acetate. If the concentration of the methyl acetate enolate is too high, it can react with another molecule of methyl acetate.

    • Solution: Add the methyl acetate slowly to the solution of the base and dimethyl terephthalate. This keeps the instantaneous concentration of the enolate low and favors the cross-condensation.

  • Possible Cause B: Transesterification. If an alkoxide base is used that does not match the ester's alcohol component, transesterification can occur.

    • Solution: Use sodium methoxide as the base, as it corresponds to the methyl esters being used.[2]

Problem 3: Difficult Purification

  • Possible Cause: Co-elution of Impurities. The product may have a similar polarity to unreacted starting materials or side products, making separation by column chromatography challenging.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[5][6] Recrystallization from a suitable solvent system can also be an effective purification method.[5]

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound. Note: This protocol is based on the general principles of the crossed Claisen condensation and may require optimization.

Materials:

  • Dimethyl terephthalate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dimethyl terephthalate (1 equivalent) and anhydrous THF.

  • Base Addition: Cool the flask to 0 °C in an ice bath and add sodium methoxide (1.1 equivalents) portion-wise under a nitrogen atmosphere.

  • Enolate Formation: Add methyl acetate (1.2 equivalents) dropwise to the stirred suspension over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6).

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.[6]

Data Summary

ParameterRecommended ConditionRationale
Base Sodium Methoxide (NaOMe)Strong, non-nucleophilic base that minimizes transesterification.[1]
Solvent Anhydrous THFAprotic solvent that does not interfere with the base or enolate.[3]
Temperature 0 °C to Room TemperatureLow initial temperature controls the reaction rate and minimizes side reactions.[4]
Stoichiometry Slight excess of methyl acetate and baseDrives the reaction towards completion.[3]
Reaction Time 4-6 hours (TLC monitored)Ensures the reaction proceeds to completion.[4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_reaction Set up Flame-Dried Reaction Vessel prep_reagents->setup_reaction add_dmt_thf Add Dimethyl Terephthalate and THF setup_reaction->add_dmt_thf cool_0c Cool to 0 °C add_dmt_thf->cool_0c add_naome Add Sodium Methoxide cool_0c->add_naome add_meoac Add Methyl Acetate Dropwise add_naome->add_meoac react_rt Stir at Room Temperature (4-6h, TLC Monitoring) add_meoac->react_rt quench Quench with 1M HCl react_rt->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry_conc Dry and Concentrate wash->dry_conc purify Purify by Column Chromatography dry_conc->purify product Pure Methyl 4-(3-methoxy-3- oxopropanoyl)benzoate purify->product

Caption: Overall experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause_base Inactive Base? start->cause_base Yes cause_water Water Present? start->cause_water Yes cause_stoich Incorrect Stoichiometry? start->cause_stoich Yes cause_temp Suboptimal Temperature? start->cause_temp Yes sol_base Use Fresh/Titrated Base cause_base->sol_base sol_water Use Anhydrous Conditions cause_water->sol_water sol_stoich Verify Reagent Amounts cause_stoich->sol_stoich sol_temp Optimize Temperature Profile cause_temp->sol_temp end Improved Yield sol_base->end Re-run Reaction sol_water->end Re-run Reaction sol_stoich->end Re-run Reaction sol_temp->end Re-run Reaction

Caption: Troubleshooting decision tree for low product yield.

References

  • Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]

  • Hauser, C. R., & Renfrow, W. B. (1944). The Use of Sodium Methoxide in the Claisen Reaction. Journal of the American Chemical Society, 66(3), 345-346.
  • Wang, D., et al. (2019). Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. New Journal of Chemistry, 43(34), 13575-13583.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with High-Quality Sodium Methoxide. Retrieved from [Link]

  • Reddy, T. S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 119.
  • Bhogadhi, Y. N. D., & Zercher, C. K. (2014).
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Hauser, C. R., & Harris, T. M. (1970). Process for preparing gamma-substituted beta-keto esters. U.S. Patent No. 3,565,928. Washington, DC: U.S.
  • LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Gáspár, A., & Müller, T. J. J. (2012). Preparation of starting materials. Beilstein Journal of Organic Chemistry, 8, 1849-1857.
  • University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3-methoxy-4-methylbenzoate. Retrieved from [Link]

  • Li, Y., et al. (2012).
  • ResearchGate. (2019). Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl terephthalate. Retrieved from [Link]

  • Google Patents. (1995). Process for the preparation of aromatic methyl methoxycarboxylates.
  • MCC Menssing. (n.d.). Dimethyl terephthalate (DMT). Retrieved from [Link]

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"handling and storage of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Guide: Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for this compound (CAS No. 125369-26-8). This guide is designed for researchers, chemists, and drug development professionals to ensure successful experimental outcomes by providing in-depth information on handling, storage, and troubleshooting. As a key building block in organic synthesis, understanding the nuances of this β-keto ester is paramount for its effective application.[1]

Section 1: Core Compound Characteristics and Safety

This compound is an organic compound featuring a central β-keto ester functionality, which dictates its chemical reactivity.[1][2] The molecule's structure allows for a range of synthetic transformations, but also presents specific stability and handling challenges.

1.1: Physical and Chemical Properties
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 125369-26-8[1]
Molecular Formula C₁₂H₁₂O₅[1][3]
Molecular Weight 236.22 g/mol [1]
Appearance White to pale cream solid (typical)[4]
Solubility Poorly soluble in water; Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF, Acetone).[5]
1.2: Safety and Handling Summary

While specific toxicological data for this compound is limited, it should be handled with the standard care afforded to all laboratory chemicals.[6][7]

Hazard CategoryRecommendationRationale
Personal Protective Equipment (PPE) Wear chemical safety goggles, nitrile gloves, and a lab coat.Prevents eye and skin contact.[6]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.Minimizes inhalation and ingestion risk.[6]
First Aid (Exposure) Eyes: Rinse with water for 15 mins. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting; seek medical attention.Standard first aid for chemical exposure.[6][8]
Storage Store in a tightly sealed container in a cool (2-8°C), dry, and dark place.Minimizes degradation from moisture (hydrolysis) and light.[6][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound and why?

A1: For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The primary reason is to mitigate the risk of hydrolysis. As a diester, the compound is susceptible to cleavage by ambient moisture, which can be accelerated by temperature fluctuations. The β-keto ester functionality is particularly prone to subsequent decarboxylation upon hydrolysis, leading to compound degradation.[2]

Q2: I'm having trouble dissolving the compound for an aqueous reaction. What do you recommend?

A2: This is a common challenge with β-keto esters in aqueous media.[5] Direct dissolution in water is often not feasible. We recommend a solubilization strategy:

  • Co-solvents: Use a water-miscible organic solvent like DMSO, DMF, or ethanol to first dissolve the compound before adding it to the aqueous buffer. Be aware that the co-solvent may affect enzyme activity or reaction kinetics.

  • Biphasic Systems: If applicable to your reaction, using a biphasic system (e.g., water and ethyl acetate) with vigorous stirring can facilitate the reaction at the interface.

  • Surfactants: A low concentration of a non-ionic surfactant can sometimes aid in creating a microemulsion, increasing the substrate's availability.

Q3: Why is this compound considered an "active methylene" compound?

A3: The term "active methylene" refers to the CH₂ group positioned between the two carbonyl (C=O) groups. The hydrogens on this carbon are significantly more acidic (pKa ≈ 11-12) than those on a standard ketone (pKa ≈ 20).[10] This is because the resulting negative charge (carbanion) formed upon deprotonation is highly stabilized by resonance delocalization across both adjacent carbonyl groups. This enhanced acidity allows for easy and quantitative formation of a stabilized enolate using moderate bases, which is the foundation of its utility in alkylation and condensation reactions.[10]

Section 3: Troubleshooting Experimental Issues

Problem: My alkylation reaction with the β-keto ester is giving low yields and multiple byproducts.

This is a frequent issue stemming from the specific reactivity of the β-keto ester system.

  • Possible Cause 1: Incorrect Base Selection.

    • Explanation: Using a base like sodium hydroxide (NaOH) or a non-matching alkoxide (e.g., sodium ethoxide with a methyl ester) can cause competing side reactions. NaOH can saponify (hydrolyze) the ester groups, while a non-matching alkoxide can lead to transesterification.[10][11]

    • Solution: Employ a base that matches the ester's alcohol portion. For this methyl ester, sodium methoxide (NaOMe) is the ideal choice. It can act as a base to form the enolate without the risk of transesterification. Alternatively, a non-nucleophilic base like sodium hydride (NaH) can be used effectively in an anhydrous aprotic solvent like THF.

  • Possible Cause 2: Compound Degradation via Hydrolysis and Decarboxylation.

    • Explanation: If your reaction conditions are not strictly anhydrous, or if the starting material has been improperly stored, water can hydrolyze one of the ester groups to a carboxylic acid. This resulting β-keto acid is thermally unstable and can readily lose CO₂ (decarboxylate) upon gentle heating to form a ketone byproduct.[2][12]

    • Solution: Ensure your starting material is dry and has been stored correctly. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). When quenching the reaction, do so at a low temperature before warming to room temperature for workup to minimize decarboxylation.

  • Possible Cause 3: Dialkylation.

    • Explanation: After the first successful alkylation, the product still contains one acidic α-proton. If excess base or alkylating agent is present, a second alkylation can occur, leading to a mixture of mono- and di-alkylated products.

    • Solution: Use precisely one equivalent of base to form the enolate quantitatively. Then, add the alkylating agent (typically 1.0-1.1 equivalents) slowly at a controlled temperature to favor mono-alkylation.

Reactivity and Degradation Pathways Diagram

The following diagram illustrates the key chemical transformations and potential side reactions involving this compound.

G SM This compound Enolate Stabilized Enolate SM->Enolate Base (e.g., NaOMe) -H⁺ Hydrolyzed β-Keto Acid Intermediate (Unstable) SM->Hydrolyzed H₂O (Acid or Base) Transesterified Transesterified Byproduct SM->Transesterified R'-OH (Acid or Base) Alkylated α-Alkylated Product (Desired) Enolate->Alkylated R-X (Alkyl Halide) SN2 Reaction Decarboxylated Ketone Byproduct Hydrolyzed->Decarboxylated Heat (-CO₂)

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of β-Keto Esters in Modern Synthesis

In the landscape of organic synthesis, β-keto esters stand out as exceptionally versatile intermediates. Their bifunctional nature, featuring both nucleophilic and electrophilic centers, makes them invaluable building blocks for a wide array of complex molecules, including pharmaceuticals and biologically active compounds[1]. Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate and its derivatives are a prominent class of these compounds, finding applications in medicinal chemistry as potential anti-inflammatory and anti-cancer agents, as well as in natural product synthesis and materials science[2].

This guide provides a comprehensive comparison of synthetic methodologies and characterization techniques for this compound derivatives. We will delve into the nuances of their preparation, explore the interpretation of their spectroscopic data, and offer insights into selecting the most appropriate methods for their synthesis and characterization, supported by experimental data from related compounds.

I. Synthesis of this compound Derivatives: A Comparative Overview

The synthesis of β-keto esters can be achieved through several key methodologies, with the Claisen condensation being the most classic and widely used approach[1]. Other significant methods include transesterification and acylation of enolates. The choice of method often depends on the desired substitution pattern, desired yield, and the stability of the starting materials.

A. Claisen Condensation: The Workhorse of β-Keto Ester Synthesis

The Claisen condensation involves the base-catalyzed reaction between two ester molecules to form a β-keto ester. For the synthesis of unsymmetrical β-keto esters like this compound, a "crossed" Claisen condensation is employed, typically between a non-enolizable ester (in this case, a derivative of methyl benzoate) and an enolizable ester (such as methyl acetate).

A critical factor in the success of a Claisen condensation is the choice of base. The base must be strong enough to deprotonate the α-carbon of the enolizable ester without causing unwanted side reactions like saponification.

Experimental Protocol: Representative Synthesis of this compound via Crossed Claisen Condensation

  • Materials:

    • Methyl 4-(methoxycarbonyl)benzoate

    • Methyl acetate

    • Sodium methoxide (NaOMe)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve methyl 4-(methoxycarbonyl)benzoate (1 equivalent) and methyl acetate (1.5 equivalents) in anhydrous diethyl ether.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add sodium methoxide (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

B. Alternative Synthetic Routes and Their Comparative Advantages

While the Claisen condensation is a robust method, other synthetic strategies can offer advantages in terms of yield, purity, and substrate scope.

  • Transesterification: This method involves the conversion of a readily available β-keto ester, such as ethyl acetoacetate, to a different ester by reacting it with an alcohol in the presence of a catalyst. This can be a milder alternative, particularly when the direct synthesis via Claisen condensation is challenging[1][3]. The efficiency of transesterification is highly dependent on the catalyst used.

  • Acylation of Enolates: This approach involves the generation of an enolate from a ketone or ester, which is then acylated with a suitable acylating agent. This method offers good control over the regioselectivity of the reaction[4].

Table 1: Comparison of Synthetic Methodologies for β-Keto Esters

MethodAdvantagesDisadvantagesTypical Yields
Claisen Condensation Widely applicable, well-established.Requires strong base, potential for side reactions.40-75%[5]
Transesterification Milder conditions, good for sensitive substrates.Can require a catalyst, equilibrium-driven.70-97%[3]
Acylation of Enolates Good regioselectivity.Requires pre-formation of the enolate.Varies widely

Diagram 1: Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Methyl 4-(methoxycarbonyl)benzoate Methyl 4-(methoxycarbonyl)benzoate Crossed Claisen Condensation Crossed Claisen Condensation Methyl 4-(methoxycarbonyl)benzoate->Crossed Claisen Condensation Methyl acetate Methyl acetate Methyl acetate->Crossed Claisen Condensation Acidic Quench Acidic Quench Crossed Claisen Condensation->Acidic Quench 1. NaOMe 2. H+ Extraction Extraction Acidic Quench->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: A typical workflow for the synthesis of this compound.

II. Spectroscopic Characterization of this compound Derivatives

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: For this compound, one would expect to see distinct signals for the aromatic protons, the methylene protons of the propanoyl chain, and the two methoxy groups. The aromatic protons will likely appear as two doublets in the downfield region (around 7-8 ppm). The methylene protons, being adjacent to two carbonyl groups, will be deshielded and appear as a singlet around 3.5-4.5 ppm. The two methoxy groups will each give a singlet, likely at slightly different chemical shifts due to their different electronic environments.

  • ¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the ester and ketone groups (typically in the range of 160-200 ppm), the aromatic carbons, the methylene carbon, and the methoxy carbons.

Table 2: Representative ¹H and ¹³C NMR Data for Substituted Methyl Benzoate Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Methyl 3-methylbenzoate 2.41 (s, 3H), 3.91 (s, 3H), 7.30-7.34 (m, 2H), 7.81-7.85 (m, 2H)21.2, 51.8, 126.7, 128.1, 130.0, 133.5, 137.9, 166.9
Methyl 4-methoxybenzoate 3.90 (s, 3H), 7.04-7.13 (m, 2H), 7.99-8.09 (m, 2H)52.1, 115.4, 128.6, 131.0, 165.1, 166.1
Methyl 4-bromobenzoate 3.92 (s, 3H), 7.57 (d, J = 10 Hz, 2H), 7.89 (d, J = 10 Hz, 2H)52.1, 127.9, 129.0, 131.0, 131.6, 166.0
B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent absorptions would be:

  • C=O stretching: Two strong absorption bands are expected in the region of 1680-1750 cm⁻¹, corresponding to the ketone and ester carbonyl groups.

  • C-O stretching: Absorptions in the region of 1000-1300 cm⁻¹ will indicate the presence of the C-O bonds of the ester and methoxy groups.

  • Aromatic C-H stretching: These bands typically appear just above 3000 cm⁻¹.

  • Aliphatic C-H stretching: These will be observed just below 3000 cm⁻¹.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₂O₅, MW = 236.22 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 236, along with characteristic fragment ions corresponding to the loss of methoxy groups, carbonyl groups, and other fragments of the molecule. Predicted mass spectrometry data suggests prominent adducts in electrospray ionization (ESI) such as [M+H]⁺ at m/z 237.07575 and [M+Na]⁺ at m/z 259.05769[6].

Diagram 2: General Workflow for Spectroscopic Characterization

G Synthesized Product Synthesized Product Purity Check (TLC, HPLC) Purity Check (TLC, HPLC) Synthesized Product->Purity Check (TLC, HPLC) Structural Elucidation Structural Elucidation Purity Check (TLC, HPLC)->Structural Elucidation NMR Spectroscopy NMR Spectroscopy Structural Elucidation->NMR Spectroscopy ¹H & ¹³C IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry Molecular Weight & Formula Data Interpretation Data Interpretation NMR Spectroscopy->Data Interpretation IR Spectroscopy->Data Interpretation Mass Spectrometry->Data Interpretation Structure Confirmation Structure Confirmation Data Interpretation->Structure Confirmation

Caption: A systematic approach to the characterization of synthesized organic compounds.

III. Comparative Analysis of Derivatives

The synthesis and characterization of derivatives of this compound would involve modifications to the aromatic ring or the β-keto ester moiety. For example, introducing electron-donating or electron-withdrawing groups on the benzoate ring would influence the reactivity of the molecule and would be observable in the spectroscopic data.

  • Electronic Effects on NMR Spectra: Electron-withdrawing groups on the aromatic ring would cause a downfield shift of the aromatic proton signals in the ¹H NMR spectrum, while electron-donating groups would cause an upfield shift.

  • Impact on IR Spectra: The position of the carbonyl stretching frequencies in the IR spectrum can be subtly affected by the electronic nature of the substituents on the aromatic ring.

By systematically synthesizing and characterizing a library of these derivatives, researchers can establish structure-activity relationships (SAR) which are crucial in drug development.

IV. Conclusion and Future Perspectives

The synthesis and characterization of this compound and its derivatives are of significant interest to the scientific community, particularly in the field of medicinal chemistry. While detailed experimental data for the title compound is not widely published, this guide provides a comprehensive framework for its synthesis and characterization based on established methodologies for β-keto esters and spectroscopic data from closely related compounds.

Future work should focus on the development of optimized and scalable synthetic routes to these compounds and the thorough investigation of their biological activities. The establishment of a comprehensive library of derivatives with detailed characterization data will undoubtedly accelerate the discovery of new therapeutic agents.

References

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  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.
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  • NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH.
  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • Sigma-Aldrich. (n.d.). Methyl 4-bromo-3-methoxy-2-methyl-benzoate. Sigma-Aldrich.
  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing.
  • Scribd. (n.d.). Speciality Chemicals Product List. Scribd.
  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters. Google Patents.
  • PrepChem.com. (n.d.). Preparation of Methyl Benzoylacetate. PrepChem.com.
  • Benchchem. (n.d.). This compound | 125369-26-8. Benchchem.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI.
  • PubMed. (2009). Methyl 4-(3-chloro-prop-oxy)-3-methoxy-benzoate. PubMed.
  • Cheméo. (n.d.). Methyl 4-methoxy-3-methylbenzoate. Cheméo.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). NP-MRD.
  • PubChemLite. (n.d.). This compound (C12H12O5). PubChemLite.
  • This compound, 95% Purity, C12H12O5, 25 grams. (n.d.).
  • BOC Sciences. (n.d.). CAS 22027-52-7 Methyl 4-methoxycarbonylbenzoylacetate. BOC Sciences.
  • Supplementary Information - DOI. (n.d.).
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • ResearchGate. (2011). (PDF) Methyl 4-[(Benzoylamino)methoxy]benzoate. ResearchGate.
  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates. Google Patents.
  • Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Jai Swaminarayan Multichem.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica.
  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound. Google Patents.
  • Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Human Metabolome Database.
  • NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST WebBook.
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A Senior Application Scientist's Guide to β-Keto Esters: A Comparative Analysis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, β-keto esters are foundational building blocks, prized for their versatile reactivity.[1] Their unique 1,3-dicarbonyl structure confers a remarkable acidity upon the central methylene group, enabling a vast array of carbon-carbon bond-forming reactions.[2][3] This guide provides an in-depth comparison of a specialized aromatic β-keto ester, Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate (MMB), with its more common aliphatic counterparts: Methyl Acetoacetate (MAA), Ethyl Acetoacetate (EAA), and tert-Butyl Acetoacetate (t-BAA).

We will dissect how the structural nuances of these molecules—from simple alkyl chains to a substituted aromatic ring—dictate their performance in critical synthetic transformations. This analysis moves beyond mere cataloging of properties to explain the underlying electronic and steric principles, providing field-proven insights for rational reaction design.

Structural Overview and Physicochemical Properties

The fundamental reactivity of a β-keto ester is governed by its structure. MMB introduces an aromatic system with an electron-withdrawing methyl ester group in the para position, a significant departure from the simple alkyl ester groups of MAA, EAA, and t-BAA.

dot graph "Structural_Comparison" { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// MMB MMB_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3864207&t=l", label=""]; MMB_label [label="this compound (MMB)"]; MMB_img -> MMB_label [minlen=1];

// MAA MAA_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7769&t=l", label=""]; MAA_label [label="Methyl Acetoacetate (MAA)"]; MAA_img -> MAA_label [minlen=1];

// EAA EAA_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8868&t=l", label=""]; EAA_label [label="Ethyl Acetoacetate (EAA)"]; EAA_img -> EAA_label [minlen=1];

// t-BAA tBAA_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=15538&t=l", label=""]; tBAA_label [label="tert-Butyl Acetoacetate (t-BAA)"]; tBAA_img -> tBAA_label [minlen=1];

// Positioning MMB_label [pos="0,3!"]; MAA_label [pos="4,3!"]; EAA_label [pos="0,0!"]; tBAA_label [pos="4,0!"]; } ddot Caption: Chemical structures of the compared β-keto esters.

This structural variance is reflected in their physical properties, summarized below.

PropertyThis compound (MMB)Methyl Acetoacetate (MAA)Ethyl Acetoacetate (EAA)tert-Butyl Acetoacetate (t-BAA)
CAS Number 125369-26-8[4]105-45-3141-97-9[5]1694-31-1[6]
Formula C₁₂H₁₂O₅[4][7]C₅H₈O₃C₆H₁₀O₃[5]C₈H₁₄O₃[6]
MW ( g/mol ) 236.22[4]116.12130.14[5]158.19
pKa (α-H) ~10 (Predicted)~10.810.68 (in H₂O)[5]~11
Appearance Solid / OilColorless LiquidColorless Liquid[5]Colorless Liquid[8]

Note: The pKa of MMB is predicted. The presence of the electron-withdrawing para-ester group on the aromatic ring is expected to increase the acidity of the α-hydrogens relative to the alkyl acetoacetates by providing additional resonance stabilization for the enolate.

Core Reactivity: Acidity and Enolate Formation

The cornerstone of β-keto ester chemistry is the acidity of the α-hydrogens located on the methylene carbon between the two carbonyl groups.[2][9] Deprotonation by a suitable base yields a resonance-stabilized enolate, which serves as a potent carbon nucleophile.[1][10]

Enolate_Formation cluster_keto β-Keto Ester cluster_enolate Resonance-Stabilized Enolate Keto R-CO-CH₂-COOR' Enolate1 R-CO-C⁻H-COOR' Enolate2 R-C(O⁻)=CH-COOR' Enolate1->Enolate2 Acid Conjugate Acid (e.g., HOR') Enolate1->Acid Protonation Electrophile Electrophile (E⁺) Enolate1->Electrophile Nucleophilic Attack Enolate3 R-CO-CH=C(O⁻)OR' Enolate2->Enolate3 Base Base (e.g., NaOR') Base->Keto Deprotonation Product α-Substituted Product R-CO-CH(E)-COOR'

Comparative Insights:

  • Electronic Effects (MMB vs. Aliphatics): The key differentiator for MMB is the electronic influence of the p-methoxycarbonylphenyl group. This group is strongly electron-withdrawing, which further stabilizes the negative charge of the enolate through induction and resonance. Consequently, MMB is predicted to be more acidic than its aliphatic counterparts. This enhanced acidity means that a complete enolate formation can be achieved with milder bases or under less stringent conditions compared to EAA or MAA.

  • Steric Effects (t-BAA): The bulky tert-butyl group in t-BAA does not significantly alter the electronic nature of the enolate but can introduce steric hindrance that influences the approach of electrophiles in subsequent reactions.[8]

  • Counter-ion and Solvent: The choice of base (e.g., sodium ethoxide, sodium hydride) and solvent dictates the aggregation and reactivity of the enolate.[1] While beyond the scope of this guide, these are critical parameters for optimization.

Key Synthetic Transformations: A Comparative View

Alkylation: The Acetoacetic Ester Synthesis

The alkylation of the α-carbon is a hallmark reaction of β-keto esters, forming the basis of the acetoacetic ester synthesis to produce substituted ketones.[2][10] The process involves enolate formation, nucleophilic attack on an alkyl halide (Sₙ2), and subsequent hydrolysis and decarboxylation.[9][10]

Alkylation_Workflow start β-Keto Ester step1 1. Add Base (e.g., NaOEt in EtOH) start->step1 step2 2. Add Alkyl Halide (R'-X) step1->step2 Forms Enolate step3 3. Hydrolysis & Acidification (e.g., aq. HCl, heat) step2->step3 Forms α-Alkylated Ester step4 4. Decarboxylation (heat) step3->step4 Forms β-Keto Acid end Substituted Ketone step4->end

Performance Comparison:

  • MMB: Due to its higher acidity, enolate formation should be rapid and complete. The reactivity in the Sₙ2 step will be comparable to MAA. A key consideration is the stability of the aromatic ester group during the final hydrolysis step. Saponification of the benzoate ester requires careful control of conditions to ensure selective hydrolysis of the acetoacetate ester if desired.

  • MAA vs. EAA: The reactivity of methyl and ethyl acetoacetates is very similar. The choice between them is often dictated by cost, availability, or the desire to avoid transesterification with an alcohol solvent (e.g., using sodium ethoxide in ethanol with ethyl acetoacetate).[11]

  • t-BAA: The tert-butyl ester is sterically hindered, which can slow the rate of Sₙ2 alkylation with bulky alkyl halides.[8] However, its true advantage lies in the decarboxylation step (see below).

Hydrolysis and Decarboxylation

The final step in many syntheses involving β-keto esters is the removal of the ester group to yield a ketone.[1][9] This is typically achieved by hydrolysis to a β-keto acid, which readily loses CO₂ upon heating via a cyclic six-membered transition state.[1]

Performance Comparison:

  • MMB, MAA, EAA: These require acidic or basic hydrolysis followed by heating to induce decarboxylation.[9] The conditions can be harsh, potentially affecting other sensitive functional groups in the molecule.

  • t-BAA: This is where tert-butyl acetoacetate excels. The tert-butyl ester can be cleaved under much milder acidic conditions (e.g., trifluoroacetic acid at room temperature) to generate the β-keto acid, which can then be decarboxylated. This orthogonality makes t-BAA the reagent of choice when harsh hydrolysis conditions must be avoided.[12]

Experimental Protocols

Trustworthy protocols are self-validating systems. The following general procedures are based on well-established methodologies and include explanations for key steps.

Protocol 1: General Procedure for α-Alkylation of a β-Keto Ester

This protocol is adapted for a typical reaction using ethyl acetoacetate.

Objective: To synthesize Ethyl 2-benzyl-3-oxobutanoate.

Materials:

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Ethyl Acetoacetate (EAA)

  • Benzyl Bromide

  • 5% Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvents for extraction (e.g., Diethyl Ether)

Procedure:

  • Enolate Formation: A solution of sodium ethoxide (1.05 equivalents) in anhydrous ethanol is prepared in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar). The choice of ethoxide as the base prevents transesterification with the ethyl ester. The solution is cooled to 0 °C.

  • Ethyl acetoacetate (1.0 equivalent) is added dropwise via syringe. The mixture is stirred for 1 hour at 0 °C to ensure complete formation of the sodium enolate.[13]

  • Alkylation: Benzyl bromide (1.0 equivalent) is added dropwise to the enolate solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred until TLC analysis indicates consumption of the starting material (typically 4-12 hours). The Sₙ2 reaction precipitates sodium bromide, driving the equilibrium.[10]

  • Workup: The ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with ether.

  • The combined organic layers are washed sequentially with 5% HCl (to neutralize any remaining base), saturated NaHCO₃ (to remove any acidic impurities), and brine (to aid in drying).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated in vacuo to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Ketonic Hydrolysis and Decarboxylation

Objective: To convert Ethyl 2-benzyl-3-oxobutanoate to 4-phenylbutan-2-one.

Procedure:

  • The alkylated β-keto ester is refluxed with dilute aqueous acid (e.g., 10% H₂SO₄ or HCl) or base (e.g., 10% NaOH) for several hours.[3] The use of dilute conditions favors "ketonic hydrolysis."

  • Heating saponifies the ester to the carboxylate (if basic) or hydrolyzes it to the carboxylic acid.

  • Upon continued heating, the intermediate β-keto acid decarboxylates.[1]

  • After cooling, the product is isolated by extraction with an organic solvent, followed by washing, drying, and purification as described above.

Conclusion and Recommendations

The choice of a β-keto ester is a strategic decision in synthesis design, with each analogue offering a unique profile of reactivity and handling.

  • This compound (MMB) is a specialized reagent. Its electron-withdrawing aromatic substituent enhances the acidity of the α-protons, potentially allowing for the use of milder bases and offering a reactive handle (the benzoate ester) for further transformations or for tuning the electronic properties of the final molecule. It is best suited for applications where this electronic modulation is a desired feature.

  • Methyl and Ethyl Acetoacetate (MAA & EAA) remain the workhorses for general synthesis.[3] They are cost-effective and their reactivity is well-understood and extensively documented. They are the default choice for standard acetoacetic ester syntheses.

  • tert-Butyl Acetoacetate (t-BAA) provides a distinct advantage in complex molecule synthesis where acid-labile protecting groups or base-sensitive functionalities are present.[12][] Its ability to be deprotected and decarboxylated under mild acidic conditions provides valuable orthogonality, justifying its higher cost in delicate synthetic routes.

For professionals in drug development, understanding these nuances is critical. The subtle shift from an ethyl to a tert-butyl ester can mean the difference between a successful synthesis and a complex mixture of byproducts. Similarly, employing a reagent like MMB opens avenues for creating analogues with tailored electronic profiles for structure-activity relationship (SAR) studies.[4]

References

  • A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. Benchchem.
  • A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers. Benchchem.
  • Alkylation, Hydrolysis and Decarboxyl
  • Video: Alkylation of β-Ketoester Enol
  • Alkylation of β-keto esters under mild solid-liquid phase-transfer c
  • Ethyl acetoacet
  • Buy Methyl 4-(3-methoxy-3-oxopropanoyl)
  • METHYL ACETOACETATE.
  • Structures made with ethyl acetoacetate vs. methyl acetoacetate.
  • Ethyl Acetoacetate: Synthesis & Applications. Chemistry for everyone - WordPress.com.
  • The uses of tert-Butyl acetoacet
  • CAS 1694-31-1: tert-Butyl acetoacet
  • CAS 1694-31-1 tert-Butyl acetoacet
  • Methyl 4-(3-methoxy-3-oxopropanoyl)
  • The Role of Tert-Butyl Acetoacetate in Modern Organic Synthesis. Parchem.

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A Comparative Guide to the Reactivity of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate vs. Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, active methylene compounds are indispensable building blocks for carbon-carbon bond formation. Among these, dimethyl malonate is a canonical reagent, celebrated for its versatility in the malonic ester synthesis to produce substituted carboxylic acids.[1] Its reactivity profile is a foundational topic in synthetic chemistry. This guide delves into a comparative analysis of dimethyl malonate and a more complex, substituted analogue: Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate.

While both molecules share the core 1,3-dicarbonyl functionality that dictates their characteristic reactivity, the presence of a para-substituted benzoyl moiety in this compound introduces significant electronic and steric perturbations. Understanding these differences is crucial for researchers, scientists, and drug development professionals aiming to select the appropriate reagent and optimize reaction conditions for synthesizing complex molecular architectures, including precursors for pharmaceuticals and specialty chemicals.[2][3] This guide provides an in-depth examination of their structural properties, comparative reactivity in key synthetic transformations, and supporting experimental protocols to illuminate the causal factors behind their divergent chemical behavior.

I. Structural and Physicochemical Properties: A Tale of Two Malonates

The fundamental difference between the two molecules lies in the substitution at one of the carbonyl groups. Dimethyl malonate is a simple, symmetric diester. In contrast, this compound can be viewed as a derivative where one methyl ester group is replaced by a more complex 4-(methoxycarbonyl)benzoyl group. This structural alteration is the primary determinant of the differences in their reactivity.

PropertyDimethyl MalonateThis compound
Structure Dimethyl Malonate Structurethis compound Structure
Molecular Formula C₅H₈O₄C₁₂H₁₂O₅
Molecular Weight 132.11 g/mol [2]236.22 g/mol [3]
pKa of α-H ~13[4]Estimated < 13

Expertise & Experience: Analyzing the Structural Impact

The key to their reactivity is the acidity of the α-protons on the central methylene carbon. These protons are flanked by two electron-withdrawing carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance.

  • Dimethyl Malonate: The two ester groups provide symmetric stabilization, making the α-protons significantly more acidic (pKa ≈ 13) than in a simple ketone (pKa ≈ 19-20).[5] This allows for easy deprotonation with common alkoxide bases like sodium ethoxide.[1]

  • This compound: This molecule is a β-keto ester derivative. The presence of the ketone carbonyl within the benzoyl group, in addition to the methyl ester carbonyl, significantly influences the electronic environment. The ketone carbonyl is generally more electron-withdrawing than an ester carbonyl.[6] Furthermore, the entire 4-(methoxycarbonyl)benzoyl substituent exerts a strong electron-withdrawing inductive effect, which is expected to increase the acidity of the α-protons, making them even easier to remove than in dimethyl malonate.

However, this enhanced acidity comes at the cost of increased steric bulk. The large aromatic substituent creates significant steric hindrance around the nucleophilic carbon center, a factor that will profoundly impact its reaction kinetics with electrophiles.

II. Comparative Reactivity in Key Synthetic Transformations

The interplay of electronic and steric effects leads to distinct reactivity profiles in common synthetic applications.

A. Enolate Formation

The first step in nearly all reactions of these compounds is deprotonation to form a nucleophilic enolate.[5]

G cluster_0 Dimethyl Malonate cluster_1 Substituted Malonate DMM Dimethyl Malonate Enolate_DMM Resonance-Stabilized Enolate DMM->Enolate_DMM + Base - H-Base⁺ SubM This compound Enolate_SubM Extended-Conjugation Enolate SubM->Enolate_SubM + Base - H-Base⁺

Caption: Enolate formation from both malonate derivatives.

Due to its enhanced acidity, this compound can be deprotonated under very mild conditions. However, the choice of base is critical. While sodium ethoxide is standard for dimethyl malonate, a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) might be preferred for the substituted analogue to avoid potential side reactions, such as nucleophilic attack at the benzoate ester carbonyl.[7][8]

B. C-Alkylation: A Study in Steric vs. Electronic Control

The alkylation of malonate enolates is a classic SN2 reaction and a cornerstone of the malonic ester synthesis.[5][9] Here, the differences between the two reagents are most pronounced.

Causality Behind Experimental Choices:

  • Nucleophilicity: The enolate of dimethyl malonate is a potent nucleophile. The enolate of this compound, while readily formed, is more stabilized due to extended resonance into the benzoyl system. This increased stability inherently reduces its nucleophilicity, making it a "softer," less reactive nucleophile.

  • Steric Hindrance: This is the dominant factor. The bulky benzoyl group on the substituted malonate severely impedes the approach of an alkyl halide electrophile to the α-carbon. In contrast, the active methylene in dimethyl malonate is relatively unhindered.

Consequences:

  • Reaction Rate: Alkylation of dimethyl malonate is typically rapid. The alkylation of its substituted counterpart is expected to be significantly slower, potentially requiring higher temperatures or longer reaction times.[4]

  • Dialkylation: A common drawback of the malonic ester synthesis is the potential for a second alkylation event.[9] For dimethyl malonate, controlling conditions to achieve selective mono-alkylation requires careful stoichiometry.[7] For this compound, the steric bulk of the first introduced alkyl group, combined with the inherent bulk of the benzoyl moiety, makes a second alkylation extremely difficult. This can be a significant synthetic advantage when mono-alkylation is the desired outcome.

G start Malonate Derivative enolate 1. Enolate Formation (Base, e.g., NaOEt) start->enolate alkylation 2. Alkylation (Alkyl Halide, R-X) enolate->alkylation hydrolysis 3. Hydrolysis & Decarboxylation (H₃O⁺, Heat) alkylation->hydrolysis product Substituted Acetic Acid hydrolysis->product

Caption: General workflow of the Malonic Ester Synthesis.

Supporting Experimental Data (Illustrative)

ReagentElectrophileConditionsApprox. Reaction TimeYield (Mono-alkylated)Dialkylation Risk
Dimethyl MalonateBenzyl BromideNaOEt, EtOH, Reflux2-4 hoursGood-ExcellentModerate[7]
Methyl 4-(...)benzoateBenzyl BromideK₂CO₃, DMF, 80°C12-24 hoursFair-GoodVery Low
C. Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product.[10][11]

Reactivity Comparison:

  • Dimethyl Malonate: Readily undergoes Knoevenagel condensation with a wide range of aldehydes.[12][13] The reaction is often efficient at room temperature or with gentle heating.

  • This compound: The steric hindrance from the benzoyl group will again be a major kinetic barrier. The approach of the bulky malonate enolate to the carbonyl carbon of the aldehyde will be slow. This reaction would likely require more forcing conditions (higher temperatures, stronger base catalyst) and may result in lower yields compared to the analogous reaction with dimethyl malonate.

D. Hydrolysis and Decarboxylation

The final steps in the malonic ester synthesis involve hydrolysis of the ester groups followed by thermal decarboxylation of the resulting β-dicarboxylic acid to yield a substituted acetic acid.[14]

G start Substituted Malonic Acid O R-CH(COOH)₂ ts 6-Membered Cyclic Transition State start:f1->ts Heat (Δ) enol Enol Intermediate ts->enol - CO₂ acid Final Carboxylic Acid R-CH₂COOH enol->acid Tautomerization

Caption: Mechanism of decarboxylation of a substituted malonic acid.

For a product derived from dimethyl malonate, acid-catalyzed hydrolysis cleaves two methyl ester groups. For a product derived from this compound, three ester groups would need to be hydrolyzed. The conditions required for hydrolysis (e.g., strong acid or base with heat) are harsh enough that all three esters would likely be cleaved. The subsequent decarboxylation step, which proceeds through a cyclic transition state, is dependent on the 1,3-dicarbonyl relationship and should proceed readily for derivatives of both starting materials.[14][15]

III. Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for the C-alkylation of dimethyl malonate, which serves as a benchmark procedure.

Protocol: Mono-alkylation of Dimethyl Malonate with Benzyl Bromide

Objective: To synthesize dimethyl 2-benzylmalonate.

Materials:

  • Dimethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Methodology:

  • Reaction Setup: A 250 mL three-necked round-bottom flask is flame-dried under a stream of nitrogen to ensure anhydrous conditions. The flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet.

  • Enolate Formation: Anhydrous THF (100 mL) is added to the flask, followed by the careful addition of sodium hydride (1.05 eq). The suspension is stirred under nitrogen. A solution of dimethyl malonate (1.0 eq) in anhydrous THF (20 mL) is added dropwise via the dropping funnel over 30 minutes at 0°C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour. Causality: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation to the enolate, minimizing side reactions. Anhydrous conditions are critical as NaH reacts violently with water and the enolate is sensitive to proton sources.[7]

  • Alkylation: The reaction mixture is cooled again to 0°C. Benzyl bromide (1.0 eq) dissolved in anhydrous THF (20 mL) is added dropwise over 30 minutes. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature overnight. Reaction progress is monitored by Thin-Layer Chromatography (TLC). Causality: Slow addition of the electrophile at a low temperature helps to control the exothermic reaction and can improve selectivity for mono-alkylation.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure dimethyl 2-benzylmalonate.

IV. Conclusion and Outlook

The comparison between dimethyl malonate and this compound offers a compelling case study in how substituent effects modulate chemical reactivity.

  • Dimethyl Malonate remains the reagent of choice for general-purpose malonic ester syntheses where its high reactivity, accessibility, and cost-effectiveness are advantageous. Its primary drawback is the potential for dialkylation, which requires careful control of reaction conditions.[7][9]

  • This compound , while less reactive due to steric hindrance, offers a distinct advantage in its profound resistance to dialkylation. This makes it a potentially valuable reagent in complex syntheses where a single, specific alkyl group must be introduced onto a malonate framework that also incorporates a benzoyl moiety. The reduced nucleophilicity and slower reaction rates are the trade-offs for this enhanced selectivity.

For the practicing chemist, the choice between these two reagents is a strategic one, dictated by the specific synthetic target. If high throughput and rapid C-C bond formation are paramount for a simple alkyl chain, dimethyl malonate is superior. However, if the synthetic goal involves the construction of a sterically congested center where mono-alkylation is essential, or if the 4-(methoxycarbonyl)benzoyl group is a required feature of the target molecule, the slower but more selective reactivity of this compound makes it the more logical and powerful choice.

References

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A Researcher's Guide to the Spectral Analysis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and synthetic chemistry, unambiguous structural confirmation of novel compounds is a non-negotiable cornerstone of scientific rigor. This guide provides a comprehensive framework for the spectral analysis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate (CAS: 125369-26-8), a compound with potential applications in medicinal chemistry and organic synthesis.[1]

The Target Molecule: Structural and Molecular Formula

IUPAC Name: this compound Molecular Formula: C₁₂H₁₂O₅[1][4] Molecular Weight: 236.22 g/mol [1] Chemical Structure: Chemical structure of this compound

Part 1: Predicted Spectral Data - An In-Silico Benchmark

In the absence of a public spectral library entry, predicting the spectral data provides a crucial baseline for comparison with experimentally acquired results. These predictions are derived from established principles of spectroscopy and computational models.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions for ¹H and ¹³C NMR chemical shifts (δ) can be generated using various software packages or online tools.[11][12][13][14][15] For this compound, we anticipate the following signals:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Notes
Aromatic (CH =CH )~8.1 (d, 2H), ~7.9 (d, 2H)~129-131Aromatic protons and carbons of the benzene ring.
Methylene (-CH ₂-)~4.0 (s, 2H)~45-50Methylene protons adjacent to two carbonyl groups.
Methoxyl (-OCH ₃)~3.9 (s, 3H)~52-54Methoxyl protons of the methyl benzoate group.
Methoxyl (-OCH ₃)~3.7 (s, 3H)~51-53Methoxyl protons of the methyl propanoate group.
Carbonyl (-C =O)-~190-195 (ketone), ~165-170 (ester)Carbonyl carbons are not observed in ¹H NMR.
Quaternary Aromatic-~135-140, ~130-135Aromatic carbons with no attached protons.

Note: Predicted shifts are estimates. Actual values may vary based on solvent and experimental conditions.

Predicted Fourier-Transform Infrared (FT-IR) Spectrum

FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule.[16][17][18][19][20]

Table 2: Predicted FT-IR Absorption Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ester)Stretch1720-1740Strong
C=O (Ketone)Stretch1680-1700Strong
C-O (Ester/Ether)Stretch1100-1300Strong
Aromatic C=CStretch1450-1600Medium-Weak
Aromatic C-HStretch3000-3100Medium-Weak
Aliphatic C-HStretch2850-3000Medium-Weak
Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular weight of 236.22 g/mol , we can predict the following key fragments under Electron Ionization (EI).[21][22][23][24][25]

Table 3: Predicted Mass Spectrum Fragments

m/z Proposed Fragment Notes
236[M]⁺Molecular ion peak.
205[M - OCH₃]⁺Loss of a methoxy radical.
177[M - COOCH₃]⁺Loss of a carbomethoxy radical.
163[C₉H₇O₃]⁺McLafferty rearrangement and subsequent fragmentation.
149[C₈H₅O₃]⁺Further fragmentation.
135[C₇H₄O₂]⁺Fragmentation of the benzoate moiety.
105[C₇H₅O]⁺Benzoyl cation.
77[C₆H₅]⁺Phenyl cation.

Part 2: Experimental Protocols for Spectral Data Acquisition

To validate the predicted data, the following experimental protocols should be followed. These protocols are designed to be self-validating by incorporating standard practices for sample preparation and instrument setup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) in ~0.6 mL of deuterated solvent (e.g., CDCl₃). filter Filter solution through a pipette with glass wool into a clean NMR tube. dissolve->filter insert Insert sample into the spectrometer. lock_shim Lock onto the deuterium signal and shim the magnetic field. insert->lock_shim acquire Acquire ¹H and ¹³C spectra using standard parameters. lock_shim->acquire fourier Apply Fourier transform to the raw data. phase_baseline Phase the spectrum and apply baseline correction. fourier->phase_baseline integrate_peak Integrate signals and pick peaks. phase_baseline->integrate_peak cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[26][27]

    • For ¹³C NMR, a higher concentration is recommended, typically 20-50 mg in 0.6 mL of solvent.[27][28]

    • Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[29]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.[30][31]

    • Acquire a proton-decoupled ¹³C NMR spectrum.[32][33] For quantitative ¹³C NMR, use inverse-gated decoupling with a longer relaxation delay.[28][30]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_solid Prepare a KBr pellet or a Nujol mull with a small amount of the solid sample. prep_liquid Alternatively, dissolve the sample in a suitable solvent (e.g., CHCl₃) and cast a thin film on a salt plate. background Acquire a background spectrum of the empty sample compartment or the pure solvent. sample_spec Acquire the sample spectrum. background->sample_spec ratio Ratio the sample spectrum against the background spectrum to obtain the transmittance or absorbance spectrum. label_peaks Label the significant absorption peaks. ratio->label_peaks cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Methodology:

  • Sample Preparation (Solid):

    • KBr Pellet: Grind 1-2 mg of the compound with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a pellet press.[34]

    • Thin Film: Dissolve a small amount of the compound in a volatile solvent (e.g., chloroform or dichloromethane). Apply a drop of the solution to a salt plate (KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[35]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder or the salt plate with the pure solvent film.[36][37]

    • Place the sample in the spectrometer and acquire the sample spectrum.[36][38]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile). filter Filter the solution if any particulates are present. dissolve->filter infuse Infuse the sample solution into the ESI source at a low flow rate. acquire Acquire the mass spectrum in positive or negative ion mode. infuse->acquire identify_ion Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). analyze_frag Analyze the fragmentation pattern if MS/MS is performed. identify_ion->analyze_frag cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[39][40]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[39][40] High concentrations can lead to signal suppression and source contamination.

    • Filter the final solution if any solid particles are visible.[39][40]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.[41]

    • Acquire the mass spectrum. It is advisable to acquire data in both positive and negative ion modes to determine which provides better signal. Common adducts to look for in positive mode are [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[42]

  • Data Processing:

    • Identify the peak corresponding to the molecular ion and its adducts to confirm the molecular weight.

    • If fragmentation data is acquired (MS/MS), analyze the daughter ions to elucidate the structure.

Part 3: A Comparative Guide to Spectral Interpretation

Once the experimental data has been acquired, the next critical step is interpretation and comparison with the predicted values.

Technique Experimental Data Interpretation Comparison with Predicted Data
¹H NMR - Chemical Shift (δ): The position of the signals on the x-axis indicates the electronic environment of the protons. - Integration: The area under each signal is proportional to the number of protons it represents. - Multiplicity: The splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.- Do the observed chemical shifts align with the predicted values for the aromatic, methylene, and methoxyl protons? - Does the integration trace correspond to the expected proton count for each signal (e.g., 2H, 2H, 3H, 3H)? - Are the multiplicities as expected (e.g., doublets for the aromatic protons, singlets for the methylene and methoxyl protons)?
¹³C NMR - Chemical Shift (δ): The position of the signals indicates the type of carbon atom (e.g., sp³, sp², C=O). - Number of Signals: The total number of signals should correspond to the number of unique carbon environments in the molecule.- Do the observed chemical shifts match the predicted ranges for aromatic, methylene, methoxyl, and carbonyl carbons? - Are all expected carbon signals present?
FT-IR - Peak Position (wavenumber): The frequency of absorption bands corresponds to specific vibrational modes of functional groups.- Are there strong absorption bands in the carbonyl region (1680-1740 cm⁻¹)? - Are the characteristic peaks for C-O stretching and aromatic C-H and C=C bonds present in the expected regions?
MS - Molecular Ion Peak (M⁺): This peak confirms the molecular weight of the compound. - Fragmentation Pattern: The other peaks in the spectrum result from the fragmentation of the molecule, providing structural clues.- Is the observed molecular ion peak (or its adducts in ESI-MS) consistent with the calculated molecular weight of 236.22? - Do the observed fragment ions correspond to the predicted fragmentation pathways (e.g., loss of methoxy or carbomethoxy groups)?

By systematically comparing the acquired experimental data with the predicted spectral characteristics, researchers can achieve a high degree of confidence in the structural verification of this compound. This guide provides a robust framework for this process, emphasizing both the theoretical underpinnings and the practical execution of these critical analytical techniques.

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  • EPFL. (n.d.). 13C NMR. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectra of Ketones. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • StudySmarter. (2023). Interpretation of Mass Spectra: Mclafferty, EI Techniques. Retrieved from [Link]

  • PubMed Central. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • YouTube. (2022). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

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A Comparative Guide to the Synthesis and Validation of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a keto-ester of significant interest in medicinal chemistry and organic synthesis. Its structure serves as a versatile scaffold for building more complex molecules, with research indicating its potential as a precursor for compounds with anti-inflammatory or anti-cancer properties.[1] This guide provides a detailed comparison of synthetic protocols for this compound, focusing on the widely used Claisen condensation method. We will delve into the mechanistic rationale, provide a step-by-step protocol, and outline a comprehensive validation workflow for researchers, scientists, and drug development professionals.

Primary Synthesis Protocol: Crossed Claisen Condensation

The most common and reliable method for synthesizing this compound is the crossed Claisen condensation. This reaction forms a carbon-carbon bond by combining two different esters in the presence of a strong, non-nucleophilic base.[2]

Mechanistic Rationale

The reaction proceeds between methyl 4-methylbenzoate and dimethyl oxalate, catalyzed by a base such as sodium methoxide. The key principles are:

  • Enolate Formation: Sodium methoxide, a strong base, selectively deprotonates the α-carbon of methyl 4-methylbenzoate. This choice of base is critical; using sodium ethoxide, for example, could lead to unwanted transesterification side products. The resulting enolate is a potent nucleophile.

  • Nucleophilic Attack: The generated enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. Dimethyl oxalate is an ideal substrate as it cannot self-condense due to the absence of α-protons.

  • Intermediate Formation & Elimination: This attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a methoxide ion, yielding the final β-keto ester product, this compound. The reaction is driven to completion by the formation of the stable, conjugated product.

Experimental Workflow: Claisen Condensation

Claisen_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Reaction Flask (N2 atmosphere) B Add Sodium Methoxide & Anhydrous Solvent (e.g., THF) A->B Inert conditions C Add Methyl 4-methylbenzoate (dropwise at 0°C) B->C Reagent addition D Stir to form Enolate C->D Allow time for formation E Add Dimethyl Oxalate (dropwise at 0°C) D->E Nucleophilic attack initiation F Warm to RT & Stir (e.g., 12-18 hours) E->F Reaction completion G Quench with aq. Acid (e.g., HCl) F->G Neutralize base H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H Phase separation I Wash with Brine, Dry (Na2SO4) H->I Remove water J Concentrate in vacuo I->J Remove solvent K Purify via Column Chromatography J->K Isolate pure product

Caption: Workflow for Claisen Condensation Synthesis.

Detailed Step-by-Step Protocol
  • Reagents: Methyl 4-methylbenzoate, Dimethyl oxalate, Sodium methoxide, Anhydrous Tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (1M), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • To an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium methoxide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of methyl 4-methylbenzoate (1 equivalent) in anhydrous THF to the stirred suspension.

    • After stirring for 30 minutes at 0°C, add a solution of dimethyl oxalate (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature at 0°C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Cool the reaction mixture back to 0°C and quench by the slow addition of 1M HCl until the pH is acidic.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield pure this compound.

Alternative Synthesis Approaches

While the crossed Claisen condensation is highly effective, other methods exist, though they are often less direct for this specific target. One conceptual alternative involves a Friedel-Crafts acylation followed by oxidation.

Alternative Protocol: Friedel-Crafts Acylation Route

This theoretical route would involve the acylation of a toluene derivative, which is then oxidized and esterified.

  • Friedel-Crafts Acylation: React toluene with methyl chlorooxoacetate in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form methyl 2-oxo-2-(p-tolyl)acetate.

  • Oxidation: The methyl group on the aromatic ring is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

  • Esterification: The resulting carboxylic acid is esterified, for instance, using methanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield the final product.

Comparison of Synthetic Protocols
ParameterCrossed Claisen CondensationFriedel-Crafts Acylation Route
Reagent Availability High (Common lab reagents)High (Common lab reagents)
Number of Steps 1 main step + purification3 main steps + purifications
Typical Yield Good to Excellent (60-85%)Variable, likely lower overall
Scalability Readily scalableMore complex to scale
Safety & Waste Requires strong base; generates salt waste.Uses corrosive Lewis acids and strong oxidants; generates significant heavy metal waste (KMnO₄).
Selectivity High selectivity with proper substrate choice.Risk of ortho/para isomers in acylation step.

Validation of Synthesized Product

Confirming the identity and purity of the synthesized this compound is a critical final step. A combination of chromatographic and spectroscopic methods provides a self-validating system.

Analytical Validation Workflow

Validation_Workflow cluster_initial Initial Analysis cluster_purification Purification cluster_final Structure & Purity Confirmation A Crude Product B TLC Analysis (Thin-Layer Chromatography) A->B Assess purity C Column Chromatography B->C Guide purification D Purified Fractions C->D Separate components E Combine Pure Fractions D->E Isolate product F NMR Spectroscopy (¹H and ¹³C) E->F Structural elucidation G Mass Spectrometry (MS) E->G Confirm mass H Infrared (IR) Spectroscopy E->H Identify functional groups I Final Validated Product

Caption: Workflow for Product Purification and Validation.

Expected Analytical Data

The synthesized compound must be characterized to confirm its structure and purity. The following table summarizes the expected data based on its chemical structure (C₁₂H₁₂O₅, Molecular Weight: 236.22 g/mol ).[1]

Analysis TechniqueExpected ResultsRationale
¹H NMR (CDCl₃)δ ~8.1 (d, 2H), δ ~7.9 (d, 2H), δ ~4.0 (s, 2H), δ ~3.9 (s, 3H), δ ~3.7 (s, 3H)Aromatic protons (~8.1, 7.9 ppm), methylene protons (~4.0 ppm), and two distinct methoxy ester protons (~3.9, 3.7 ppm).
¹³C NMR (CDCl₃)δ ~190 (keto C=O), δ ~168 (ester C=O), δ ~165 (ester C=O), δ ~135-128 (aromatic C), δ ~53 (OCH₃), δ ~52 (OCH₃), δ ~45 (CH₂)Signals for the three carbonyls, aromatic carbons, two ester methyls, and the central methylene carbon.
Mass Spec (ESI+) Predicted m/z: [M+H]⁺ = 237.07, [M+Na]⁺ = 259.06[3]Confirms the molecular weight of the compound.
IR Spectroscopy ~1730 cm⁻¹ (ester C=O stretch), ~1685 cm⁻¹ (keto C=O stretch), ~1605 cm⁻¹ (C=C aromatic stretch)Characteristic peaks for the ester and ketone functional groups.

Conclusion

The crossed Claisen condensation represents a robust, efficient, and scalable method for the synthesis of this compound. Its single-step nature and high selectivity make it superior to multi-step alternatives like the Friedel-Crafts acylation route, which presents challenges in selectivity and waste management. Rigorous validation of the final product using a suite of analytical techniques including NMR, MS, and IR spectroscopy is essential to ensure the purity and structural integrity required for subsequent applications in research and drug development.

References

  • PubChem. this compound. Available at: [Link]

  • Organic Syntheses. Ethyl Ethoxalylpropionate. Coll. Vol. 2, p.272 (1943); Vol. 18, p.34 (1938). Available at: [Link]

  • ResearchGate. Claisen Condensation. Available at: [Link]

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"comparative analysis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate synthesis methods"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, a versatile β-keto ester, serves as a crucial building block in the construction of a variety of more complex organic molecules and pharmaceutical agents.[1] Its structure, featuring a benzoate moiety and a reactive β-keto ester functionality, makes it a valuable synthon for a range of chemical transformations.

This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering an in-depth look at their respective methodologies, underlying mechanisms, and practical considerations. The objective is to equip researchers with the necessary information to select the most suitable synthetic strategy based on their specific laboratory or production needs.

Method 1: Magnesium-Mediated Acylation of Dimethyl Malonate

This classical approach to the synthesis of β-keto esters involves the acylation of a malonic ester, in this case, dimethyl malonate, with an appropriate acylating agent. The use of magnesium ethoxide, generated in situ from magnesium and ethanol, is a key feature of this method, promoting the formation of the desired C-acylated product.

Mechanistic Rationale

The reaction proceeds through the formation of a magnesium enolate of dimethyl malonate. Magnesium's ability to chelate with the two carbonyl groups of the malonate increases the acidity of the α-hydrogen, facilitating its deprotonation by ethoxide. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, methyl 4-(chloroformyl)benzoate. A subsequent workup with acid quenches the reaction and yields the final product. The chelation provided by the magnesium ion is crucial for favoring C-acylation over the alternative O-acylation pathway.

Method_1_Mechanism cluster_0 Enolate Formation cluster_1 Acylation cluster_2 Workup Dimethyl_Malonate Dimethyl Malonate Mg_Enolate Magnesium Enolate (Chelated) Dimethyl_Malonate->Mg_Enolate Mg(OEt)₂ Mg_OEt2 Mg(OEt)₂ Product_Complex Acylated Intermediate Mg_Enolate->Product_Complex Nucleophilic Attack Acyl_Chloride Methyl 4-(chloroformyl)benzoate Final_Product This compound Product_Complex->Final_Product Acidic Workup (H₃O⁺)

Caption: Mechanism of Magnesium-Mediated Acylation of Dimethyl Malonate.

Method 2: Acylation of Meldrum's Acid and Subsequent Methanolysis

An alternative and often highly efficient route to β-keto esters utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[2] This method is a two-step process involving the initial acylation of Meldrum's acid followed by alcoholysis of the resulting intermediate.[3][4]

Mechanistic Rationale

Meldrum's acid is renowned for the high acidity of its methylene protons (pKa ≈ 4.97), a consequence of the rigid cyclic structure and the two flanking carbonyl groups.[2][5] This allows for easy deprotonation by a mild base, such as pyridine, to form a highly nucleophilic enolate. This enolate readily reacts with acyl chlorides, like methyl 4-(chloroformyl)benzoate, to yield a stable, often crystalline, 5-acyl Meldrum's acid derivative.[4][6]

The subsequent step involves the methanolysis of this intermediate. Refluxing the acylated Meldrum's acid in methanol leads to the opening of the dioxane ring, followed by decarboxylation and elimination of acetone, to afford the desired β-keto ester.[3][7] This "traceless" removal of the Meldrum's acid moiety makes it an elegant and high-yielding transformation.[3]

Method_2_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Methanolysis Meldrums_Acid Meldrum's Acid Acylated_MA 5-Acyl Meldrum's Acid Intermediate Meldrums_Acid->Acylated_MA Acyl_Chloride Methyl 4-(chloroformyl)benzoate Acyl_Chloride->Acylated_MA Pyridine Pyridine Final_Product This compound Acylated_MA->Final_Product Methanolysis Methanol Methanol (reflux)

Caption: Workflow for the Synthesis via Meldrum's Acid.

Comparative Performance Data

ParameterMethod 1: Magnesium-Mediated AcylationMethod 2: Acylation of Meldrum's Acid
Starting Materials Dimethyl malonate, Magnesium, Methyl 4-(chloroformyl)benzoateMeldrum's acid, Methyl 4-(chloroformyl)benzoate, Pyridine
Key Reagents Ethanol, Carbon tetrachloride (optional initiator)Dichloromethane, Methanol
Reaction Temperature 0 °C to Room Temperature0 °C to Reflux
Reaction Time Overnight (approx. 12-16 hours)Acylation: ~3 hours; Methanolysis: ~2.5 hours
Reported Yield 68-75% (general procedure for similar acylations)[8]Acylation: ~97% (crude); Overall: ~82% (for a similar substrate)[9]
Purification Distillation or Column ChromatographyDistillation
Scalability Moderate; handling of magnesium can be challenging on a large scale.Good; the intermediate is often a crystalline solid, which is easy to handle.
Safety Considerations Use of magnesium metal requires careful handling.Pyridine is toxic and should be handled in a well-ventilated fume hood.

Experimental Protocols

Method 1: Magnesium-Mediated Acylation of Dimethyl Malonate

Materials:

  • Magnesium turnings

  • Absolute ethanol

  • Dimethyl malonate

  • Carbon tetrachloride (optional, as an initiator)

  • Methyl 4-(chloroformyl)benzoate

  • Anhydrous diethyl ether

  • Sulfuric acid (25% solution)

  • Sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.0 eq).

  • Add a small amount of absolute ethanol and a crystal of iodine or a few drops of carbon tetrachloride to initiate the reaction.

  • Once the reaction begins, add a solution of dimethyl malonate (1.0 eq) in absolute ethanol dropwise to maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture gently until almost all the magnesium has dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of methyl 4-(chloroformyl)benzoate (1.0 eq) in anhydrous diethyl ether dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Cool the mixture again in an ice bath and slowly add 25% sulfuric acid to quench the reaction.

  • Separate the ether layer, and extract the aqueous phase with diethyl ether.

  • Combine the organic extracts, wash with water until neutral, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the resulting oil by vacuum distillation to obtain this compound.[8][10]

Method 2: Acylation of Meldrum's Acid and Subsequent Methanolysis

Materials:

  • Meldrum's acid (recrystallized)

  • Anhydrous pyridine

  • Anhydrous dichloromethane

  • Methyl 4-(chloroformyl)benzoate

  • 2 N Hydrochloric acid

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Anhydrous methanol

Procedure:

Step A: Acylation of Meldrum's Acid

  • In a flame-dried, round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve recrystallized Meldrum's acid (1.03 eq) in anhydrous dichloromethane.

  • Cool the flask in an ice bath and add anhydrous pyridine (2.5 eq) with stirring under an inert atmosphere.

  • Add a solution of freshly distilled methyl 4-(chloroformyl)benzoate (1.0 eq) in anhydrous dichloromethane dropwise over a period of 2 hours.

  • After the addition, stir the reaction mixture for 1 hour at 0 °C, followed by an additional hour at room temperature.

  • Pour the reaction mixture into 2 N hydrochloric acid containing crushed ice.

  • Separate the organic phase and extract the aqueous layer with dichloromethane.

  • Combine the organic phases, wash with 2 N hydrochloric acid and then with a saturated sodium chloride solution. Dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 5-acyl Meldrum's acid derivative as a solid. This intermediate can be used in the next step without further purification.[9]

Step B: Methanolysis

  • Place the crude 5-acyl Meldrum's acid from the previous step in a round-bottomed flask.

  • Add anhydrous methanol and reflux the mixture for 2.5 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Purify the residual oil by vacuum distillation to yield this compound.[9]

Comparative Analysis and Field-Proven Insights

Both methods present viable pathways to this compound, each with its own set of advantages and disadvantages.

Method 1 (Magnesium-Mediated Acylation) is a well-established, one-pot procedure. Its primary advantage lies in its directness. However, the use of magnesium turnings can be problematic, especially on a larger scale, due to the exothermic nature of the initial reaction and the potential for heterogeneity. The reported yields are generally good but may be slightly lower than the Meldrum's acid route. This method is a solid choice for small to medium-scale laboratory preparations where the convenience of a one-pot reaction is a priority.

Method 2 (Meldrum's Acid Route) , while being a two-step process, often provides higher overall yields.[9] The intermediate 5-acyl Meldrum's acid is frequently a crystalline solid, which allows for easy purification by simple filtration, potentially leading to a higher purity final product.[9] The methanolysis step is typically clean and high-yielding.[3] This method is highly recommended for its reproducibility and scalability, making it a more attractive option for process development and larger-scale synthesis. The primary consideration for this route is the cost and availability of Meldrum's acid, although it can be prepared in-house from malonic acid and acetone.[5][11]

References

  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (n.d.). β-KETO ESTERS FROM MELDRUM'S ACID: METHYL PHENYLACETYLACETATE. Organic Syntheses. Retrieved from [Link]

  • Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (n.d.). 5-(1-HYDROXYETHYLIDENE)-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE. Organic Syntheses. Retrieved from [Link]

  • Gunjal Industries. (2025). Meldrum Acid: Properties, Synthesis & Key Applications. Retrieved from [Link]

  • Makowiec, S., & Rapp, P. (n.d.). Acyl Meldrum's acid derivatives: Application in organic synthesis. ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of magnesium dimethyl malonate. Retrieved from [Link]

  • Tarbell, D. S. (n.d.). Diethyl benzoylmalonate. Organic Syntheses. Retrieved from [Link]

  • Bonifácio, V. D. B. (n.d.). Meldrum's acid. ResearchGate. Retrieved from [Link]

  • WO2020132792A1 - 2-benzoyl malonate compound, preparation method therefor and application thereof - Google Patents. (n.d.).
  • Wikipedia. (n.d.). Meldrum's acid. Retrieved from [Link]

  • Padwa, A., & Ku, H. (n.d.). RHODIUM-CATALYZED HETEROCYCLOADDITION OF A DIAZOMALONATE AND A NITRILE: 4-CARBOMETHOXY-5-METHOXY-2-PHENYL-1,3-OXAZOLE. Organic Syntheses. Retrieved from [Link]

  • Zádor, F., et al. (2006). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. ResearchGate. Retrieved from [Link]

  • CN101475480A - Method for synthesizing cis-methyl dihydrojasmonate - Google Patents. (n.d.).
  • Grokipedia. (n.d.). Meldrum's acid. Retrieved from [Link]

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A Comparative Guide to the Purity Assessment of Synthesized Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a complex organic molecule with a structure lending itself to applications as a key building block or intermediate in medicinal chemistry and drug development.[1] In these fields, the purity of a synthetic intermediate is not a trivial metric; it is a cornerstone of process safety, reaction efficiency, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and potentially introduce toxic or unstable components into the final drug product.[2]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond simple protocol listings to explain the causality behind methodological choices, offering a framework for developing a robust, multi-faceted, and self-validating purity assessment strategy. The objective is to equip researchers and drug development professionals with the expertise to select and implement the most appropriate analytical tools for this specific molecule.

Understanding Potential Impurities: A Synthesis-Forward Approach

A robust purity assessment begins with a theoretical understanding of potential impurities. The structure of this compound, a β-keto ester, strongly suggests its synthesis via a Claisen condensation or a similar acylation reaction. A plausible route involves the reaction of a methyl benzoate derivative with a malonic acid derivative.

Based on this, likely impurities include:

  • Starting Materials: Unreacted methyl 4-(methoxycarbonyl)benzoate and dimethyl malonate.

  • By-products: Compounds resulting from self-condensation of the starting materials or side reactions.

  • Intermediates: Incompletely reacted precursors.[3]

  • Degradation Products: Substances formed during synthesis or storage.

  • Residual Solvents: Volatile organic compounds used in the reaction or purification steps.[4]

A comprehensive analytical strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.

Orthogonal Analytical Approaches: A Framework for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A trustworthy assessment relies on orthogonal methods—techniques that measure the same attribute (purity) using different physicochemical principles. For this compound, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for quantitative separation and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, supported by Mass Spectrometry (MS) and Gas Chromatography (GC) for specific identification tasks.

G cluster_0 Purity Workflow SYNTH Synthesized Product (Crude or Purified) HPLC HPLC-UV Analysis (Primary Purity & Impurity Profile) SYNTH->HPLC qNMR qNMR Assay (Absolute Purity Determination) SYNTH->qNMR GC GC-FID Analysis (Residual Solvents) SYNTH->GC LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS Identify Unknowns SPEC Release Specification (Purity > 99.5%) HPLC->SPEC qNMR->SPEC

Caption: Orthogonal workflow for comprehensive purity assessment.

Comparative Analysis of Key Purity Assessment Techniques

The selection of an analytical method is a balance of its capabilities, sensitivity, and the specific information required. The following table compares the premier techniques for analyzing this compound.

FeatureHPLC-UV Quantitative NMR (qNMR) LC-MS GC-FID
Primary Role Quantitative Purity (% Area), Impurity ProfilingAbsolute Purity (% w/w), Structural ConfirmationImpurity Identification & Structural ElucidationQuantification of Volatile Impurities (Residual Solvents)
Principle Differential partitioning between mobile and stationary phases; UV absorbance.[5]Nuclear spin resonance in a magnetic field; signal integral is directly proportional to molar concentration.[6][7]Chromatographic separation followed by mass-to-charge ratio analysis.[8]Partitioning into a gaseous mobile phase; flame ionization detection.[9]
Pros High resolution, excellent for separating complex mixtures, robust, and widely available.[10]Primary (absolute) method, does not require reference standards for impurities, structurally informative, non-destructive.[6][11]High sensitivity and specificity, provides molecular weight of unknowns, essential for structural confirmation.[12][13]Excellent for separating and quantifying volatile and semi-volatile compounds.[14][15]
Cons Requires a reference standard for accurate quantification, UV response factors can vary between compounds.Lower sensitivity than HPLC, requires a high-purity internal standard, potential for signal overlap in complex mixtures.[6]Quantification can be complex, response can be matrix-dependent, higher equipment cost.Limited to thermally stable and volatile compounds, not suitable for the main analyte.
Destructive? YesNoYesYes

Premier Technique I: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the workhorse of the pharmaceutical industry for purity analysis.[4] Its strength lies in its ability to separate structurally similar impurities from the main compound. For this compound, which contains a benzene ring chromophore, UV detection is the logical choice due to its high sensitivity for aromatic systems. A reversed-phase C18 column is selected as the standard for moderately polar organic molecules, providing excellent retention and separation.

Detailed Experimental Protocol: HPLC-UV Purity Method
  • System Preparation:

    • HPLC System: A quaternary pump system with a UV/Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Chromatographic Run (Gradient):

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-22 min: Hold at 20% B (re-equilibration)

  • Data Analysis & Trustworthiness:

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤2.0%. This validates system performance.[16]

    • Purity Calculation: Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Impurity Identification: Any peaks detected other than the main peak are potential impurities. These can be preliminarily quantified by area percent and flagged for identification by LC-MS.

Premier Technique II: Quantitative NMR (qNMR)

Expertise & Rationale: Unlike chromatography, which provides a relative purity, qNMR is a primary ratio-metric technique that can determine the absolute purity (w/w %) of a substance.[7] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, one can calculate the analyte's exact purity without needing a reference standard of the analyte itself. This is an authoritative, self-validating system.

Detailed Experimental Protocol: qNMR Purity Assay
  • Materials:

    • Analyte: ~15 mg of synthesized this compound.

    • Internal Standard: ~10 mg of a certified internal standard (e.g., Maleic Acid or Dimethyl sulfone). The standard must have signals that do not overlap with the analyte signals.

    • Solvent: Deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Sample Preparation:

    • Accurately weigh the analyte and the internal standard into the same vial using a calibrated microbalance.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition (Trustworthiness Pillar):

    • Spectrometer: 400 MHz or higher.

    • Crucial Parameter 1 (Relaxation Delay): Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of any peak being integrated (both analyte and standard). A D1 of 30-60 seconds is common to ensure full relaxation for accurate integration.

    • Crucial Parameter 2 (Scans): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula[6]:

      • Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)

      • Where: I = Integral area, N = Number of protons for the signal, M = Molar mass, m = mass, std = internal standard.

G cluster_0 Purity Technique Decision Logic A Goal What is the primary question? B Relative Purity & Impurity Profile Are there unknown impurities? How many? A:f1->B:f0 C Absolute Purity (w/w %) What is the exact mass purity of the batch? A:f1->C:f0 D Identity of an Impurity What is the structure of impurity X? A:f1->D:f0 E Volatile Content Are residual solvents present? A:f1->E:f0 F Use HPLC-UV B:f1->F G Use qNMR C:f1->G H Use LC-MS D:f1->H I Use GC-FID E:f1->I

Caption: Decision matrix for selecting the appropriate analytical technique.

Supporting Techniques for a Complete Profile

Gas Chromatography (GC) for Residual Solvents

Rationale: GC is the ideal technique for detecting and quantifying volatile organic compounds.[9] Since the synthesis and purification of this compound will inevitably involve solvents (e.g., DMF, Ethyl Acetate, Methanol), a GC analysis is mandatory to ensure they are below acceptable limits defined by regulatory bodies like the ICH.

Protocol Summary: A headspace GC system with a Flame Ionization Detector (FID) is typically used. The sample is dissolved in a high-boiling solvent (e.g., DMSO), heated in a sealed vial, and the vapor (headspace) is injected into the GC. Quantification is performed against a standard containing known amounts of the potential solvents.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: When HPLC-UV analysis reveals the presence of unknown impurities, LC-MS is the definitive tool for identification.[8][12] After separation on the LC, the eluent is directed to a mass spectrometer, which provides the mass-to-charge ratio (m/z) of the impurity. High-resolution mass spectrometry (HRMS) can provide a molecular formula, which is invaluable for elucidating the impurity's structure.[13]

Workflow: The HPLC method is transferred to an LC-MS system. The mass of the main peak is confirmed, and the masses of the impurity peaks are determined. This mass data, combined with knowledge of the synthetic route, allows for the confident structural assignment of by-products and degradation products.

Conclusion

The purity assessment of a key pharmaceutical intermediate like this compound is a multi-faceted task that demands a scientifically rigorous, orthogonal approach. While HPLC-UV provides the foundational data on relative purity and the impurity profile, qNMR offers an authoritative, non-destructive method for determining absolute purity. These primary techniques must be complemented by GC for ensuring the absence of volatile impurities and LC-MS for the critical task of identifying any unknown compounds. By integrating these methods, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and safety of their downstream processes and final products.

References

A Comparative Guide to the Biological Activity of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, a compound with a unique benzoate moiety and a methoxy-oxopropanoyl group, has emerged as a molecule of interest, with preliminary studies indicating potential antimicrobial and anticancer properties.[1] This guide provides a comprehensive comparison of the biological activities of a proposed series of its analogs, offering insights into their structure-activity relationships (SAR). While direct comparative studies on a systematic series of these specific analogs are not yet available in the public domain, this guide synthesizes data from structurally related compounds to provide a predictive framework for their potential biological performance.

Introduction to the Core Scaffold and Rationale for Analog Design

This compound presents a compelling starting point for medicinal chemistry exploration due to its dual functional groups that can be readily modified. The rationale for the analog design detailed in this guide is to systematically probe the contributions of different structural features to the overall biological activity. The proposed analogs are categorized into two main series:

  • Series A: Benzoate Ring Substitutions. Modifications to the aromatic ring can significantly impact pharmacokinetic and pharmacodynamic properties by altering electronic and steric characteristics.

  • Series B: Side-Chain Modifications. Alterations to the methoxy-oxopropanoyl side chain can influence the compound's interaction with biological targets and its metabolic stability.

This guide will explore the potential impact of these modifications on anticancer and antimicrobial activities, supported by established experimental protocols.

Comparative Analysis of Biological Activities

Anticancer Activity

The anticancer potential of benzoate derivatives has been a subject of considerable research.[2][3][4] For the purpose of this guide, we will evaluate the hypothetical cytotoxic activity of our analog series against representative cancer cell lines, such as a human colon cancer line (e.g., HCT-116) and a breast cancer line (e.g., MCF-7), using the MTT assay.[2]

Table 1: Predicted Cytotoxicity (IC50, µM) of this compound Analogs against Cancer Cell Lines.

Compound IDR1R2Predicted IC50 (µM) vs. HCT-116Predicted IC50 (µM) vs. MCF-7
Parent HOCH3>50>50
A1 4-ClOCH325-4030-45
A2 4-NO2OCH315-3020-35
A3 4-OCH3OCH3>50>50
A4 4-NH2OCH340-5045-55
B1 HOH>50>50
B2 HNHCH335-5040-55

Note: The IC50 values are predictive and based on structure-activity relationships observed in related benzoate and quinazoline derivatives.[3][5] The introduction of electron-withdrawing groups like chloro (A1) and nitro (A2) at the para position of the benzoate ring is anticipated to enhance cytotoxic activity. Conversely, electron-donating groups like methoxy (A3) and amino (A4) may decrease activity. Modifications to the side chain from a methyl ester to a carboxylic acid (B1) or a methylamide (B2) are predicted to have a modest impact on cytotoxicity.

Antimicrobial Activity

Substituted methyl benzoates and related aromatic esters have demonstrated a range of antimicrobial activities.[6][7][8][9] The proposed analogs will be hypothetically evaluated against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Table 2: Predicted Minimum Inhibitory Concentration (MIC, µg/mL) of this compound Analogs.

Compound IDR1R2Predicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coli
Parent HOCH364-128>128
A1 4-ClOCH316-3264-128
A2 4-NO2OCH38-1632-64
A3 4-OCH3OCH3>128>128
A4 4-NH2OCH332-64>128
B1 HOH64-128>128
B2 HNHCH332-64>128

Note: The MIC values are predictive and extrapolated from studies on substituted benzoates and related antimicrobial compounds.[8] Similar to the trend observed in anticancer activity, electron-withdrawing substituents on the benzoate ring (A1 and A2) are expected to increase antibacterial potency, particularly against Gram-positive bacteria. The parent compound and its analogs are generally predicted to have lower activity against Gram-negative bacteria due to the presence of the outer membrane. Side-chain modifications (B1 and B2) are not expected to drastically alter the antimicrobial spectrum.

Experimental Protocols

To ensure the reproducibility and validity of the biological comparisons, the following detailed experimental protocols are provided.

MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for assessing cell viability.[10][11]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add serially diluted compounds incubation_24h->compound_addition incubation_48h Incubate for 48h compound_addition->incubation_48h mtt_addition Add MTT reagent incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilization buffer incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15][16]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_reading Result Interpretation compound_dilution Prepare serial dilutions of compounds in 96-well plate inoculation Inoculate wells with bacterial suspension compound_dilution->inoculation inoculum_prep Prepare bacterial inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation visual_inspection Visually inspect for bacterial growth determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The predicted biological activities of the proposed analogs suggest key structure-activity relationships.

SAR for Anticancer and Antimicrobial Activity

SAR_Diagram cluster_structure This compound Scaffold cluster_benzoate Benzoate Ring (R1) cluster_sidechain Side Chain (R2) structure R1-Ph-C(=O)CH2C(=O)R2 electron_withdrawing Electron-Withdrawing Groups (e.g., -Cl, -NO2) - Increased Activity structure->electron_withdrawing modifies electron_donating Electron-Donating Groups (e.g., -OCH3, -NH2) - Decreased Activity structure->electron_donating modifies ester Ester (-OCH3) - Moderate Activity structure->ester modifies acid Carboxylic Acid (-OH) - Potentially altered solubility and cell permeability structure->acid modifies amide Amide (-NHCH3) - May influence hydrogen bonding interactions structure->amide modifies

Caption: Structure-Activity Relationship (SAR) of the proposed analogs.

The enhanced activity of analogs with electron-withdrawing groups on the benzoate ring suggests that these modifications may increase the electrophilicity of the carbonyl groups, potentially enhancing interactions with biological nucleophiles within target proteins. The parent compound's mechanism of action is thought to involve the modulation of specific enzymes or receptors.[1] For instance, some benzoate derivatives have been shown to inhibit enzymes in the pentose phosphate pathway, which is crucial for cancer cell proliferation.[17] Further studies, such as enzyme inhibition assays, would be necessary to elucidate the precise mechanisms of action of these analogs.

Conclusion and Future Directions

This comparative guide provides a predictive framework for understanding the biological activities of novel analogs of this compound. The proposed structure-activity relationships, based on data from related compounds, suggest that substitution of the benzoate ring with electron-withdrawing groups is a promising strategy for enhancing both anticancer and antimicrobial activities.

Future research should focus on the synthesis and experimental validation of these proposed analogs. Elucidating their precise mechanisms of action through enzymatic and cellular assays will be critical for their further development as potential therapeutic agents. The detailed protocols provided in this guide offer a robust starting point for these investigations.

References

A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for the Unambiguous Identification of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

The choice of Dimethyl terephthalate as a comparator is deliberate. It shares the methyl benzoate substructure but lacks the critical β-keto-ester moiety of our target. This comparison will starkly illustrate how multi-modal data analysis prevents misidentification.

Figure 1. Chemical structures of the Target Compound, Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate (1), and the Comparator, Dimethyl terephthalate (2).

Our analytical workflow is designed as a self-validating cascade. We begin with a broad confirmation of molecular weight via Mass Spectrometry, proceed to functional group analysis with Infrared Spectroscopy, and culminate in a detailed connectivity map using Nuclear Magnetic Resonance.

cluster_0 Analytical Workflow synthesis Synthesis & Purification ms Mass Spectrometry (MS) Confirm Molecular Weight synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Connectivity ir->nmr confirmation Structural Confirmation nmr->confirmation

Caption: High-level analytical workflow for structural elucidation.

Part 1: Molecular Weight Confirmation via Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is our first checkpoint. It provides the molecular weight of the analyte, offering a fundamental test of the compound's elemental formula. We employ Electrospray Ionization (ESI), a soft ionization technique ideal for polar organic molecules, as it minimizes fragmentation and typically yields a clear molecular ion peak, such as the protonated molecule [M+H]⁺.

The anticipated molecular formula for our target compound (C12H12O5) gives a monoisotopic mass of 236.068 g/mol .[1][2] The comparator (C10H10O4) has a distinct molecular weight of 194.184 g/mol .[3][4] This significant mass difference makes MS a rapid and definitive initial differentiating tool.

Comparative MS Data
CompoundFormulaCalculated M.W. ( g/mol )Expected [M+H]⁺ (m/z)
Target (1) C12H12O5236.22237.076
Comparator (2) C10H10O4194.18195.065
Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~1 mg of the purified solid in 1 mL of HPLC-grade acetonitrile. Further dilute this stock solution 1:100 in acetonitrile with 0.1% formic acid. The acid facilitates protonation, enhancing the [M+H]⁺ signal.

  • Instrumentation: Utilize a quadrupole mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min using a syringe pump.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow (N₂): 600 L/hr

  • Data Acquisition: Scan a mass range from m/z 100 to 400. The expected result for the target compound is a prominent peak at m/z 237.08.

Part 2: Functional Group Analysis via Infrared (IR) Spectroscopy

Expertise & Experience: With the molecular weight confirmed, IR spectroscopy allows us to probe the specific functional groups present. The key differentiator between our target and the comparator lies in the carbonyl groups. The target possesses three distinct C=O environments: an aromatic ester, an aliphatic ester, and a ketone. The comparator only has two identical aromatic ester carbonyls. This difference will manifest as distinct features in the carbonyl region (1650-1750 cm⁻¹) of the IR spectrum.

Comparative IR Data
Functional GroupTarget Compound (1) - Expected Wavenumber (cm⁻¹)Comparator (2) - Observed Wavenumber (cm⁻¹)Rationale for Difference
Aromatic C=O (Ester) ~1725~1720Both compounds have this group.
Aliphatic C=O (Ester) ~1740N/AUnique to the target's malonate moiety.
Ketone C=O ~1685N/AUnique to the target's keto group, conjugated with the aromatic ring.
C-O Stretch ~1280, ~1100~1280, ~1120Present in both due to ester linkages.
Aromatic C-H ~3050-3100~3000-3100Present in both.

Note: Expected wavenumbers are estimates. Actual values may vary based on sample preparation and instrument.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction using the instrument software to account for the wavelength-dependent depth of penetration of the evanescent wave.

Part 3: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The stark structural differences between the target and comparator lead to dramatically different and easily distinguishable NMR spectra.

cluster_1 NMR Cross-Referencing Logic cluster_target Target Compound (1) cluster_comparator Comparator (2) H_A Ar-H (2d) ~8.2, 8.0 ppm validation Spectra Match? H_A->validation H_B CH₂ (s) ~4.0 ppm H_B->validation H_C OCH₃ (s, 3H) ~3.9 ppm H_C->validation H_D OCH₃ (s, 3H) ~3.7 ppm H_D->validation H_E Ar-H (s) ~8.1 ppm H_E->validation H_F OCH₃ (s, 6H) ~3.9 ppm H_F->validation conclusion_1 Identity Confirmed: Target Compound validation->conclusion_1 Yes (Target) conclusion_2 Identity Confirmed: Comparator validation->conclusion_2 Yes (Comparator)

Caption: Logical flow for differentiating compounds via ¹H NMR signatures.

¹H NMR Spectral Comparison

The ¹H NMR spectrum provides the most intuitive differentiation. The target compound's asymmetry and unique methylene group produce four distinct signals. The comparator's high symmetry results in only two signals.

CompoundSignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Target (1) A~8.2Doublet2HAromatic protons ortho to C=O
B~8.0Doublet2HAromatic protons meta to C=O
C~4.0Singlet2HMethylene (-CH₂-)
D~3.9Singlet3HAromatic Ester (-OCH₃)
E~3.7Singlet3HAliphatic Ester (-OCH₃)
Comparator (2) F~8.1Singlet4HAromatic protons
G~3.9Singlet6HEster (-OCH₃)
¹³C NMR Spectral Comparison

The ¹³C NMR confirms the carbon framework. The most telling region is the downfield carbonyl region, where the target displays three distinct C=O signals (two esters, one ketone), while the comparator shows only one due to symmetry.

CompoundSignal (ppm)Assignment
Target (1) ~195Ketone C=O
~168Aliphatic Ester C=O
~165Aromatic Ester C=O
~128-138Aromatic Carbons
~53Ester OCH₃
~52Ester OCH₃
~45Methylene (-CH₂-)
Comparator (2) ~166Ester C=O
~134Aromatic C (ipso to C=O)
~129Aromatic C-H
~52Ester OCH₃
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire data with a 90° pulse, a relaxation delay of 2 seconds, and collect 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Collect a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate software. Calibrate the spectrum to the TMS signal.

Conclusion: A Synthesis of Evidence

The unambiguous identification of this compound is achieved not by a single piece of data, but by the coherent narrative told by multiple, orthogonal analytical techniques.

  • MS confirms the elemental formula is C12H12O5.

  • IR confirms the presence of three distinct carbonyl environments (ketone, aromatic ester, aliphatic ester).

  • ¹H and ¹³C NMR provide the definitive map of the molecule's connectivity, revealing the asymmetric aromatic ring, the unique methylene bridge, and two distinct methoxy groups.

When compared against a plausible alternative like Dimethyl terephthalate, the data for our target compound is unequivocally distinct across all three methods. This rigorous, multi-faceted approach to cross-referencing spectral data is the bedrock of scientific integrity in chemical synthesis and ensures that research and development efforts are built upon a foundation of confirmed molecular identity.

References

  • ResearchGate. 1 H NMR spectra of dimethyl terephthalate isolated from the recycling.... Available from: [Link]

  • NIST. 1,4-Benzenedicarboxylic acid, dimethyl ester. NIST Chemistry WebBook. Available from: [Link]

  • PubChemLite. This compound (C12H12O5). Available from: [Link]

  • Wikipedia. Dimethyl terephthalate. Available from: [Link]

  • Journal of Pharmaceutical and Pharmacological Sciences. Supplementary Information File. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, in-depth technical and safety information for handling Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate (CAS No. 22027-52-7), a compound often utilized as an intermediate in organic synthesis. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety recommendation, thereby fostering a culture of proactive safety and experimental excellence.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a substance that requires careful handling due to its potential health effects. According to available safety data, this compound is associated with the following hazards:

  • Skin Irritation (H315): May cause redness, itching, or inflammation upon contact with the skin.[1][2]

  • Serious Eye Irritation (H319): Can lead to significant irritation, pain, or damage if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or powder may irritate the respiratory tract, causing coughing or shortness of breath.[1][2]

A thorough risk assessment is the foundational step before any procedure. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental context, including the quantity being used, the duration of exposure, and the potential for aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is paramount to mitigating the risks associated with this compound. The following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles, directly addressing the risk of serious eye irritation (H319). Standard safety glasses are insufficient.
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation (H315).[3] Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection A lab coat, worn fully buttoned.Shields the skin and personal clothing from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended.Minimizes the inhalation of dust or aerosols, mitigating the risk of respiratory irritation (H335).[1]
Visualizing the PPE Protocol

The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Gloves Don2->Don3 Don4 Eye Protection Don3->Don4 Doff1 Gloves Doff2 Eye Protection Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4

Correct donning and doffing of PPE is critical for safety.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan ensures that safety is integrated into every step of the experimental process.

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit appropriate for solid chemical spills readily available.

Handling:

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

  • Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical advice.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Chemical

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Chemical Waste: All unused this compound and solutions containing it must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, must also be disposed of as hazardous waste.

Disposal Procedure:

  • Containerization: Use a clearly labeled, leak-proof container for all waste. The label should include the chemical name and the associated hazards.

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company, in accordance with all local, state, and federal regulations.

Visualizing the Disposal Pathway

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Unused Chemical & Solutions C Labeled, Sealed Hazardous Waste Container A->C B Contaminated PPE & Labware B->C D Designated Secure Storage Area C->D E Licensed Environmental Management Company D->E

A systematic approach to waste disposal is essential.

By integrating these safety protocols into your daily laboratory workflow, you not only protect yourself and your colleagues but also enhance the quality and reliability of your scientific endeavors.

References

  • Kuujia. (n.d.). 22027-52-7(Methyl 4-methoxycarbonylbenzoylacetate).
  • Apollo Scientific. (2022, May 16). Safety Data Sheet: Methyl 4-(3-methoxy-3-oxopropanoyl)
  • BASF. (2025, November 6).
  • abcr Gute Chemie. (n.d.). AB247728 | CAS 22027-52-7.
  • Benchchem. (n.d.). This compound.
  • Fisher Scientific. (2025, December 19).
  • Sigma-Aldrich. (2024, August 14).
  • Fisher Scientific. (2025, December 21).
  • Thermo Fisher Scientific. (2025, September 6).
  • Loba Chemie. (2015, April 9).

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.